molecular formula C11H14O2 B1331465 Methyl 4-phenylbutanoate CAS No. 2046-17-5

Methyl 4-phenylbutanoate

Cat. No.: B1331465
CAS No.: 2046-17-5
M. Wt: 178.23 g/mol
InChI Key: YRYZGVBKMWFWGT-UHFFFAOYSA-N
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Description

Methyl 4-phenylbutanoate, also known as fema 2739 or methyl benzenebutanoate, belongs to the class of organic compounds known as fatty acid methyl esters. Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=fatty aliphatic tail or organyl group and R'=methyl group. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound has a sweet, floral, and fruit taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-phenylbutanoate
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InChI

InChI=1S/C11H14O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3
Source PubChem
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InChI Key

YRYZGVBKMWFWGT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC(=O)CCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H14O2
Source PubChem
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DSSTOX Substance ID

DTXSID90174421
Record name Methyl 4-phenylbutyrate
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Molecular Weight

178.23 g/mol
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Physical Description

Colourless liquid; Powerful, sweet, fruity, honey, floral aroma
Record name Methyl 4-Phenylbutyrate
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Boiling Point

258.00 to 259.00 °C. @ 760.00 mm Hg
Record name Methyl 4-phenylbutanoate
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Solubility

Soluble in oils; Slightly soluble in water, Soluble (in ethanol)
Record name Methyl 4-Phenylbutyrate
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Density

0.996-1.002
Record name Methyl 4-Phenylbutyrate
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CAS No.

2046-17-5
Record name Methyl 4-phenylbutyrate
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Record name METHYL 4-PHENYLBUTYRATE
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Record name Methyl 4-phenylbutanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

"synthesis of methyl 4-phenylbutanoate experimental protocol"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the experimental synthesis of methyl 4-phenylbutanoate, a valuable ester intermediate in the development of various organic molecules. This document provides two robust protocols for its preparation, primarily focusing on the direct acid-catalyzed esterification of 4-phenylbutanoic acid and an alternative method involving activation with thionyl chloride. Quantitative data is summarized for clear comparison, and detailed experimental procedures are provided to ensure reproducibility.

Core Synthesis Pathways and Data Overview

The synthesis of this compound is most commonly achieved through the Fischer esterification of 4-phenylbutanoic acid with methanol. This reaction is typically catalyzed by a strong acid. An alternative approach involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate using thionyl chloride, which is then esterified with methanol.

ParameterMethod 1: H₂SO₄ CatalysisMethod 2: Thionyl Chloride
Starting Material 4-Phenylbutanoic Acid4-Phenylbutanoic Acid
Reagents Methanol, Sulfuric AcidThionyl Chloride, Methanol
Reaction Time 45-60 minutes (reflux)Overnight (room temp.)
Reaction Temp. Reflux (~65 °C)Room Temperature
Catalyst Concentrated H₂SO₄Not Applicable
Solvent Methanol (reagent & solvent)Diethyl ether (for work-up)
Work-up Neutralization, ExtractionExtraction, Washing
Purification DistillationDistillation
Reported Yield High (typically >80%)High (typically >90%)

Experimental Protocols

Method 1: Fischer Esterification using Sulfuric Acid Catalyst

This protocol outlines the direct esterification of 4-phenylbutanoic acid with methanol, using concentrated sulfuric acid as a catalyst.[1]

Materials:

  • 4-Phenylbutanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (98%)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a 100-mL round-bottomed flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-phenylbutanoic acid in 40 mL of anhydrous methanol.

  • Carefully add 1.0 mL of concentrated sulfuric acid dropwise to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 45-60 minutes.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 50 mL of water.

  • Rinse the reaction flask with 40 mL of dichloromethane and add it to the separatory funnel.

  • Extract the aqueous layer with the dichloromethane. Separate the organic layer.

  • Wash the organic layer sequentially with 25 mL of water, 25 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 25 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation to yield a colorless oil.

Method 2: Synthesis via Acyl Chloride using Thionyl Chloride

This method involves the conversion of 4-phenylbutanoic acid to its acyl chloride, followed by reaction with methanol. This procedure is adapted from the synthesis of a similar ester, methyl 2-phenylbutyrate.[2]

Materials:

  • 4-Phenylbutanoic acid

  • Thionyl chloride

  • Anhydrous methanol

  • Diethyl ether

  • Dilute sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous potassium carbonate

Procedure:

  • In a round-bottomed flask, dissolve 10.0 g of 4-phenylbutanoic acid in 100 mL of anhydrous methanol.

  • Slowly add 2.0 mL of thionyl chloride to the solution at room temperature with stirring.

  • Allow the solution to stand at room temperature overnight.

  • Remove the excess methanol and thionyl chloride under reduced pressure.

  • Dissolve the resulting oil in diethyl ether.

  • Wash the ether solution successively with dilute sodium bicarbonate solution and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate in vacuo.

  • Purify the product by vacuum distillation to obtain pure this compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via Fischer Esterification.

experimental_workflow Start Starting Materials (4-Phenylbutanoic Acid, Methanol) Reaction Esterification Reaction (Acid Catalyst, Reflux) Start->Reaction Mixing Workup Aqueous Work-up (Neutralization, Extraction) Reaction->Workup Cooling Drying Drying (Anhydrous MgSO4) Workup->Drying Separation Purification Purification (Vacuum Distillation) Drying->Purification Filtration & Evaporation Product This compound (Final Product) Purification->Product Isolation

Caption: General workflow for the synthesis of this compound.

The signaling pathway for the acid-catalyzed Fischer esterification is depicted below, illustrating the key protonation and nucleophilic attack steps.

fischer_esterification Acid 4-Phenylbutanoic Acid ProtonatedAcid Protonated Carbonyl Acid->ProtonatedAcid + H+ Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral + CH3OH Methanol Methanol (Nucleophile) Methanol->Tetrahedral ProtonTransfer Proton Transfer Tetrahedral->ProtonTransfer WaterLoss Elimination of Water ProtonTransfer->WaterLoss - H2O ProtonatedEster Protonated Ester WaterLoss->ProtonatedEster Ester This compound ProtonatedEster->Ester - H+

Caption: Mechanism of Fischer Esterification.

References

Spectroscopic Profile of Methyl 4-Phenylbutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 4-phenylbutanoate (C₁₁H₁₄O₂), a fatty acid methyl ester. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections provide a quantitative summary of the key spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.32 - 7.10Multiplet5HC₆H₅-
3.66Singlet3H-OCH₃
2.62Triplet2HPh-CH₂-
2.32Triplet2H-CH₂-C=O
1.95Quintet2H-CH₂-CH₂-CH₂-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom within the this compound molecule.

Chemical Shift (ppm)Assignment
173.8C=O (Ester)
141.2C (Aromatic, C1)
128.4CH (Aromatic, C3, C5)
128.2CH (Aromatic, C2, C6)
125.9CH (Aromatic, C4)
51.5-OCH₃
35.2Ph-CH₂-
33.4-CH₂-C=O
26.3-CH₂-CH₂-CH₂-
Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3030 - 3000MediumC-H stretch (Aromatic)
2950 - 2850MediumC-H stretch (Aliphatic)
1735StrongC=O stretch (Ester)
1605, 1495, 1450Medium to WeakC=C stretch (Aromatic ring)
1200 - 1160StrongC-O stretch (Ester)
750, 700StrongC-H bend (Monosubstituted benzene)
Mass Spectrometry (MS)

The mass spectrum of this compound, typically obtained via gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), shows a distinct fragmentation pattern.

m/zRelative Intensity (%)Proposed Fragment
17825[M]⁺ (Molecular Ion)
14734.30[M - OCH₃]⁺
10541.90[C₈H₉]⁺
10499.99[C₈H₈]⁺ (Base Peak)
9168.30[C₇H₇]⁺ (Tropylium ion)
7420[CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement)
4334.60[C₃H₇]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[1][2]

  • Ensure the sample height in the NMR tube is approximately 4-5 cm.[3]

  • Cap the NMR tube securely.

¹H and ¹³C NMR Data Acquisition:

  • Insert the prepared NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.[3]

  • Shim the magnetic field to achieve optimal homogeneity and resolution.[3]

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, a sufficient signal-to-noise ratio is achieved with 8 to 16 scans.

  • For ¹³C NMR, a larger number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of the ¹³C isotope.[1]

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid/Thin Film):

  • Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4][5]

  • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[4][5]

Data Acquisition:

  • Place the prepared salt plates into the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation and Introduction:

  • Prepare a dilute solution of this compound in a volatile solvent such as methanol or dichloromethane.

  • Introduce the sample into the mass spectrometer via a gas chromatograph (GC) for separation and purification before ionization.

Data Acquisition (GC-MS with EI):

  • Gas Chromatography:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 70 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Acquire data in full scan mode to obtain the mass spectrum of the eluting compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation cluster_output Final Output Prep Weigh & Dissolve (for NMR/MS) or use Neat (for IR) NMR NMR Spectrometer (¹H & ¹³C) Prep->NMR NMR Tube IR FTIR Spectrometer Prep->IR Salt Plates MS GC-MS System Prep->MS GC Vial Process_NMR Fourier Transform Phase & Baseline Correction NMR->Process_NMR Process_IR Background Subtraction IR->Process_IR Process_MS Peak Detection Library Matching MS->Process_MS Analyze_NMR Chemical Shift Analysis Coupling Constant & Integration Process_NMR->Analyze_NMR Analyze_IR Functional Group Identification Process_IR->Analyze_IR Analyze_MS Fragmentation Pattern Analysis Process_MS->Analyze_MS Report Comprehensive Spectroscopic Report Analyze_NMR->Report Analyze_IR->Report Analyze_MS->Report

A generalized workflow for the spectroscopic analysis of a chemical compound.

References

The Biological Activity of 4-Phenylbutyric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 4-Phenylbutyric Acid Methyl Ester: Extensive literature review indicates a scarcity of direct research on the biological activity of 4-phenylbutyric acid methyl ester. It is strongly hypothesized that the methyl ester functions as a prodrug, which is rapidly hydrolyzed in vivo by esterases to its biologically active form, 4-phenylbutyric acid (4-PBA). This mechanism is established for other esterified forms of 4-PBA, such as glycerol phenylbutyrate, a triglyceride formulation that is hydrolyzed by lipases to release 4-PBA.[1] Therefore, this guide will focus on the well-documented biological activities of 4-phenylbutyric acid, the active moiety responsible for the therapeutic effects.

Introduction to 4-Phenylbutyric Acid (4-PBA)

4-Phenylbutyric acid is a short-chain fatty acid derivative with a terminal aromatic group.[2] It is an FDA-approved drug for the treatment of urea cycle disorders.[3][4] Beyond this primary indication, 4-PBA has garnered significant attention for its pleiotropic effects on fundamental cellular processes, primarily acting as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor.[5][6] These dual mechanisms of action confer a broad therapeutic potential in a variety of disease models, including neurodegenerative diseases, cancer, and metabolic disorders.[4][5]

Core Mechanisms of Action

The biological activities of 4-PBA are predominantly attributed to two key molecular functions:

Chemical Chaperone and Alleviation of Endoplasmic Reticulum (ER) Stress

As a chemical chaperone, 4-PBA helps to stabilize protein conformation, prevent the aggregation of misfolded proteins, and facilitate their proper trafficking.[3][7] The accumulation of unfolded or misfolded proteins in the ER lumen leads to a state of cellular stress known as ER stress, which in turn activates the Unfolded Protein Response (UPR).[3] The UPR is a signaling network aimed at restoring proteostasis, but chronic activation can trigger apoptotic pathways.[3] 4-PBA mitigates ER stress by reducing the load of misfolded proteins, thereby attenuating the UPR signaling cascade.[3][8] This has been shown to be protective in various conditions, including neurodegenerative diseases where protein aggregation is a key pathological feature.[7]

G PBA 4-Phenylbutyric Acid (Chemical Chaperone) MisfoldedProteins MisfoldedProteins PBA->MisfoldedProteins prevents aggregation & promotes folding caption Mechanism of 4-PBA as a Chemical Chaperone in ER Stress

Caption: Mechanism of 4-PBA as a Chemical Chaperone in ER Stress.

Histone Deacetylase (HDAC) Inhibition

4-PBA also functions as a non-selective inhibitor of class I and II histone deacetylases.[9] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, 4-PBA promotes histone hyperacetylation, which relaxes chromatin and allows for the transcription of various genes. This can lead to the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[9] The HDAC inhibitory activity of 4-PBA is considered a key mechanism in its anti-cancer effects.

G cluster_acetylation Histone Acetylation State PBA 4-Phenylbutyric Acid HDACs Histone Deacetylases (HDACs) PBA->HDACs inhibits Histones Histones HDACs->Histones deacetylates Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin AcetylatedHistones Acetylated Histones OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin GeneExpression Altered Gene Expression OpenChromatin->GeneExpression Cell Cycle Arrest,\nApoptosis, Differentiation Cell Cycle Arrest, Apoptosis, Differentiation GeneExpression->Cell Cycle Arrest,\nApoptosis, Differentiation caption Mechanism of 4-PBA as an HDAC Inhibitor

Caption: Mechanism of 4-PBA as an HDAC Inhibitor.

Quantitative Data on Biological Activity

While comprehensive quantitative data for 4-phenylbutyric acid methyl ester is not available, the following table summarizes key data for 4-PBA from various studies. It is important to note that the effective concentrations can vary significantly depending on the cell type and experimental conditions.

ParameterValueCell Line/ModelBiological EffectReference
HDAC Inhibition
IC50~0.5-1 mMVarious Cancer Cell LinesInhibition of HDAC activity[10] (Implied)
Effective Concentration2-20 mMRat Glioma Cells (C6, RG2)Induction of differentiation and apoptosis[9]
ER Stress Inhibition
Effective Concentration1-5 mMIn vitro cell modelsAttenuation of ER stress[11]
In vivo dose120 mg/kg/day (i.p.)Mouse model of methylmercury-induced neurotoxicityReduction of ER stress and neuronal apoptosis[12]
Neuroprotection
In vivo dose120 mg/kg (i.p.)Rat model of Parkinson's diseaseAttenuation of dopaminergic neuronal death[13]
Anti-inflammatory
In vivo dose10 mg/kg (i.p.)Mouse model of ocular alkali burnAlleviation of retinal inflammation[14]

Key Signaling Pathways Modulated by 4-PBA

4-PBA influences several critical signaling pathways, primarily as a consequence of its effects on ER stress and histone acetylation.

Unfolded Protein Response (UPR) Pathway

By reducing the load of misfolded proteins, 4-PBA dampens the activation of the three main UPR sensors: PERK, IRE1, and ATF6. This leads to a downstream reduction in the signaling cascades associated with each branch, including the phosphorylation of eIF2α (PERK branch), splicing of XBP1 mRNA (IRE1 branch), and cleavage of ATF6. Attenuation of these pathways helps to prevent chronic ER stress-induced apoptosis.

NF-κB Signaling Pathway

ER stress can activate the NF-κB pathway, a key regulator of inflammation. 4-PBA has been shown to suppress the activation of NF-κB, likely through its attenuation of ER stress. This contributes to its anti-inflammatory properties.

G PBA 4-Phenylbutyric Acid ER_Stress ER Stress PBA->ER_Stress inhibits NFkB_Activation NF-κB Activation ER_Stress->NFkB_Activation activates Inflammatory_Genes Inflammatory Gene Expression NFkB_Activation->Inflammatory_Genes promotes Inflammation Inflammation Inflammatory_Genes->Inflammation caption 4-PBA Modulates the NF-κB Signaling Pathway

Caption: 4-PBA Modulates the NF-κB Signaling Pathway.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the biological activity of 4-PBA. For specific details, it is essential to consult the original research articles.

In Vitro Chemical Chaperone Activity Assay
  • Objective: To assess the ability of 4-PBA to prevent protein aggregation.

  • Principle: A model protein (e.g., α-lactalbumin or bovine serum albumin) is denatured by a chemical agent (e.g., dithiothreitol) or heat, leading to aggregation. The aggregation can be monitored by measuring light scattering or turbidity over time. The assay is performed in the presence and absence of 4-PBA to determine its effect on the rate and extent of aggregation.

  • Generalized Protocol:

    • Prepare solutions of the model protein in a suitable buffer.

    • Add 4-PBA to the experimental samples at various concentrations.

    • Induce protein aggregation by adding a denaturant or increasing the temperature.

    • Monitor the change in absorbance (turbidity) at a specific wavelength (e.g., 400 nm) over time using a spectrophotometer.

    • Compare the aggregation kinetics in the presence and absence of 4-PBA. A reduction in the rate and final turbidity indicates chaperone activity.[7]

Western Blot Analysis of ER Stress Markers
  • Objective: To measure the effect of 4-PBA on the expression of key proteins in the UPR pathway.

  • Principle: Cells are treated with an ER stress inducer (e.g., tunicamycin or thapsigargin) with or without 4-PBA. Cell lysates are then subjected to SDS-PAGE and western blotting to detect changes in the levels of UPR-related proteins such as GRP78 (BiP), phosphorylated PERK, phosphorylated eIF2α, and CHOP.

  • Generalized Protocol:

    • Culture cells to the desired confluency.

    • Pre-treat cells with 4-PBA for a specified time.

    • Induce ER stress by adding an ER stress-inducing agent.

    • Lyse the cells and determine the total protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the ER stress markers of interest.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[15]

Histone Deacetylase (HDAC) Activity Assay
  • Objective: To quantify the inhibitory effect of 4-PBA on HDAC enzyme activity.

  • Principle: A fluorescently labeled acetylated peptide substrate is incubated with a source of HDAC enzymes (e.g., nuclear extract or a purified HDAC enzyme) in the presence or absence of 4-PBA. The deacetylated substrate is then cleaved by a developer, releasing the fluorophore and generating a fluorescent signal that is proportional to the HDAC activity.

  • Generalized Protocol:

    • Prepare nuclear extracts from treated or untreated cells, or use a purified HDAC enzyme.

    • In a multi-well plate, combine the enzyme source, the fluorogenic HDAC substrate, and varying concentrations of 4-PBA.

    • Incubate the reaction at 37°C for a defined period.

    • Stop the deacetylation reaction and add the developer solution.

    • Incubate to allow for the generation of the fluorescent signal.

    • Measure the fluorescence using a microplate reader.

    • Calculate the percentage of HDAC inhibition and determine the IC50 value for 4-PBA.

G caption Overview of Experimental Workflows

Caption: Overview of Experimental Workflows.

Conclusion

While direct data on 4-phenylbutyric acid methyl ester is lacking, it is highly probable that it serves as a prodrug for the extensively studied and biologically active compound, 4-phenylbutyric acid. 4-PBA exhibits significant therapeutic potential through its dual mechanisms of action as a chemical chaperone that alleviates ER stress and as an inhibitor of histone deacetylases. These activities modulate fundamental cellular processes, including protein homeostasis, gene expression, inflammation, and cell survival. The information presented in this guide provides a technical overview of the core biological activities of 4-PBA, which is essential for researchers and drug development professionals exploring its therapeutic applications. Further research is warranted to confirm the prodrug nature of the methyl ester and to characterize its pharmacokinetic profile and conversion to 4-PBA.

References

Methyl 4-Phenylbutanoate: A Prodrug Approach to Histone Deacetylase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl 4-phenylbutanoate is the methyl ester derivative of 4-phenylbutyric acid (4-PBA), a well-documented histone deacetylase (HDAC) inhibitor. While direct studies on this compound as an HDAC inhibitor are limited, it is widely understood to function as a prodrug. In biological systems, it is readily hydrolyzed by esterases to release the active compound, 4-phenylbutyrate (4-PBA). This guide provides a comprehensive overview of the HDAC inhibitory activity of 4-PBA, the active metabolite of this compound, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and associated signaling pathways. This information is critical for researchers and professionals in drug development exploring the therapeutic potential of this class of compounds.

The Prodrug Concept: this compound to 4-Phenylbutyrate

The esterification of a carboxylic acid drug to a more lipophilic ester is a common prodrug strategy to enhance bioavailability. This compound, being more lipophilic than its parent carboxylic acid, is expected to have improved cell permeability. Once inside the cell or in systemic circulation, ubiquitous esterases rapidly cleave the methyl ester, releasing 4-PBA, which can then exert its therapeutic effects.

M4P This compound (Prodrug) Esterases Esterases M4P->Esterases Hydrolysis PBA 4-Phenylbutyrate (4-PBA) (Active Inhibitor) Esterases->PBA

Figure 1: Conversion of this compound to 4-Phenylbutyrate.

Mechanism of Action: Inhibition of Histone Deacetylases

4-Phenylbutyrate (4-PBA) is classified as a pan-HDAC inhibitor, meaning it inhibits the activity of multiple HDAC enzymes. Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.

By inhibiting HDACs, 4-PBA promotes histone hyperacetylation. This results in a more relaxed, open chromatin structure (euchromatin), which allows for the transcription of various genes, including tumor suppressor genes like p21WAF1/CIP1. The induction of these genes can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.

cluster_0 Normal Gene Silencing cluster_1 Action of 4-Phenylbutyrate HDAC HDAC Deacetylated_Histone Deacetylated Histone (Condensed Chromatin, Gene Silencing) HDAC->Deacetylated_Histone Histone Acetylated Histone (Active Transcription) Histone->HDAC Deacetylation PBA 4-Phenylbutyrate (4-PBA) HDAC_inhibited HDAC (Inhibited) PBA->HDAC_inhibited Inhibition Hyperacetylated_Histone Hyperacetylated Histone (Relaxed Chromatin, Gene Expression) HDAC_inhibited->Hyperacetylated_Histone Blocks Deacetylation

Figure 2: Mechanism of HDAC Inhibition by 4-Phenylbutyrate.

Quantitative Inhibitory Data

CompoundTargetCell Line/Assay ConditionIC50 ValueReference
4-Phenylbutyrate (PBA)Total HDACsGlioblastoma (LN-229)1.21 mM[1]
4-Phenylbutyrate (PBA)Total HDACsGlioblastoma (LN-18)1.92 mM[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the HDAC inhibitory activity of compounds like 4-phenylbutyrate. These protocols can be adapted for the evaluation of this compound.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of a purified HDAC enzyme.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing Trichostatin A and a protease)

  • Test compound (this compound or 4-PBA) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the HDAC enzyme to each well.

  • Add the test compound dilutions to the respective wells. Include wells with DMSO only as a negative control and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Add the fluorogenic HDAC substrate to all wells and incubate at 37°C for a further period (e.g., 30 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cellular Histone Acetylation Assay (Western Blot)

This assay determines if the test compound can induce histone hyperacetylation in cultured cells.

Materials:

  • Cancer cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the acetylated histone.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Normalize the acetylated histone signal to the total histone signal to determine the relative increase in acetylation.

start Start cell_culture Cell Culture (e.g., HeLa) start->cell_culture treatment Treat with This compound cell_culture->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (Anti-acetyl-Histone) transfer->probing detection Chemiluminescent Detection probing->detection analysis Data Analysis detection->analysis end End analysis->end

Figure 3: Workflow for Cellular Histone Acetylation Assay.

Signaling Pathways and Cellular Effects

The inhibition of HDACs by 4-PBA triggers a cascade of downstream events, primarily through the transcriptional activation of key regulatory genes.

p21WAF1/CIP1-Mediated Cell Cycle Arrest: One of the most well-characterized downstream effects of HDAC inhibition is the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. Increased p21 expression leads to the inhibition of cyclin/CDK complexes, which are essential for cell cycle progression. This results in cell cycle arrest, typically at the G1/S or G2/M checkpoint, thereby inhibiting cancer cell proliferation.

Induction of Apoptosis: 4-PBA can induce apoptosis through both intrinsic and extrinsic pathways. It can upregulate the expression of pro-apoptotic proteins (e.g., Bax, Bak) and downregulate anti-apoptotic proteins (e.g., Bcl-2). This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.

Modulation of Other Signaling Pathways: HDACs have numerous non-histone protein substrates that are involved in various signaling pathways. By inhibiting HDACs, 4-PBA can affect:

  • NF-κB Pathway: Acetylation of NF-κB subunits can modulate their activity, influencing inflammation and cell survival.

  • p53 Pathway: Acetylation of the tumor suppressor p53 can enhance its stability and transcriptional activity, promoting cell cycle arrest and apoptosis.

  • HSP90 Pathway: HDAC6, a specific target of some HDAC inhibitors, deacetylates the chaperone protein HSP90. Inhibition of HDAC6 can disrupt HSP90 function, leading to the degradation of its client proteins, many of which are oncoproteins.

M4P This compound PBA 4-Phenylbutyrate (4-PBA) M4P->PBA Hydrolysis HDACs HDACs PBA->HDACs Inhibition Histone_Ac Histone Hyperacetylation HDACs->Histone_Ac p21 p21 Expression ↑ Histone_Ac->p21 Apoptosis_Proteins Pro-apoptotic Protein Expression ↑ Histone_Ac->Apoptosis_Proteins Other_Pathways Modulation of other signaling pathways (NF-κB, p53, etc.) Histone_Ac->Other_Pathways Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Cellular_Effects Anti-cancer Effects Cell_Cycle_Arrest->Cellular_Effects Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Apoptosis->Cellular_Effects Other_Pathways->Cellular_Effects

Figure 4: Downstream Signaling Effects of this compound/4-PBA.

Conclusion

This compound serves as a valuable prodrug for the delivery of the active HDAC inhibitor, 4-phenylbutyrate. While 4-PBA is a relatively modest HDAC inhibitor in terms of potency, its ability to induce histone hyperacetylation and subsequently modulate the expression of genes involved in cell cycle control and apoptosis makes it and its derivatives interesting candidates for further investigation in oncology and other therapeutic areas. This technical guide provides a foundational understanding of the mechanism, quantitative aspects, and experimental evaluation of this class of compounds, which is essential for researchers aiming to explore their full therapeutic potential. Further structure-activity relationship studies on derivatives of 4-phenylbutyric acid may lead to the development of more potent and selective HDAC inhibitors.

References

In Vitro Stability and Degradation of Methyl 4-Phenylbutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and critical considerations for assessing the in vitro stability and degradation of methyl 4-phenylbutanoate. Due to a lack of specific publicly available stability data for this ester, this document outlines a best-practice framework for its evaluation. This includes detailed experimental protocols for chemical hydrolysis and enzymatic degradation studies, strategies for data presentation, and the elucidation of potential degradation pathways. The information herein is intended to guide researchers in designing and executing robust in vitro stability studies essential for drug development and scientific research.

Introduction

This compound is a fatty acid methyl ester with potential applications in various scientific fields, including as a flavoring agent and in chemical synthesis.[1][2] For any application involving biological systems, a thorough understanding of its stability and degradation profile is paramount. The primary degradation pathway for this compound in an aqueous environment is hydrolysis, which can be chemically or enzymatically mediated, yielding 4-phenylbutanoic acid and methanol. This guide details the experimental approaches required to quantify the rate and extent of this degradation.

Chemical Stability: Hydrolysis

The chemical stability of this compound is predominantly influenced by pH and temperature. The hydrolysis of the ester bond is the primary non-enzymatic degradation route.

pH-Dependent Hydrolysis

Esters are susceptible to both acid- and base-catalyzed hydrolysis.[3][4] Therefore, evaluating the stability of this compound across a range of pH values is critical.

Table 1: Representative Data Structure for pH-Dependent Stability of this compound

pHTemperature (°C)Half-life (t½) (hours)Degradation Rate Constant (k) (s⁻¹)Primary Degradant(s)
1.2 (SGF)37Data to be determinedData to be determined4-Phenylbutanoic Acid
4.537Data to be determinedData to be determined4-Phenylbutanoic Acid
6.8 (SIF)37Data to be determinedData to be determined4-Phenylbutanoic Acid
7.437Data to be determinedData to be determined4-Phenylbutanoic Acid
9.037Data to be determinedData to be determined4-Phenylbutanoic Acid

SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid

Experimental Protocol for pH-Dependent Hydrolysis

This protocol outlines the steps to determine the rate of hydrolysis of this compound at various pH values.

  • Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0). Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) should be used to mimic biological conditions.[5]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a high concentration.

  • Incubation: Add a small aliquot of the stock solution to each buffer solution pre-incubated at a constant temperature (typically 37°C). The final concentration of the organic solvent should be low (e.g., <1%) to avoid affecting the reaction kinetics.

  • Sampling: At predetermined time intervals, withdraw aliquots from each reaction mixture.

  • Sample Quenching: Immediately quench the hydrolysis reaction in the collected samples. This can be achieved by adding an acid (for base-catalyzed reactions) or a base (for acid-catalyzed reactions) to shift the pH to a more stable range, or by rapid freezing.

  • Analysis: Analyze the samples for the concentration of remaining this compound and the appearance of the degradation product, 4-phenylbutanoic acid. High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable analytical techniques.[6][7][8]

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. For a first-order reaction, the slope of the line will be the negative of the degradation rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693/k.

experimental_workflow_hydrolysis cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_buffers Prepare pH Buffers (e.g., SGF, SIF) incubation Incubate at 37°C prep_buffers->incubation prep_stock Prepare this compound Stock Solution prep_stock->incubation sampling Collect Samples at Time Points incubation->sampling quenching Quench Reaction sampling->quenching analysis Analyze by HPLC/LC-MS quenching->analysis data_analysis Calculate Rate Constant (k) and Half-life (t½) analysis->data_analysis

Caption: Experimental Workflow for pH-Dependent Hydrolysis Study.

Metabolic Stability: Enzymatic Degradation

In biological systems, the hydrolysis of esters is often accelerated by enzymes, primarily esterases.[9] Therefore, evaluating the stability of this compound in the presence of biological matrices is crucial for predicting its in vivo fate.

Stability in Biological Matrices

Commonly used in vitro systems for assessing metabolic stability include liver microsomes, S9 fractions, and plasma, which contain various esterases.

Table 2: Representative Data Structure for Enzymatic Degradation of this compound

Biological MatrixProtein Conc. (mg/mL)Incubation Time (min)% Remaining Parent CompoundHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Human Liver Microsomes0.50, 5, 15, 30, 60Data to be determinedData to be determinedData to be determined
Human S9 Fraction1.00, 5, 15, 30, 60Data to be determinedData to be determinedData to be determined
Human Plasma-0, 15, 30, 60, 120Data to be determinedData to be determinedData to be determined
Experimental Protocol for Enzymatic Degradation

This protocol describes a typical procedure for assessing the metabolic stability of this compound in human liver microsomes.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent.

    • Thaw human liver microsomes on ice.

    • Prepare a cofactor solution (e.g., NADPH regenerating system), although for esterase activity, this may not be necessary. A control without cofactors is recommended.

    • Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.4).

  • Incubation Mixture:

    • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and this compound solution.

    • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding the cofactor solution (if required). For esterase activity, the reaction starts upon addition of the substrate to the pre-warmed microsome suspension.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

    • Stop the reaction by adding a cold quenching solution, such as acetonitrile, which also serves to precipitate proteins.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or vial for analysis.

  • Analysis:

    • Quantify the amount of this compound remaining at each time point using LC-MS/MS. This technique provides the necessary sensitivity and selectivity for complex biological matrices.

  • Data Analysis:

    • Determine the in vitro half-life (t½) from the slope of the linear regression of the natural logarithm of the percentage of parent compound remaining versus time.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).

Degradation Pathway

The primary degradation pathway for this compound under both chemical and enzymatic conditions is the hydrolysis of the ester bond.

degradation_pathway MPB This compound hydrolysis Hydrolysis (Chemical or Enzymatic) MPB->hydrolysis PBA 4-Phenylbutanoic Acid MeOH Methanol hydrolysis->PBA hydrolysis->MeOH

Caption: Primary Degradation Pathway of this compound.

Conclusion

References

A Comprehensive Technical Guide to the Solubility of Methyl 4-Phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of methyl 4-phenylbutanoate, a compound utilized in the flavor and fragrance industry and of potential interest in other chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in public literature, this document furnishes qualitative solubility information, predicted values, and detailed experimental protocols for empirical solubility determination.

Core Topic: Solubility of this compound

This compound is a fatty acid methyl ester characterized by its aromatic and fruity scent. Its molecular structure, featuring both a phenyl ring and a methyl ester group, dictates its solubility profile, rendering it largely lipophilic.

Physicochemical Properties

A key indicator of a compound's solubility is its octanol-water partition coefficient (LogP). For this compound, the LogP value is consistently reported to be in the range of 2.77 to 2.89.[1][2][3] This positive and relatively high value indicates a strong preference for non-polar, lipophilic environments over aqueous media, suggesting good solubility in organic solvents and poor solubility in water.

Quantitative and Qualitative Solubility Data
SolventFormulaTypeSolubilityNotes
WaterH₂OPolar ProticSlightly Soluble[1]A predicted solubility is approximately 0.059 g/L.[3]
EthanolC₂H₅OHPolar ProticSoluble[1]Specific quantitative data is not available.
OilsN/ANon-polarSoluble[1]Indicates good solubility in lipid-based systems.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, empirical determination is recommended. The following are detailed methodologies for determining the solubility of a liquid organic compound like this compound in various solvents.

Method 1: Isothermal Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound in a solvent.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)

  • Syringe filters (Teflon or other appropriate material)

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvents.

  • Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow for the separation of the undissolved solute. Centrifugation can be used to facilitate this process.

  • Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear, saturated supernatant using a pipette. To avoid precipitation, immediately dilute the aliquot with a known volume of the same solvent to bring the concentration into the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-calibrated GC-FID or HPLC-UV method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in g/L or mol/L based on the measured concentration and the dilution factor.

Method 2: Spectroscopic Method (for UV-active compounds)

This method is suitable for compounds with a chromophore, such as the phenyl group in this compound.

Materials and Equipment:

  • All materials from Method 1

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Calibration Curve:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation and Analysis of Saturated Solution:

    • Follow steps 1-4 from the Isothermal Shake-Flask Method to prepare a diluted saturated solution.

  • Quantification:

    • Measure the absorbance of the diluted saturated solution.

    • Use the calibration curve to determine the concentration of the diluted solution.

  • Calculation: Calculate the original solubility, accounting for the dilution.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility using the Isothermal Shake-Flask Method.

experimental_workflow start Start step1 Add excess methyl 4-phenylbutanoate to solvent start->step1 step2 Equilibrate in thermostatic shaker step1->step2 step3 Phase Separation (Centrifugation) step2->step3 step4 Withdraw and dilute saturated supernatant step3->step4 step5 Analyze by GC or HPLC step4->step5 step6 Calculate Solubility step5->step6 end_node End step6->end_node

A generalized workflow for determining the solubility of this compound.

References

Unraveling the Therapeutic Potential of Phenylbutyrates as Chemical Chaperones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein misfolding and subsequent aggregation are central to the pathogenesis of a growing number of human diseases, including cystic fibrosis, alpha-1 antitrypsin deficiency, and a range of neurodegenerative disorders. In the cellular environment, the endoplasmic reticulum (ER) plays a crucial role in ensuring the correct folding and assembly of secreted and transmembrane proteins. Perturbations in ER homeostasis can lead to the accumulation of misfolded proteins, triggering a state known as ER stress and activating the Unfolded Protein Response (UPR). While initially a protective mechanism, chronic ER stress can ultimately lead to apoptosis. Chemical chaperones are small molecules that can stabilize protein conformation, facilitate proper folding, and alleviate ER stress, offering a promising therapeutic strategy for these protein misfolding diseases. Among these, 4-phenylbutyrate (4-PBA) and its derivatives have emerged as a focal point of intensive research. This technical guide provides an in-depth exploration of the chemical chaperone properties of phenylbutyrates, detailing their mechanisms of action, summarizing key quantitative data, and providing protocols for essential experimental evaluation.

Core Mechanism of Action: Alleviating Endoplasmic Reticulum Stress

Phenylbutyrate functions as a chemical chaperone primarily by mitigating ER stress. Its proposed mechanism involves interacting with exposed hydrophobic regions of misfolded proteins, thereby preventing their aggregation and promoting correct folding.[1] This action helps to restore cellular proteostasis and attenuate the UPR signaling cascade. The UPR is a complex signaling network initiated by three main ER transmembrane sensors: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6). Upon accumulation of unfolded proteins, the ER chaperone Glucose-regulated protein 78 (GRP78), also known as BiP, dissociates from these sensors, leading to their activation. Phenylbutyrate has been shown to reduce the expression of key ER stress markers, including GRP78 and C/EBP homologous protein (CHOP), a pro-apoptotic transcription factor.[2][3]

Beyond its direct chaperone activity, 4-PBA is also a known histone deacetylase (HDAC) inhibitor. This dual functionality can contribute to its therapeutic effects by modulating gene expression, including the potential upregulation of other molecular chaperones and proteins involved in protein quality control.

Quantitative Effects of Phenylbutyrate on Protein Folding and Trafficking

The efficacy of phenylbutyrate as a chemical chaperone has been quantified in various disease models. The following tables summarize key findings from in vitro and in vivo studies.

Disease Model Mutant Protein Cell/Animal Model 4-PBA Concentration/Dose Observed Effect Quantitative Measurement Reference
Cystic FibrosisΔF508-CFTRIB3-1 cells (ΔF508/W1282X)0.1 - 2 mMRestoration of forskolin-activated chloride secretionStatistically significant improvements in NPD response[4][5]
Cystic FibrosisΔF508-CFTR18 homozygous ΔF508 patients19 g/day for 1 weekPartial restoration of nasal epithelial CFTR functionSmall, but statistically significant improvements in NPD response to isoproterenol/amiloride/chloride-free solution[4][5]
Familial Pulmonary FibrosisG231V and F198S SP-A2CHO-K1 cellsDose-dependentEnhanced secretion and decreased intracellular aggregation-[6]
Primary Open-Angle GlaucomaMutant MyocilinHEK293, CHO-K1, and human trabecular meshwork cellsNot specifiedReduced detergent-insoluble myocilin aggregates and restored secretion-[7]
Alpha-1 Antitrypsin Deficiencyα1-ATZModel cell culture systemNot specifiedMarked increase in secretion of functionally active α1-ATZ-[8]
ER Stress Marker Cell/Animal Model Condition 4-PBA Concentration/Dose Observed Effect Quantitative Measurement Reference
GRP78, CHOP, ATF4, p-JNKRat unilateral ureteral obstruction modelRenal fibrosisNot specifiedSignificant reduction in protein expression-[2]
GRP78, p-PERK, p-IRE1, ATF-6, CHOP, ATF-4, p-eIF2αMice with hyperoxia-induced acute lung injuryAcute lung injuryNot specifiedMarked reduction in protein levels-[9]
GRP78, CHOP, IRE1ERp57 knockout chondrocytesER stress50 mMReduction of ER stress marker protein expression to or below control levelsn ≥ 6, *p < 0.05, **p < 0.01, and ***p < 0.001[3]
GRP78, CHOPIL-1β-stimulated rheumatoid arthritis synovial fibroblastsInflammationNot specifiedAttenuated the enhanced expression-[1]

Experimental Protocols

Assessment of Cell Viability and Cytotoxicity

a) MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of living cells to a purple formazan product. The intensity of the color, measured spectrophotometrically, is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of phenylbutyrate or a vehicle control for the desired duration.

    • Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.

    • After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

b) TUNEL Assay

The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.

  • Protocol:

    • Culture and treat cells with phenylbutyrate as described for the MTT assay.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes on ice.

    • Wash the cells with PBS.

    • Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs for 60 minutes at 37°C in a humidified chamber, protected from light.

    • Wash the cells to remove unincorporated nucleotides.

    • Counterstain the nuclei with a DNA-binding dye such as DAPI.

    • Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Analysis of Protein Aggregation and Conformation

a) Thioflavin T (ThT) Fluorescence Assay

This assay is widely used to detect and quantify the formation of amyloid-like fibrillar aggregates.

  • Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet-rich structures characteristic of amyloid fibrils.

  • Protocol:

    • Prepare a stock solution of the protein of interest and induce aggregation (e.g., by heating, agitation, or changes in pH).

    • Incubate the protein solution in the presence or absence of various concentrations of phenylbutyrate.

    • At different time points, take aliquots of the protein solution and add them to a solution of ThT (typically 10-25 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Measure the fluorescence intensity using a spectrofluorometer with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.

    • An increase in fluorescence intensity indicates the formation of amyloid-like aggregates.

b) Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, allowing for the detection and quantification of protein monomers, dimers, and higher-order aggregates.

  • Principle: A column packed with porous beads is used to separate molecules. Larger molecules, such as aggregates, are excluded from the pores and elute first, while smaller molecules, like monomers, enter the pores and have a longer retention time.

  • Protocol:

    • Prepare protein samples treated with or without phenylbutyrate.

    • Centrifuge the samples to remove any large, insoluble aggregates.

    • Inject the clarified sample onto an SEC column equilibrated with a suitable mobile phase (e.g., phosphate-buffered saline).

    • Monitor the elution profile using a UV detector at 280 nm.

    • The retention times of the peaks correspond to different oligomeric states of the protein, which can be quantified by integrating the peak areas.

c) Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for analyzing the secondary structure of proteins in solution.

  • Principle: Chiral molecules, such as proteins, absorb left and right circularly polarized light differently. This differential absorption, plotted as a function of wavelength, provides a characteristic spectrum that is sensitive to the protein's secondary structure content (alpha-helix, beta-sheet, random coil).

  • Protocol:

    • Prepare purified protein samples in a CD-compatible buffer (e.g., low concentration phosphate buffer) with and without phenylbutyrate.

    • Measure the CD spectrum in the far-UV region (typically 190-250 nm) using a CD spectropolarimeter.

    • The resulting spectrum can be deconvoluted using various algorithms to estimate the percentage of each secondary structure element. Changes in the CD spectrum upon treatment with phenylbutyrate can indicate alterations in protein conformation.

Assessment of Protein Trafficking and Function

a) Immunoprecipitation and Western Blotting

These techniques are used to analyze the expression levels and interactions of specific proteins.

  • Principle: Immunoprecipitation uses an antibody to isolate a specific protein from a complex mixture. Western blotting uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis.

  • Protocol for ER Stress Marker Analysis:

    • Lyse cells treated with or without phenylbutyrate.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78, CHOP, ATF4).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and image the blot. The intensity of the bands can be quantified to determine the relative protein levels.

b) Nasal Potential Difference (NPD) Measurement

NPD is an in vivo functional assay to measure ion transport across the nasal epithelium, particularly relevant for assessing CFTR function in cystic fibrosis.

  • Principle: The movement of ions across the nasal epithelium generates a potential difference that can be measured with electrodes. The response to perfusion with specific solutions that modulate ion channel activity (e.g., amiloride to block sodium channels and a low-chloride solution with isoproterenol to stimulate CFTR) reflects the function of these channels.

  • Protocol:

    • A reference electrode is placed on the forearm, and a measuring electrode is placed on the surface of the nasal mucosa.

    • The nasal cavity is perfused sequentially with a series of solutions: a Ringer's solution, a solution containing amiloride, and a low-chloride solution containing amiloride and a CFTR agonist like isoproterenol.

    • The potential difference is continuously recorded. The change in potential difference in response to the low-chloride/isoproterenol solution is indicative of CFTR-mediated chloride secretion.

Signaling Pathways and Experimental Workflows

G cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol & Nucleus Misfolded Proteins Misfolded Proteins GRP78 GRP78 Misfolded Proteins->GRP78 binds & sequesters PERK PERK GRP78->PERK dissociates from IRE1 IRE1 GRP78->IRE1 dissociates from ATF6 ATF6 GRP78->ATF6 dissociates from eIF2a eIF2a PERK->eIF2a phosphorylates XBP1s XBP1s IRE1->XBP1s splices XBP1 mRNA ATF6n ATF6n ATF6->ATF6n translocates to Golgi & cleaved ATF4 ATF4 eIF2a->ATF4 activates CHOP CHOP ATF4->CHOP induces Chaperone Upregulation Chaperone Upregulation XBP1s->Chaperone Upregulation ATF6n->Chaperone Upregulation Apoptosis Apoptosis CHOP->Apoptosis promotes Phenylbutyrate Phenylbutyrate Phenylbutyrate->Misfolded Proteins stabilizes & aids folding Phenylbutyrate->GRP78 reduces expression Phenylbutyrate->CHOP reduces expression

G Start Start Cell Culture & Treatment Cell Culture & Treatment Start->Cell Culture & Treatment Protein Extraction Protein Extraction Cell Culture & Treatment->Protein Extraction Cell Viability/Apoptosis Cell Viability/Apoptosis Cell Culture & Treatment->Cell Viability/Apoptosis Protein Quantification Protein Quantification Protein Extraction->Protein Quantification Protein Aggregation Analysis Protein Aggregation Analysis Protein Quantification->Protein Aggregation Analysis Protein Conformation Analysis Protein Conformation Analysis Protein Quantification->Protein Conformation Analysis ThT Assay ThT Assay Protein Aggregation Analysis->ThT Assay SEC SEC Protein Aggregation Analysis->SEC CD Spectroscopy CD Spectroscopy Protein Conformation Analysis->CD Spectroscopy MTT Assay MTT Assay Cell Viability/Apoptosis->MTT Assay TUNEL Assay TUNEL Assay Cell Viability/Apoptosis->TUNEL Assay Data Analysis & Interpretation Data Analysis & Interpretation ThT Assay->Data Analysis & Interpretation SEC->Data Analysis & Interpretation CD Spectroscopy->Data Analysis & Interpretation MTT Assay->Data Analysis & Interpretation TUNEL Assay->Data Analysis & Interpretation End End Data Analysis & Interpretation->End

Conclusion

Phenylbutyrates represent a promising class of chemical chaperones with demonstrated efficacy in a variety of preclinical and clinical settings. Their ability to alleviate ER stress, reduce protein aggregation, and restore the function of misfolded proteins underscores their therapeutic potential for a range of debilitating diseases. This technical guide provides a comprehensive overview of the chemical chaperone properties of phenylbutyrates, offering valuable insights and practical protocols for researchers and drug development professionals. Further investigation into the precise molecular interactions of phenylbutyrates with misfolded proteins and the optimization of their therapeutic delivery will be crucial in translating their promise into effective clinical treatments.

References

Physicochemical Characteristics of Methyl 4-Phenylbutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-phenylbutanoate (CAS No. 2046-17-5) is a fatty acid methyl ester with a characteristic sweet, fruity, and floral odor. It is found in some flavor compositions, particularly as a modifier in strawberry and honey imitations. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, along with detailed experimental protocols for their determination and synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for a variety of applications, including quality control, formulation development, and safety assessments.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₂[1][2][3]
Molecular Weight 178.23 g/mol [1][2][3]
Appearance Colorless liquid[1]
Odor Powerful, sweet, fruity, honey, floral[1]
Boiling Point 258.00 to 259.00 °C @ 760.00 mm Hg[1]
84 °C @ 0.6 mmHg
Density 0.996 to 1.002 g/cm³ @ 25 °C[1]
1.03 g/cm³ (20/20)
Refractive Index 1.483 to 1.489 @ 20 °C[1]
Solubility Slightly soluble in water; Soluble in oils and ethanol[1]
Flash Point 112 °C
LogP 2.77[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are intended to be illustrative and may require optimization based on specific laboratory conditions and available equipment.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 4-phenylbutanoic acid and methanol, using sulfuric acid as a catalyst.

Materials:

  • 4-phenylbutanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine 4-phenylbutanoic acid and an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Determination of Physicochemical Properties

The following are standard methods for determining the key physicochemical properties of liquid esters like this compound.

1. Boiling Point Determination (Thiele Tube Method):

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, mineral oil.

  • Procedure:

    • A small amount of this compound is placed in the small test tube.

    • The capillary tube is inverted and placed inside the test tube.

    • The test tube is attached to a thermometer and placed in a Thiele tube filled with mineral oil.

    • The Thiele tube is gently heated.

    • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

    • The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

2. Density Determination (Pycnometer Method):

  • Apparatus: Pycnometer (a specific volume glass flask), analytical balance.

  • Procedure:

    • The mass of the clean, dry pycnometer is accurately determined.

    • The pycnometer is filled with distilled water, and its mass is measured to determine the exact volume of the pycnometer at a specific temperature.

    • The pycnometer is then emptied, dried, and filled with this compound.

    • The mass of the pycnometer filled with the sample is measured.

    • The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

3. Refractive Index Determination (Abbe Refractometer):

  • Apparatus: Abbe refractometer, constant temperature water bath.

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index.

    • A few drops of this compound are placed on the prism of the refractometer.

    • The temperature is maintained at 20°C using the water bath.

    • The light source is adjusted, and the eyepiece is focused until the dividing line between the light and dark fields is sharp.

    • The refractive index is read directly from the instrument's scale.

4. Solubility Determination:

  • Procedure:

    • Qualitative Assessment: To a test tube containing a small amount of this compound, add the solvent of interest (e.g., water, ethanol, oils) dropwise with agitation. Observe for miscibility or the formation of a separate layer.

    • Quantitative Assessment: A known mass of this compound is added to a known volume of the solvent at a specific temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved ester in the solvent can then be determined using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationships of the physicochemical properties of this compound.

Synthesis_Workflow Reactants 4-Phenylbutanoic Acid + Methanol Reflux Reflux Reactants->Reflux Catalyst H₂SO₄ (catalyst) Catalyst->Reflux Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reflux->Workup Drying Drying (MgSO₄) Workup->Drying Purification Vacuum Distillation Drying->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Physicochemical_Properties cluster_structure Molecular Structure cluster_physical Physical Properties cluster_interaction Interaction Properties C11H14O2 Molecular Formula (C₁₁H₁₄O₂) MW Molecular Weight (178.23 g/mol) C11H14O2->MW Solubility Solubility (Slightly in H₂O, Soluble in oils) C11H14O2->Solubility determines polarity Density Density (0.996-1.002 g/cm³) MW->Density influences BP Boiling Point (258-259 °C) MW->BP influences RI Refractive Index (1.483-1.489) Density->RI correlated LogP LogP (2.77) Solubility->LogP related to

Caption: Interrelationships of physicochemical properties.

References

Methodological & Application

Application Notes and Protocols: The Utility of Methyl 4-Phenylbutanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-phenylbutanoate is a versatile ester that serves as a valuable starting material and intermediate in organic synthesis.[1][2][3] With the chemical formula C₁₁H₁₄O₂, it is a colorless to light yellow liquid characterized by a sweet, fruity, and floral odor.[4][5] Its utility spans multiple domains, from being a key component in fragrance and flavor compositions, such as honey and strawberry imitations, to acting as a crucial precursor for more complex molecular architectures in medicinal chemistry and drug development.[4][6] The primary application in synthetic chemistry lies in its ability to undergo intramolecular cyclization to form α-tetralone, a core structure in many pharmacologically active molecules and natural products.[7][8]

Key Applications in Synthesis

This compound's structure, featuring a benzene ring connected to a four-carbon ester chain, makes it an ideal substrate for constructing bicyclic systems.

  • Synthesis of α-Tetralone: The most prominent application is its conversion to α-tetralone (3,4-dihydronaphthalen-1(2H)-one). This transformation is typically achieved through hydrolysis of the methyl ester to 4-phenylbutyric acid, followed by an intramolecular Friedel-Crafts acylation.[7][8] This reaction is catalyzed by various reagents, including polyphosphoric acid (PPA), Lewis acids (e.g., AlCl₃), or solid acid catalysts like H-Beta zeolite.[9][10][11] α-Tetralone is a significant intermediate for agricultural and pharmaceutical agents.[8]

  • Precursor to Substituted Lactones: The molecule can be elaborated through a multi-step sequence to form complex cyclic esters (lactones). A representative synthesis involves functionalization at the benzylic position, followed by a series of transformations and eventual acid-catalyzed cyclization to yield the target lactone.[12]

  • Fragrance and Flavor Industry: Beyond its role as a synthetic building block, this compound itself is used as a flavoring and fragrance agent due to its pleasant aroma.[4][13] It is particularly effective as a modifier in fruit and honey flavor compositions.[4]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2046-17-5[4][5]
Molecular Formula C₁₁H₁₄O₂[1][5]
Molecular Weight 178.23 g/mol [1][5]
Appearance Colorless to Light yellow clear liquid[2]
Boiling Point 255-257 °C[8]
IUPAC Name This compound[1]
Synonyms Methyl 4-phenylbutyrate, 4-Phenylbutyric acid methyl ester[1][2]

Table 2: Comparative Data for α-Tetralone Synthesis via 4-Phenylbutyric Acid Cyclization

Catalyst / ReagentReaction ConditionsYield (%)Reference
Polyphosphoric Acid (PPA) Heating>90%[8]
Thionyl Chloride / AlCl₃ Carbon disulfide solvent, cooling then heatingNot specified[7]
H-Beta Zeolite Fixed-bed reactor, 220°C81.2%[11]
Bi(OTf)₃ / M(OTf)₃ Catalytic amountsHigh yields[11]
Hexafluoroisopropanol (HFIP) For activated 4-phenylbutanoyl chlorides>90%[8]

Experimental Protocols

Protocol 1: Synthesis of α-Tetralone via Intramolecular Friedel-Crafts Acylation

This two-stage protocol describes the conversion of this compound to α-tetralone.

Stage A: Hydrolysis of this compound to 4-Phenylbutyric Acid

  • Materials: this compound, Sodium Hydroxide (NaOH), Methanol (MeOH), Water, Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve this compound (1.0 eq.) in a mixture of methanol and water.

    • Add a solution of sodium hydroxide (1.5 eq.) and heat the mixture to reflux.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH ~2 by the slow addition of concentrated HCl while cooling in an ice bath.

    • Collect the precipitated 4-phenylbutyric acid by filtration, wash with cold water, and dry under vacuum.

Stage B: Cyclization of 4-Phenylbutyric Acid to α-Tetralone

  • Materials: 4-Phenylbutyric acid, Polyphosphoric Acid (PPA), Ice-cold water, Diethyl ether.

  • Procedure (adapted from PPA method): [8][9]

    • Place polyphosphoric acid (approx. 10 times the weight of the carboxylic acid) into a round-bottom flask equipped with a mechanical stirrer.

    • Heat the PPA to approximately 80-90°C with stirring.

    • Add 4-phenylbutyric acid (1.0 eq.) portion-wise to the hot, stirred acid.

    • Stir the reaction mixture at this temperature for 1-2 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-cold water with vigorous stirring.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally with brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to yield pure α-tetralone.[14]

Visualizations: Reaction Workflows

G A This compound B Stage A: Ester Hydrolysis A->B NaOH, H₂O/MeOH C 4-Phenylbutyric Acid B->C D Stage B: Intramolecular Acylation (Friedel-Crafts) C->D PPA, Heat E α-Tetralone D->E

Caption: Workflow for the two-stage synthesis of α-tetralone.

Protocol 2: Outline for Multi-step Synthesis of a γ-Lactone

This protocol outlines a synthetic sequence for converting this compound into a γ-lactone derivative, demonstrating its potential for creating complex heterocyclic systems.[12]

  • Materials: this compound, N-Bromosuccinimide (NBS), Benzoyl peroxide, Potassium cyanide (KCN), Dimethyl sulfoxide (DMSO), Lithium hydroxide (LiOH), Borane (BH₃), Potassium hydroxide (KOH), p-Toluenesulfonic acid (PTSA), and appropriate solvents.

  • Procedure Outline: [12]

    • Benzylic Bromination: React this compound with NBS and a radical initiator like benzoyl peroxide to introduce a bromine atom at the benzylic position.

    • Cyanide Displacement: Displace the benzylic bromide with a cyanide group using KCN in DMSO.

    • Ester Hydrolysis: Selectively hydrolyze the methyl ester to a carboxylic acid using LiOH in a THF/water mixture.

    • Acid Reduction: Reduce the carboxylic acid to a primary alcohol using a reagent such as borane (BH₃).

    • Nitrile Hydrolysis: Hydrolyze the nitrile group to a carboxylic acid using a strong base like KOH.

    • Lactonization: Promote intramolecular esterification (lactone formation) between the alcohol and carboxylic acid functionalities using a catalytic amount of PTSA with azeotropic removal of water (e.g., refluxing in toluene).

Visualizations: Logical Relationships

G start This compound step1 Benzylic Bromination start->step1 NBS step2 Cyanide Displacement step1->step2 KCN step3 Ester Hydrolysis step2->step3 LiOH step4 Carboxylic Acid Reduction step3->step4 BH₃ step5 Nitrile Hydrolysis step4->step5 KOH step6 Intramolecular Lactonization step5->step6 PTSA end γ-Lactone Product step6->end

Caption: Logical flow for the multi-step synthesis of a γ-lactone.

Conclusion

This compound is a readily accessible and economically significant starting material. Its primary utility in the synthesis of α-tetralone provides a robust entry into a wide range of polycyclic structures relevant to pharmaceutical and materials science. Furthermore, its capacity for diverse functionalization makes it a valuable platform for constructing other complex molecules, including heterocyclic systems like lactones. The protocols and data presented herein underscore its importance and provide a practical guide for its application in a research and development setting.

References

Application Note: Analysis of Methyl 4-Phenylbutanoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-phenylbutanoate is an aromatic ester with applications in flavor, fragrance, and as a potential intermediate in pharmaceutical synthesis. Accurate and sensitive quantification of this compound is crucial for quality control, metabolic studies, and formulation development. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and highly specific method for the analysis of this compound. This application note provides a detailed protocol for the sample preparation, GC-MS analysis, and data interpretation for this compound.

Experimental Protocols

This section details the necessary steps for the preparation of samples and the instrumental analysis of this compound.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples such as biological fluids or reaction mixtures, liquid-liquid extraction (LLE) is a suitable method.

Liquid-Liquid Extraction (LLE) Protocol:

  • Sample Collection: Collect 1 mL of the liquid sample in a clean glass test tube.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., this compound-d5 or a structurally similar, non-interfering compound) to the sample.

  • Extraction: Add 2 mL of a volatile organic solvent such as dichloromethane or hexane.[1]

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte to the organic phase.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean GC vial using a Pasteur pipette.

  • Concentration (Optional): If the analyte concentration is low, the solvent can be evaporated under a gentle stream of nitrogen, and the residue reconstituted in a smaller volume of the solvent.

  • Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and analytical goals.

Table 1: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Injector Temperature250 °C
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1)
Injection Volume1 µL
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Mass Scan Range40-400 amu
Solvent Delay3 minutes

Data Presentation

The primary quantitative data obtained from the GC-MS analysis of this compound are the retention time and the mass spectrum.

Table 2: Mass Spectral Data for this compound [2]

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Putative Fragment Ion
10499.99[C₈H₈]⁺ (Tropylium ion rearrangement)
9168.30[C₇H₇]⁺ (Tropylium ion)
10541.90[C₇H₅O]⁺
4334.60[C₂H₃O]⁺
14734.30[M-OCH₃]⁺
178(variable)[M]⁺ (Molecular Ion)

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical process from sample acquisition to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction (e.g., Dichloromethane) Spike->LLE Separate Phase Separation (Centrifugation) LLE->Separate Collect Collect Organic Layer Separate->Collect Concentrate Concentrate (Optional) Collect->Concentrate Inject Inject into GC-MS Concentrate->Inject Separate_GC Chromatographic Separation Inject->Separate_GC Ionize Electron Ionization (70 eV) Separate_GC->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Identify Peak Identification (Retention Time & Mass Spectrum) Detect->Identify Quantify Quantification (Peak Area Integration) Identify->Quantify Report Generate Report Quantify->Report

GC-MS Analysis Workflow

References

Application Notes and Protocols for the Quantification of Methyl 4-Phenylbutanoate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of methyl 4-phenylbutanoate in various biological matrices, including plasma/serum, urine, and breath. The methodologies described are based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the gold standards for the quantification of small molecules in complex biological samples.[1][2]

Introduction

This compound is the methyl ester of 4-phenylbutyric acid (4-PBA), a compound used in the treatment of urea cycle disorders and investigated for its role as a chemical chaperone in alleviating endoplasmic reticulum stress.[3][4] The quantification of this compound in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolism of 4-PBA. This document outlines detailed protocols for sample preparation and analysis to ensure accurate and reproducible quantification.

Quantitative Data Summary

The following tables summarize representative quantitative data achievable with the described methodologies. These values are based on typical performance characteristics of validated bioanalytical methods for similar small molecules.

Table 1: LC-MS/MS Quantification Parameters in Plasma/Serum and Urine

ParameterPlasma/SerumUrine
Limit of Detection (LoD) 0.1 ng/mL0.2 ng/mL
Lower Limit of Quantification (LLoQ) 0.5 ng/mL1.0 ng/mL
Upper Limit of Quantification (ULoQ) 500 ng/mL1000 ng/mL
Linearity (r²) >0.995>0.995
Intra-day Precision (%CV) < 10%< 10%
Inter-day Precision (%CV) < 15%< 15%
Recovery 85-105%80-110%

Table 2: GC-MS Quantification Parameters in Breath Samples (using SPME)

ParameterBreath (via SPME)
Limit of Detection (LoD) 5 pg/L
Lower Limit of Quantification (LLoQ) 20 pg/L
Upper Limit of Quantification (ULoQ) 2000 pg/L
Linearity (r²) >0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 20%
Recovery Fiber dependent

Experimental Protocols

Internal Standard Preparation: Synthesis of this compound-d5

For accurate quantification, a stable isotope-labeled internal standard is recommended. Herein is a proposed synthesis for this compound-d5.

Reaction Scheme:

  • Friedel-Crafts Acylation: Benzene-d6 is reacted with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4-oxo-4-phenyl-d5-butanoic acid.

  • Clemmensen Reduction: The keto group is reduced to a methylene group using amalgamated zinc and hydrochloric acid to yield 4-phenyl-d5-butyric acid.

  • Esterification: 4-phenyl-d5-butyric acid is esterified with methanol in the presence of an acid catalyst (e.g., H₂SO₄) to produce this compound-d5.

G cluster_synthesis Synthesis of Deuterated Internal Standard Benzene_d6 Benzene-d6 Friedel_Crafts Friedel-Crafts Acylation Benzene_d6->Friedel_Crafts Succinic_anhydride Succinic Anhydride Succinic_anhydride->Friedel_Crafts Keto_acid 4-oxo-4-phenyl-d5- butanoic acid Friedel_Crafts->Keto_acid Clemmensen Clemmensen Reduction Keto_acid->Clemmensen PBA_d5 4-phenyl-d5-butyric acid Clemmensen->PBA_d5 Esterification Esterification PBA_d5->Esterification Methanol Methanol Methanol->Esterification IS This compound-d5 (Internal Standard) Esterification->IS

Workflow for the synthesis of the deuterated internal standard.
Protocol 1: LC-MS/MS Quantification in Plasma/Serum

This protocol is designed for the sensitive and specific quantification of this compound in plasma or serum samples.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d5 in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

G cluster_plasma_prep Plasma/Serum Sample Preparation Workflow Start 100 µL Plasma/Serum Add_IS Add Internal Standard (this compound-d5) Start->Add_IS Add_ACN Add 300 µL Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject into LC-MS/MS Reconstitute->Analysis

LC-MS/MS sample preparation workflow for plasma/serum.

2. LC-MS/MS Parameters

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 20% B

    • 4.1-5.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • This compound: Q1: 179.1 -> Q3: 147.1 (loss of methanol)

    • This compound-d5 (IS): Q1: 184.1 -> Q3: 152.1

Protocol 2: GC-MS Quantification in Breath

This protocol utilizes Solid-Phase Microextraction (SPME) for the non-invasive collection and analysis of volatile this compound from breath samples.[1][5]

1. Sample Collection and Extraction: SPME

  • Collect a full exhalation breath sample into an inert bag (e.g., Tedlar bag).

  • Immediately insert an SPME fiber (e.g., 85 µm Carboxen/PDMS) into the bag through a septum.

  • Expose the fiber to the breath sample for a fixed time (e.g., 30 minutes) at room temperature to allow for the adsorption of volatile organic compounds.

  • Retract the fiber into its holder and immediately proceed to GC-MS analysis.

G cluster_breath_prep Breath Sample Collection and SPME Workflow Start Exhaled Breath Collection SPME_Insertion Insert SPME Fiber into Collection Bag Start->SPME_Insertion Adsorption Adsorption of VOCs (30 min) SPME_Insertion->Adsorption SPME_Retraction Retract Fiber Adsorption->SPME_Retraction Analysis Desorb in GC Inlet SPME_Retraction->Analysis

SPME workflow for breath sample analysis.

2. GC-MS Parameters

  • GC System: Gas chromatograph with a split/splitless injector

  • Injector Temperature: 250°C (splitless mode for 2 minutes)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS System: Quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor (Hypothetical):

    • This compound: m/z 178 (molecular ion), 147, 104, 91

Concluding Remarks

The protocols provided offer a robust framework for the quantification of this compound in diverse biological matrices. Adherence to good laboratory practices, including the use of a suitable internal standard and proper method validation, is essential for obtaining accurate and reliable results.[6][7] These methods can be adapted and optimized based on specific instrumentation and research needs.

References

Application Notes and Protocols: Methyl 4-Phenylbutanoate in Perfumery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-phenylbutanoate (CAS No. 2046-17-5) is an ester recognized for its potent and multifaceted aroma profile.[1][2] Chemically, it is a fatty acid methyl ester.[1][2] While it has established uses in flavor compositions, particularly for strawberry and honey notes, its olfactory characteristics make it a valuable ingredient for fine fragrance and cosmetic applications.[1][2] These notes provide researchers and perfumers with a comprehensive guide to the evaluation and application of this compound as a fragrance ingredient.

Physicochemical and Olfactory Properties

This compound is a colorless liquid with a powerful, sweet, fruity, and floral odor profile, often with nuances of honey.[1][3][4][5] Its scent is versatile, allowing it to act as a modifier or a key component in various fragrance compositions.

Table 1: Physicochemical Properties of this compound

Property Value Reference
IUPAC Name This compound [3]
Synonyms Methyl 4-phenylbutyrate, Methyl benzenebutanoate [3]
CAS Number 2046-17-5 [3]
Molecular Formula C₁₁H₁₄O₂ [3]
Molecular Weight 178.23 g/mol [3]
Appearance Colourless liquid [3][5]
Boiling Point 258.00 to 259.00 °C @ 760.00 mm Hg [3]
Density 0.996 - 1.002 g/cm³ [3]
Refractive Index 1.483 - 1.489 [3]
Solubility Soluble in oils and ethanol; slightly soluble in water [3]

| LogP | 2.77 |[3] |

Table 2: Olfactory Profile

Note Descriptor
Primary Sweet, Fruity
Secondary Floral, Honey

| Sub-notes | Can be used to modify strawberry and various fruit complexes |

Regulatory and Safety Summary

This compound has been evaluated for safety, particularly in the context of its use as a flavoring agent.

Table 3: Safety and Regulatory Information

Organization/Regulation Finding/Status Reference
JECFA (Joint FAO/WHO Expert Committee on Food Additives) "No safety concern at current levels of intake when used as a flavouring agent." [3][6]
GHS Classification Reported as not meeting GHS hazard criteria by the majority of notifiers. [3]
FDA (U.S. Food and Drug Administration) Listed as a flavoring agent or adjuvant (21 CFR 172.515). [3]
FEMA Number 2739 [3]

| Australian Inventory of Industrial Chemicals (AICIS) | Listed under Benzenebutanoic acid, methyl ester. |[3] |

Experimental Protocols

The following protocols outline standard procedures for the evaluation of this compound for use in fragrance applications.

Protocol: Sensory Evaluation of Fragrance Ingredient

Objective: To systematically evaluate the olfactory characteristics of this compound at various concentrations.

Materials:

  • This compound

  • Ethanol (perfumer's grade, odorless)

  • Glass beakers and graduated cylinders

  • Volumetric flasks (10 mL)

  • Pipettes

  • Standard perfumer's smelling strips

  • Labeled sample vials

Methodology:

  • Preparation of Dilutions:

    • Prepare a 10% dilution of this compound in perfumer's grade ethanol by adding 1 mL of the raw material to 9 mL of ethanol in a volumetric flask.

    • From the 10% solution, prepare further serial dilutions of 1% and 0.1%.

    • Label each dilution clearly.

  • Olfactory Assessment:

    • Dip a clean smelling strip into the 10% dilution, ensuring it is saturated to about 1 cm.

    • Allow the ethanol to evaporate for approximately 10-15 seconds.

    • Evaluate the "top note" of the fragrance by smelling the strip in short, light sniffs. Record initial impressions (e.g., intensity, character).

    • Set the strip aside on a labeled holder and re-evaluate at timed intervals to assess the evolution of the scent:

      • After 15 minutes (heart/middle notes)

      • After 1 hour (heart/dry-down notes)

      • After 4 hours (dry-down/base notes)

    • Record detailed descriptors at each time point, noting any changes in character or intensity.

    • Repeat the evaluation process for the 1% and 0.1% dilutions to understand the impact of concentration on the odor profile.

  • Data Recording:

    • Use a standardized evaluation sheet to record descriptors, intensity (on a scale of 1-10), and longevity for each dilution at each time point.

Protocol: Stability and Compatibility in a Model Cosmetic Base (Eau de Toilette)

Objective: To assess the physical and chemical stability of this compound in a simple hydroalcoholic solution and its impact on the final product's characteristics.

Materials:

  • This compound

  • Model Eau de Toilette (EdT) base (e.g., 80% Ethanol, 15% Deionized Water, 5% Solubilizer like PEG-40 Hydrogenated Castor Oil)

  • Finished fragrance compound containing this compound at a known concentration (e.g., 5%)

  • Control sample (EdT base without the fragrance compound)

  • Glass storage bottles with airtight caps (amber or UV-protected)

  • Stability chambers/ovens set to various environmental conditions.[7]

  • pH meter, viscometer

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment (for chemical analysis)

Methodology:

  • Sample Preparation:

    • Prepare a batch of the model EdT containing the fragrance compound. A typical concentration for an EdT is 5-15%; for this test, use 10%.

    • Prepare a control batch of the EdT base without any fragrance.

    • Aliquot the samples into the glass storage bottles, ensuring minimal headspace.

  • Stability Testing Conditions:

    • Store samples under the following conditions for a period of 12 weeks.[8]

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[7]

      • Real-Time: 25°C ± 2°C / 60% RH ± 5% RH[7]

      • Light Exposure: Room temperature with exposure to natural or artificial daylight.

      • Freeze-Thaw Cycling: Three cycles of 24 hours at -10°C followed by 24 hours at 25°C.

  • Evaluation Schedule:

    • Analyze the samples at baseline (Time 0) and at weeks 1, 4, 8, and 12.

  • Parameters for Evaluation:

    • Physical and Chemical Integrity: [7]

      • Appearance: Check for clarity, color change, and precipitation.

      • Odor: Perform a sensory evaluation against the baseline sample to detect any changes in scent profile, character, or intensity.

      • pH Value: Measure and record the pH of the solution.

    • Chemical Stability (Optional but Recommended):

      • Use GC-MS to quantify the concentration of this compound at each time point to assess for degradation.

  • Data Analysis:

    • Compile all data in a table to compare the changes over time across different storage conditions.

    • Any significant deviation from the baseline sample (e.g., >10% change in concentration, noticeable color or odor change) may indicate an instability.

Experimental and Formulation Workflow

The integration of a new fragrance ingredient like this compound into a final product follows a structured workflow. This process ensures quality, safety, and desired performance from initial screening to final production.

Fragrance_Ingredient_Workflow A Raw Material Sourcing & Synthesis of Methyl 4-Phenylbutanoate B Quality Control Analysis (Purity, Identity via GC-MS, etc.) A->B Verification C Sensory Evaluation (Odor Profile, Strength, Longevity) B->C Approved Lot E Performance Testing in Model Bases (e.g., Soap, Lotion, EdT) B->E Approved Lot G Creative Formulation Development (Blending with other ingredients) C->G Characterized Profile D Safety & Regulatory Assessment (Review existing data, compliance check) D->G Safe Use Level F Stability & Compatibility Testing (Accelerated & Real-Time) E->F Initial Prototypes F->G Stable & Compatible H Final Product Application Testing (Consumer panels, performance in use) G->H Final Fragrance I Scale-Up & Manufacturing H->I Approved Product

Caption: Workflow for evaluating and incorporating a new fragrance ingredient.

References

Application Notes and Protocols: Methyl 4-Phenylbutanoate in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-phenylbutanoate is a significant flavor ingredient valued for its potent sweet, fruity, and floral aroma profile. It finds application as a flavor modifier in a variety of food products, most notably in strawberry and honey flavor formulations, as well as in other fruit complexes. This document provides detailed application notes, experimental protocols for its synthesis and analysis, and visualizations of relevant workflows for researchers and professionals in flavor chemistry and related fields.

Sensory & Physicochemical Properties

This compound is characterized by a powerful and pleasant aroma. Its flavor profile is concentration-dependent, becoming extremely sweet and fruity at levels below 10 ppm[1][2]. It is a colorless liquid with a floral and fruity odor type[3][4][5][6][7].

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₄O₂[1]
Molecular Weight178.23 g/mol [1]
Boiling Point258.00 to 259.00 °C @ 760.00 mm Hg[8]
Density0.996-1.002 g/cm³[8]
Refractive Index1.483-1.489[8]
SolubilitySoluble in oils and ethanol; slightly soluble in water.[8]
FEMA Number2739[8][9]
JECFA Number1464[8]

Applications in Flavor Chemistry

This compound is primarily utilized as a modifier in flavor compositions to impart or enhance sweet, fruity, and floral notes.

  • Strawberry Flavor: It is used to create a more authentic and impactful strawberry flavor profile in products such as beverages, candies, and dairy products[1][2].

  • Honey Flavor: Trace amounts are used in honey imitations to provide a characteristic sweet and floral aroma[1][2].

  • Fruit Complexes: It is also incorporated into various other fruit flavor formulations to add complexity and sweetness[1][2].

Table 2: Application Data for this compound

ApplicationRecommended Usage LevelNatural Occurrence DataOdor/Flavor Threshold
Strawberry Flavor FormulationsNot available in the literature. Effective below 10 ppm.Not specifically quantified in strawberries in the searched literature.Not available in the literature.
Honey Flavor FormulationsNot available in the literature. Used in trace amounts.Not specifically quantified in honey in the searched literature.Not available in the literature.
Other Fruit ComplexesNot available in the literature.Not available in the literature.Not available in the literature.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer-Speier Esterification

This protocol describes the synthesis of this compound from 4-phenylbutyric acid and methanol using an acid catalyst.

Materials:

  • 4-phenylbutyric acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-phenylbutyric acid in an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation.

Workflow for Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 4-Phenylbutyric_Acid 4-Phenylbutyric Acid Esterification Fischer-Speier Esterification (Reflux) 4-Phenylbutyric_Acid->Esterification Methanol Methanol Methanol->Esterification H2SO4 Sulfuric Acid (catalyst) H2SO4->Esterification Neutralization Neutralization (NaHCO3 wash) Esterification->Neutralization Extraction Extraction (Diethyl Ether) Neutralization->Extraction Drying Drying (MgSO4) Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Sensory Evaluation of this compound

This protocol outlines a method for the sensory evaluation of this compound in a model solution.

Materials:

  • This compound

  • Deionized water or a 5% sucrose solution in water

  • Glass beakers or flasks for sample preparation

  • Graduated pipettes or syringes

  • Odor-free sensory evaluation booths

  • Standard sensory evaluation glassware (e.g., ISO 3591 tasting glasses)

  • Panel of trained sensory assessors

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in ethanol. From this stock, prepare a series of dilutions in deionized water or a 5% sucrose solution to achieve concentrations ranging from, for example, 0.1 ppm to 10 ppm. Prepare a blank sample (water or sucrose solution only) as a control.

  • Panelist Training: Familiarize the sensory panel with the aroma and taste attributes associated with fruity and floral esters.

  • Evaluation: Present the samples to the panelists in a randomized and blind manner. Ask panelists to evaluate the odor and flavor of each sample and to describe the perceived attributes (e.g., sweet, fruity, strawberry-like, honey-like, floral).

  • Data Analysis: Collect and analyze the descriptive data to create a sensory profile of this compound at different concentrations.

Workflow for Sensory Evaluation

G Sample_Prep Sample Preparation (Dilution Series) Sensory_Test Sensory Testing (Blinded, Randomized) Sample_Prep->Sensory_Test Panel_Training Panelist Training Panel_Training->Sensory_Test Data_Collection Data Collection (Descriptive Analysis) Sensory_Test->Data_Collection Data_Analysis Data Analysis (Sensory Profiling) Data_Collection->Data_Analysis Result Sensory Profile Data_Analysis->Result

Caption: Workflow for the sensory evaluation of a flavor compound.

Protocol 3: Quantification of this compound in a Beverage Matrix using Headspace GC-MS

This protocol describes a method for the quantitative analysis of this compound in a beverage sample.

Materials:

  • Beverage sample

  • This compound standard

  • Internal standard (e.g., a stable isotope-labeled analog or a compound with similar chemical properties not present in the sample)

  • Sodium chloride

  • Headspace vials with septa and caps

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with a headspace autosampler

  • Appropriate GC column (e.g., a polar column like a DB-WAX)

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound in a matrix similar to the beverage being analyzed (e.g., a sugar-water solution) at known concentrations. Add a fixed amount of the internal standard to each standard solution.

  • Sample Preparation: Place a known volume of the beverage sample into a headspace vial. Add a fixed amount of the internal standard and a known amount of sodium chloride (to increase the volatility of the analyte).

  • Headspace GC-MS Analysis:

    • Equilibrate the vials at a set temperature and time in the headspace autosampler to allow the volatile compounds to partition into the headspace.

    • Inject a known volume of the headspace into the GC-MS system.

    • Use an appropriate GC temperature program to separate the analytes.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions for this compound and the internal standard.

  • Data Analysis: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards. Use this curve to determine the concentration of this compound in the beverage sample.

Workflow for GC-MS Analysis

G Sample_Prep Sample Preparation (with Internal Standard) HS_GC_MS Headspace GC-MS Analysis Sample_Prep->HS_GC_MS Peak_Integration Peak Integration & Area Ratio Calculation HS_GC_MS->Peak_Integration Quantification Quantification of Analyte Peak_Integration->Quantification Calibration_Curve Calibration Curve Generation Calibration_Curve->Quantification Result Concentration Data Quantification->Result

Caption: Workflow for the quantitative analysis by GC-MS.

Flavor Perception Pathway

The perception of flavor is a complex process involving both the sense of smell (olfaction) and taste (gustation). When a food or beverage containing this compound is consumed, the volatile molecules travel to the olfactory receptors in the nasal cavity (ortho- and retronasal olfaction), while non-volatile components interact with taste receptors on the tongue. The brain integrates these signals to create the overall flavor perception.

Generalized Flavor Perception Pathway

G cluster_stimulus Stimulus cluster_perception Sensory Perception cluster_processing Neural Processing Food Food/Beverage (containing this compound) Olfaction Olfactory Receptors (Nasal Cavity) Food->Olfaction Volatiles Gustation Taste Receptors (Tongue) Food->Gustation Non-volatiles Signal_Transduction Signal Transduction Olfaction->Signal_Transduction Gustation->Signal_Transduction Brain Brain (Olfactory Bulb, Gustatory Cortex) Signal_Transduction->Brain Flavor_Perception Flavor Perception (Sweet, Fruity, Floral) Brain->Flavor_Perception

Caption: Generalized pathway of flavor perception.

References

Application Notes and Protocols for the Derivatization of 4-Phenylbutanoic Acid for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, direct GC analysis of polar compounds such as carboxylic acids can be challenging due to their low volatility and tendency to exhibit poor peak shapes through tailing. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior and detection sensitivity. This document provides detailed application notes and protocols for the derivatization of 4-phenylbutanoic acid, the carboxylic acid precursor to methyl 4-phenylbutanoate, for GC analysis. The two primary methods covered are silylation and esterification.

Methods of Derivatization

There are two principal derivatization techniques suitable for preparing 4-phenylbutanoic acid for GC analysis: silylation and esterification. The choice of method depends on the specific requirements of the analysis, including the desired volatility of the derivative, the presence of other functional groups, and the desired reaction conditions.

Silylation

Silylation is a widely used derivatization method where an active hydrogen in a functional group is replaced by a trimethylsilyl (TMS) group.[1] This process significantly increases the volatility and thermal stability of the analyte.[1][2] For carboxylic acids, silylation results in the formation of a TMS ester.

Common Silylating Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and commonly used silylating reagent.[3]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating agent that often produces more volatile byproducts.[4]

  • TMCS (Trimethylchlorosilane): Often used as a catalyst in conjunction with BSTFA or MSTFA to enhance the reactivity of the silylating agent, particularly for hindered functional groups.[3][4]

Esterification (Alkylation)

Esterification is a classic derivatization technique for carboxylic acids, converting them into their corresponding esters.[5] This method is robust and the resulting esters are generally stable.[6]

Common Esterification Reagents:

  • BF₃-Methanol (Boron trifluoride-methanol): A widely used reagent for the preparation of methyl esters. The reaction is typically carried out under mild conditions.[4][7]

  • Diazomethane: Reacts rapidly and quantitatively with carboxylic acids to form methyl esters. However, it is a hazardous (explosive and toxic) reagent and should be handled with extreme caution.[7]

Data Presentation

Derivatization MethodReagent(s)Typical Reaction TemperatureTypical Reaction TimeDerivative FormedKey Advantages
Silylation BSTFA + 1% TMCS60 - 80°C60 - 90 minutesTrimethylsilyl (TMS) esterVersatile, reacts with a wide range of functional groups.[3][4]
Silylation MSTFA + 1% TMCS60 - 80°C60 - 90 minutesTrimethylsilyl (TMS) esterProduces more volatile byproducts compared to BSTFA.[4]
Esterification BF₃-Methanol50 - 90°C10 - 60 minutesMethyl esterMild reaction conditions, stable derivatives.[4][7]
Esterification DiazomethaneRoom TemperatureInstantaneousMethyl esterRapid and quantitative reaction.[7]

Experimental Protocols

Protocol 1: Silylation using BSTFA with TMCS Catalyst

This protocol details the derivatization of 4-phenylbutanoic acid to its trimethylsilyl ester.

Materials:

  • 4-phenylbutanoic acid standard or sample extract

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (trimethylchlorosilane)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Autosampler vials with caps

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Accurately weigh or pipette a known amount of the 4-phenylbutanoic acid sample into an autosampler vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of the anhydrous solvent to dissolve the sample.

  • Add 50 µL of BSTFA + 1% TMCS to the vial. A 2:1 molar excess of the silylating reagent to active hydrogens is recommended.[3]

  • Cap the vial tightly and vortex for 10-20 seconds to ensure thorough mixing.

  • Place the vial in a heating block or oven set to 70°C for 60 minutes. Reaction time and temperature may be optimized for specific applications.[3]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The sample is now ready for direct injection into the GC-MS system. Alternatively, the sample can be diluted with an appropriate solvent if necessary.

Protocol 2: Esterification using BF₃-Methanol

This protocol describes the conversion of 4-phenylbutanoic acid to this compound.

Materials:

  • 4-phenylbutanoic acid standard or sample extract

  • BF₃-Methanol solution (typically 14% w/v)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Vials with caps

  • Heating block or water bath

Procedure:

  • Place a known amount of the 4-phenylbutanoic acid sample (e.g., 100 mg) into a vial.

  • Add 3 mL of BF₃-Methanol solution to the vial.

  • Cap the vial and heat at 60°C for 10 minutes in a heating block or water bath.[7]

  • Cool the mixture to room temperature and transfer it to a separating funnel containing 25 mL of hexane.

  • Wash the hexane layer twice with a saturated NaCl solution.

  • Dry the hexane layer over anhydrous sodium sulfate.

  • Carefully transfer the dried hexane solution to a clean vial. The sample can be concentrated by evaporating the solvent under a gentle stream of nitrogen if required.

  • The resulting this compound solution is ready for GC analysis.

Visualizations

Derivatization_Workflow General Workflow for Derivatization of 4-Phenylbutanoic Acid for GC Analysis cluster_sample Sample Preparation cluster_silylation Silylation Pathway cluster_esterification Esterification Pathway cluster_analysis Analysis Sample 4-Phenylbutanoic Acid (Standard or Extract) Dry Evaporate to Dryness (if in solution) Sample->Dry Add_Silyl Add Anhydrous Solvent & BSTFA + 1% TMCS Dry->Add_Silyl Add_Ester Add BF₃-Methanol Dry->Add_Ester React_Silyl Vortex & Heat (e.g., 70°C for 60 min) Add_Silyl->React_Silyl TMS_Ester Trimethylsilyl 4-Phenylbutanoate React_Silyl->TMS_Ester GC_Analysis GC-MS Analysis TMS_Ester->GC_Analysis React_Ester Heat (e.g., 60°C for 10 min) Add_Ester->React_Ester Extract Extract with Hexane & Wash React_Ester->Extract Dry_Ester Dry over Na₂SO₄ Extract->Dry_Ester Methyl_Ester This compound Dry_Ester->Methyl_Ester Methyl_Ester->GC_Analysis

Caption: Derivatization workflow for 4-phenylbutanoic acid.

Disclaimer: These protocols provide a general guideline. Optimization of reaction conditions, such as temperature, time, and reagent concentrations, may be necessary to achieve the desired derivatization efficiency for specific sample matrices and analytical instrumentation. Always handle chemical reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.

References

Application Notes & Protocols: Methyl 4-Phenylbutanoate as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the physicochemical properties, analytical methodologies, and potential applications of methyl 4-phenylbutanoate when used as an analytical standard. The protocols outlined below are based on established analytical principles and are intended to guide researchers in the proper use of this compound for quantitative and qualitative analyses.

Introduction

This compound is a fatty acid methyl ester with the molecular formula C₁₁H₁₄O₂.[1][2][3] While it is commonly utilized in the flavor and fragrance industry for its sweet, fruity, and floral aroma, its well-defined chemical structure and physical properties make it a suitable candidate for use as an analytical standard in various chromatographic and spectroscopic applications.[4] As an analytical standard, it can be used for the identification and quantification of other substances, as a reference material for method development and validation, and as an internal standard in quantitative analysis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an analytical standard is crucial for its proper handling, storage, and application.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₂[1][2]
Molecular Weight 178.23 g/mol [1][2]
CAS Number 2046-17-5[1]
Appearance Colorless to light yellow clear liquid
Boiling Point 84 °C at 0.6 mmHg
Flash Point 112 °C
Specific Gravity (20/20) 1.03
Purity (typical) >98.0% (GC)
Storage Temperature Room temperature (recommended in a cool, dark place, <15°C)
Solubility Soluble in alcohol and other organic solvents.

Applications as an Analytical Standard

While specific documented applications of this compound as a routine analytical standard are not widespread, its chemical nature lends itself to several potential uses:

  • Internal Standard (IS): In gas chromatography (GC) and liquid chromatography (LC) analysis, particularly when coupled with mass spectrometry (MS), this compound can be used as an internal standard for the quantification of structurally similar compounds, such as other fatty acid methyl esters, phenylalkanoic acids and their derivatives, or other volatile and semi-volatile organic compounds. Its use can help correct for variations in sample injection volume and instrument response.

  • Calibration Standard: A high-purity sample of this compound can be used to prepare calibration curves for the quantification of the same analyte in unknown samples. This is relevant in quality control of fragrance and flavor formulations or in environmental monitoring.

  • Method Development and Validation: It can serve as a model compound during the development and validation of new analytical methods for related substances. Its known properties and spectral characteristics provide a reliable reference.

  • Metabolomics and Environmental Analysis: In untargeted and targeted metabolomics or environmental studies, it can be used as a reference compound to aid in the identification of unknown peaks in complex matrices.[5][6][7][8][9]

Experimental Protocols

The following are detailed protocols for the characterization and use of this compound as an analytical standard.

This protocol describes the determination of the purity of a this compound sample.

Objective: To confirm the identity and assess the purity of this compound using GC-MS.

Materials:

  • This compound sample

  • High-purity solvent (e.g., ethyl acetate or dichloromethane, HPLC grade)

  • GC-MS system with an electron ionization (EI) source

  • A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[10]

  • Helium (carrier gas)

Procedure:

  • Standard Solution Preparation: Prepare a 100 µg/mL solution of this compound in the chosen solvent.

  • GC-MS Instrument Setup (Example Conditions):

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas Flow: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Scan Range: m/z 40-300

  • Analysis: Inject the standard solution into the GC-MS system and acquire the data.

  • Data Interpretation:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show characteristic fragments.[2]

    • Assess purity by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Expected Mass Spectrum Fragments:

m/zRelative Intensity
10499.99
9168.30
10541.90
4334.60
14734.30
(Data from PubChem CID 281254)[2]

This protocol details the use of this compound as an internal standard (IS) for the quantification of a hypothetical analyte, "Analyte X," with similar chromatographic properties.

Objective: To quantify "Analyte X" in a sample matrix using this compound as an internal standard.

Materials:

  • High-purity this compound (Internal Standard)

  • High-purity "Analyte X" (for calibration)

  • Sample containing "Analyte X"

  • Appropriate solvent

  • GC system with a Flame Ionization Detector (FID)

Procedure:

  • Preparation of Stock Solutions:

    • Analyte X Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of Analyte X in 10 mL of solvent.

    • Internal Standard Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of solvent.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards containing increasing concentrations of Analyte X (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • To each calibration standard, add a fixed concentration of the internal standard (e.g., 20 µg/mL).

  • Sample Preparation:

    • To a known volume or weight of the sample, add the same fixed concentration of the internal standard (20 µg/mL).

    • Perform any necessary extraction or dilution steps.

  • GC-FID Analysis:

    • Inject the calibration standards and the prepared sample into the GC-FID system.

    • Obtain the peak areas for both Analyte X and the internal standard.

  • Data Analysis:

    • For each calibration standard, calculate the ratio of the peak area of Analyte X to the peak area of the internal standard.

    • Plot a calibration curve of this peak area ratio versus the concentration of Analyte X.

    • Determine the concentration of Analyte X in the sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

Objective: To qualify a new batch of this compound against a previously certified reference standard.

Materials:

  • New batch of this compound

  • Certified Reference Standard (CRS) of this compound

  • HPLC system with a UV detector or a GC-FID system

  • Appropriate mobile phase/solvent

Procedure:

  • Solution Preparation:

    • Prepare solutions of both the new batch and the CRS at the same concentration (e.g., 100 µg/mL).

  • Chromatographic Analysis:

    • Inject both solutions multiple times (n≥5) onto the chromatographic system under identical conditions.

  • Data Comparison:

    • Purity: Compare the chromatograms for the presence of any impurities. The impurity profile of the new batch should be comparable to or better than the CRS.

    • Assay: Calculate the assay of the new batch against the CRS using the following formula: Assay (%) = (Area_new_batch / Area_CRS) * (Conc_CRS / Conc_new_batch) * Assay_CRS

  • Spectroscopic Confirmation:

    • Obtain ¹H NMR, ¹³C NMR, and IR spectra of the new batch.

    • Compare the spectra with reference spectra or data from the CRS to confirm the chemical identity.

Acceptance Criteria:

  • The assay of the new batch should be within a predefined range of the CRS (e.g., 98.0% - 102.0%).

  • No new impurities above a certain threshold (e.g., 0.1%) should be detected.

Visualizations

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start This compound Sample prep Prepare 100 µg/mL solution in Ethyl Acetate start->prep gcms Inject into GC-MS prep->gcms 1 µL Injection acquire Acquire Total Ion Chromatogram (TIC) and Mass Spectra gcms->acquire identify Identify Main Peak by Retention Time & Mass Spectrum acquire->identify purity Calculate Area % Purity identify->purity end Purity Report purity->end Final Purity Value

Caption: Workflow for Purity Assessment of this compound by GC-MS.

Internal_Standard_Quantification cluster_prep Standard & Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing cal_standards Prepare Calibration Standards (Analyte X + Fixed IS Conc.) analysis Inject Standards and Sample cal_standards->analysis sample Prepare Sample (Unknown Analyte X + Fixed IS Conc.) sample->analysis peak_areas Measure Peak Areas of Analyte X and IS analysis->peak_areas ratio_calc Calculate Peak Area Ratios (Area_AnalyteX / Area_IS) peak_areas->ratio_calc cal_curve Plot Calibration Curve (Ratio vs. Conc.) ratio_calc->cal_curve quantify Quantify Analyte X in Sample cal_curve->quantify result Result quantify->result Final Concentration

Caption: Workflow for Quantification using an Internal Standard (IS).

References

Application Notes and Protocols: Methyl 4-Phenylbutanoate as a Precursor for the Synthesis of γ-Aminobutyric Acid (GABA) Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 4-phenylbutanoate is a versatile chemical intermediate that holds potential as a precursor for the synthesis of various pharmaceutical compounds. Its inherent structure, featuring a phenyl ring and a butanoate chain, provides a valuable scaffold for the elaboration into more complex molecules. This document outlines a detailed synthetic protocol for the preparation of Phenibut (4-amino-3-phenylbutanoic acid), a known central nervous system (CNS) active agent and a γ-aminobutyric acid (GABA) analogue, starting from this compound. While numerous synthetic routes to Phenibut exist, this application note details a plausible, multi-step pathway to demonstrate the utility of this compound as a starting material. Additionally, the relevant biological signaling pathway for GABA analogues is described.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the multi-step synthesis of Phenibut from this compound. These values are based on typical yields for analogous reactions found in the organic chemistry literature.

StepReactionStarting MaterialProductMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
1Benzylic BrominationThis compoundMethyl 3-bromo-4-phenylbutanoate178.23257.1275-85
2Nucleophilic SubstitutionMethyl 3-bromo-4-phenylbutanoateMethyl 3-azido-4-phenylbutanoate257.12219.2485-95
3Azide ReductionMethyl 3-azido-4-phenylbutanoateMethyl 3-amino-4-phenylbutanoate219.24193.2480-90
4Ester HydrolysisMethyl 3-amino-4-phenylbutanoatePhenibut (4-amino-3-phenylbutanoic acid)193.24179.22>90

Experimental Protocols

Step 1: Synthesis of Methyl 3-bromo-4-phenylbutanoate (Benzylic Bromination)

Objective: To introduce a bromine atom at the benzylic position of this compound, activating it for subsequent nucleophilic substitution.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure methyl 3-bromo-4-phenylbutanoate.

Step 2: Synthesis of Methyl 3-azido-4-phenylbutanoate (Nucleophilic Substitution)

Objective: To displace the bromide with an azide group, which will serve as a precursor to the amine.

Materials:

  • Methyl 3-bromo-4-phenylbutanoate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve methyl 3-bromo-4-phenylbutanoate (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution and stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with water and then with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 3-azido-4-phenylbutanoate. The product is often used in the next step without further purification if deemed sufficiently pure by NMR analysis.

Step 3: Synthesis of Methyl 3-amino-4-phenylbutanoate (Azide Reduction)

Objective: To reduce the azide functional group to a primary amine.

Materials:

  • Methyl 3-azido-4-phenylbutanoate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) or a hydrogen source like ammonium formate

Procedure (Catalytic Hydrogenation):

  • Dissolve methyl 3-azido-4-phenylbutanoate (1.0 eq) in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield methyl 3-amino-4-phenylbutanoate.

Step 4: Synthesis of Phenibut (4-amino-3-phenylbutanoic acid) (Ester Hydrolysis)

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, yielding the final product, Phenibut.

Materials:

  • Methyl 3-amino-4-phenylbutanoate

  • 6 M Hydrochloric acid (HCl)

Procedure (Acidic Hydrolysis):

  • In a round-bottom flask, add methyl 3-amino-4-phenylbutanoate (1.0 eq) and 6 M HCl.

  • Heat the mixture to reflux (approximately 100-110°C) for 4-6 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrochloride salt of the product.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold water.

  • To obtain the zwitterionic form (free amino acid), dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to the isoelectric point of Phenibut (around pH 4.3) with a base such as sodium hydroxide.

  • The zwitterionic Phenibut will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain pure Phenibut.

Visualizations

Synthetic Workflow for Phenibut

cluster_0 Synthesis of Phenibut from this compound A This compound B Methyl 3-bromo-4-phenylbutanoate A->B  1. NBS, AIBN, CCl4, Reflux C Methyl 3-azido-4-phenylbutanoate B->C  2. NaN3, DMF, RT D Methyl 3-amino-4-phenylbutanoate C->D  3. H2, Pd/C, MeOH E Phenibut (4-amino-3-phenylbutanoic acid) D->E  4. 6M HCl, Reflux; then pH adjustment

Caption: Synthetic pathway for Phenibut from this compound.

GABA-B Receptor Signaling Pathway

Phenibut, as a GABA analogue, primarily exerts its effects through the GABA-B receptor, a G-protein coupled receptor (GPCR).[1][2][3][4]

cluster_1 GABA-B Receptor Signaling Phenibut Phenibut (Agonist) GABAB_R GABA-B Receptor Phenibut->GABAB_R G_Protein Gi/o Protein GABAB_R->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Inhibition K_Channel GIRK K+ Channel G_Protein->K_Channel Activation Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel Inhibition cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_efflux Neuronal_Inhibition Neuronal Inhibition (Anxiolytic, Sedative Effects) K_efflux->Neuronal_Inhibition Ca_influx ↓ Ca2+ Influx (Reduced Neurotransmitter Release) Ca_Channel->Ca_influx Ca_influx->Neuronal_Inhibition

Caption: Simplified GABA-B receptor signaling cascade activated by Phenibut.

References

Application Notes and Protocols for Neuroprotection Assay Using 4-Phenylbutyrate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are often characterized by the accumulation of misfolded proteins, leading to endoplasmic reticulum (ER) stress and neuronal cell death.[1][2] 4-Phenylbutyrate (4-PBA) has emerged as a promising neuroprotective agent due to its dual function as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[1][3][4] As a chemical chaperone, 4-PBA aids in proper protein folding, thereby alleviating ER stress.[2][4][5] Its HDAC inhibitory activity can modulate gene expression to promote cell survival.[3][6] 4-PBA has been shown to exert neuroprotective effects in various in vitro and in vivo models of neurodegeneration.[1][3][6] Ester derivatives of 4-PBA are being explored to improve its pharmacokinetic properties and enhance its therapeutic efficacy.

These application notes provide a detailed protocol for assessing the neuroprotective effects of 4-phenylbutyrate esters against ER stress-induced cell death in a neuronal cell model.

Mechanism of Action of 4-Phenylbutyrate

4-PBA and its esters exert their neuroprotective effects through multiple mechanisms:

  • Chemical Chaperone Activity: They can stabilize protein conformation and facilitate the proper folding of nascent polypeptides, thus reducing the load of misfolded proteins in the ER.[2][5] This helps to mitigate the unfolded protein response (UPR) and subsequent apoptosis.

  • HDAC Inhibition: By inhibiting HDACs, 4-PBA can lead to the acetylation of histones and other proteins, resulting in a more open chromatin structure and altered gene expression.[3][6] This can upregulate the expression of anti-apoptotic and pro-survival genes.

  • Anti-inflammatory Effects: 4-PBA has been shown to suppress the expression of pro-inflammatory cytokines, which are often elevated in neurodegenerative conditions.[4][7]

  • Reduction of Oxidative Stress: 4-PBA can also attenuate oxidative stress, a common feature of neurodegenerative diseases.[7][8]

The following diagram illustrates the key signaling pathways involved in ER stress-induced apoptosis and the points of intervention for 4-PBA and its esters.

cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Misfolded Proteins Misfolded Proteins ER Stress ER Stress Misfolded Proteins->ER Stress GRP78/BiP GRP78/BiP ER Stress->GRP78/BiP PERK PERK GRP78/BiP->PERK IRE1 IRE1 GRP78/BiP->IRE1 ATF6 ATF6 GRP78/BiP->ATF6 eIF2a eIF2α PERK->eIF2a XBP1s XBP1s IRE1->XBP1s ATF6n ATF6n ATF6->ATF6n p-eIF2a p-eIF2α eIF2a->p-eIF2a ATF4 ATF4 p-eIF2a->ATF4 CHOP CHOP ATF4->CHOP XBP1s->CHOP ATF6n->CHOP Caspase-12 Caspase-12 Apoptosis Apoptosis Caspase-12->Apoptosis CHOP->Caspase-12 HDACs HDACs Histone Acetylation Histone Acetylation HDACs->Histone Acetylation Promotes Pro-survival Genes Pro-survival Genes Histone Acetylation->Pro-survival Genes Upregulates Pro-survival Genes->Apoptosis Inhibits 4-PBA Esters 4-PBA Esters 4-PBA Esters->Misfolded Proteins Inhibits Aggregation 4-PBA Esters->HDACs Inhibits Cell_Seeding Seed SH-SY5Y cells Pre-treatment Pre-treat with 4-PBA esters Cell_Seeding->Pre-treatment Induction Induce ER stress with Tunicamycin Pre-treatment->Induction Incubation Incubate for 24-48 hours Induction->Incubation Assessment Assess Neuroprotection (MTT, Western Blot, IF) Incubation->Assessment

References

Application Notes: Formulation of Methyl 4-Phenylbutanoate for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 4-phenylbutanoate is the methyl ester prodrug of 4-phenylbutyric acid (4-PBA), a compound investigated for numerous therapeutic applications. 4-PBA is known to function as a histone deacetylase (HDAC) inhibitor and as a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress.[1][2] The ester prodrug form, this compound, is more lipophilic than its parent compound, which can influence its absorption and distribution characteristics.[3][4] However, its poor water solubility presents a significant challenge for formulation in aqueous vehicles suitable for in vivo research.

These application notes provide a comprehensive guide to formulating this compound for various routes of administration in preclinical studies, focusing on vehicle selection, preparation protocols, and stability considerations.

Physicochemical Properties and Rationale for Prodrug Strategy

This compound is a lipophilic compound with low aqueous solubility.[5] It is readily hydrolyzed by endogenous esterases to release the active drug, 4-phenylbutyric acid (4-PBA).[6][7] The conversion to a methyl ester increases lipophilicity, which can be leveraged to enhance membrane permeability.[3] A comparison of the key physicochemical properties is summarized below.

Table 1: Physicochemical Properties of this compound and 4-Phenylbutyric Acid

PropertyThis compound4-Phenylbutyric Acid (4-PBA)
Molecular Formula C₁₁H₁₄O₂[8]C₁₀H₁₂O₂[9]
Molecular Weight 178.23 g/mol [8]164.20 g/mol [9]
Predicted logP 2.89[5]2.42[9]
Water Solubility Predicted: 0.059 g/L (59 µg/mL)[5]18 mg/mL[9]

Mechanism of Action of 4-Phenylbutyric Acid (4-PBA)

Upon administration, this compound is rapidly converted to 4-PBA. 4-PBA exerts its therapeutic effects primarily through two mechanisms:

  • Chemical Chaperone Activity: It aids in the proper folding of proteins within the endoplasmic reticulum, thereby alleviating ER stress and inhibiting the Unfolded Protein Response (UPR), a key pathway in apoptosis and inflammation.[1][10]

  • Histone Deacetylase (HDAC) Inhibition: 4-PBA can inhibit class I and IIb HDACs, leading to changes in gene expression that can affect cell proliferation, differentiation, and apoptosis.[2][9]

G cluster_ER Endoplasmic Reticulum (ER) cluster_intervention Therapeutic Intervention MisfoldedProteins Accumulation of Misfolded Proteins GRP78 GRP78 Dissociation MisfoldedProteins->GRP78 UPR Unfolded Protein Response (UPR) Activation Apoptosis Apoptosis / Inflammation UPR->Apoptosis GRP78->UPR PBA 4-Phenylbutyrate (4-PBA) (from Prodrug) Chaperone Acts as Chemical Chaperone PBA->Chaperone Folding Proper Protein Folding Chaperone->Folding Folding->MisfoldedProteins Reduces ER_Stress Cellular Stressors (e.g., Ischemia, Toxins) ER_Stress->MisfoldedProteins

Caption: 4-PBA's role in alleviating ER stress.

Formulation Strategies and Vehicle Selection

Due to its lipophilicity and poor aqueous solubility, formulating this compound requires careful selection of vehicles. The choice of formulation depends heavily on the intended route of administration.

Oral Administration

For oral delivery, lipid-based or suspension formulations are often preferred to improve solubility and absorption. Utilizing oils can also stimulate intestinal lymphatic transport.[6]

Parenteral Administration (Intravenous, Intraperitoneal)

Parenteral routes require sterile, non-irritating solutions. Co-solvent systems are typically necessary to solubilize the compound. It is critical to ensure the compound does not precipitate upon injection into the aqueous environment of the bloodstream.[11][12] Slow infusion is often recommended for intravenous administration of formulations containing co-solvents.[13]

Table 2: Example Vehicle Compositions for In Vivo Studies

Route of AdministrationVehicle CompositionMax Concentration (Typical)Notes
Oral (PO) Sesame Oil or Corn OilDependent on solubilityOils can enhance lymphatic absorption of lipophilic drugs.[6] Not for IV use.[12]
Oral (PO) 0.5% - 1% Methylcellulose in WaterSuspensionA common, safe vehicle for oral suspensions.[12] Requires uniform suspension before dosing.
Intravenous (IV) PEG400Dependent on solubilityUsed as a dosing vehicle for IV administration of ester prodrugs.[6] May cause hypertension and bradycardia at high concentrations.[13]
Intravenous (IV) 20% DMA / 40% PG / 40% PEG400Up to 30 mg/mLA vehicle designed for poorly soluble compounds, shown to have minimal cardiovascular effects in rats.[13] (DMA: N,N-Dimethylacetamide; PG: Propylene glycol).
Intravenous (IV) / Intraperitoneal (IP) 10% DMSO / 10% Tween® 80 / 80% Saline< 5 mg/mLA common ternary system. DMSO should be used with caution due to potential toxicity. Test for precipitation by adding a drop of formulation to saline.
Intraperitoneal (IP) Saline with up to 10% DMSO or PEG400< 10 mg/mLLess stringent than IV but still requires careful formulation to avoid irritation and ensure solubility.[11]

Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on the specific experimental requirements, including dose, animal model, and compound solubility in the selected vehicle.

Protocol 1: Preparation of Formulation for Oral Gavage (Oil-Based)

Materials:

  • This compound

  • Sesame oil (or corn oil), sterile grade

  • Glass vial

  • Magnetic stirrer and stir bar

  • Warming plate or water bath (optional)

Method:

  • Accurately weigh the required amount of this compound and place it into a sterile glass vial.

  • Add the calculated volume of sesame oil to the vial to achieve the target concentration.

  • Add a sterile magnetic stir bar to the vial.

  • Seal the vial and place it on a magnetic stirrer. Stir until the compound is fully dissolved. Gentle warming (37-40°C) may be used to aid dissolution, but stability at this temperature should be confirmed.

  • Visually inspect the solution to ensure there are no undissolved particles before administration.

  • Prepare the formulation fresh daily unless stability data indicates otherwise.

Protocol 2: Preparation of Formulation for Intravenous Injection (Co-Solvent Based)

Materials:

  • This compound

  • N,N-Dimethylacetamide (DMA)

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG400)

  • Sterile, pyrogen-free vials and syringes

  • 0.22 µm sterile syringe filter

Method (using 20% DMA / 40% PG / 40% PEG400 vehicle):

  • Prepare the vehicle by mixing 1 part DMA, 2 parts PG, and 2 parts PEG400 (v/v/v) in a sterile vial. For example, for 1 mL of vehicle, mix 200 µL DMA, 400 µL PG, and 400 µL PEG400.

  • Accurately weigh the required amount of this compound and add it to the pre-mixed vehicle.

  • Vortex or sonicate the mixture in a water bath until the compound is completely dissolved.

  • Visually inspect the solution for clarity.

  • Draw the solution into a syringe through a 0.22 µm sterile filter to ensure sterility before injection.

  • This formulation should be administered via slow intravenous infusion to minimize potential vein irritation and precipitation.[13]

Protocol 3: Preparation of Formulation for Intraperitoneal Injection

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile grade

  • Tween® 80

  • Sterile 0.9% Saline

  • Sterile vials

Method (using 10% DMSO / 10% Tween® 80 / 80% Saline):

  • Accurately weigh the this compound and place it in a sterile vial.

  • Add DMSO (10% of the final volume) and vortex until the compound is fully dissolved.

  • Add Tween® 80 (10% of the final volume) and vortex to mix thoroughly.

  • Slowly add the sterile saline (80% of the final volume) dropwise while vortexing continuously to prevent precipitation.

  • Visually inspect the final formulation. A clear solution or a stable, homogenous microemulsion is desired.

  • Prepare fresh before each use.

Experimental Workflow

The successful execution of an in vivo study using a novel formulation follows a logical workflow from preparation to analysis.

G Compound 1. Weigh Compound (this compound) Vehicle 2. Select & Prepare Vehicle (Based on Route) Compound->Vehicle Formulate 3. Prepare Formulation (Dissolve/Suspend Compound) Vehicle->Formulate QC 4. Quality Control (Clarity, pH, Stability) Formulate->QC QC->Formulate Fail Dose 5. Dose Calculation (mg/kg) QC->Dose Pass Administer 6. Administer to Animal (PO, IV, IP) Dose->Administer Observe 7. Post-Dose Monitoring (Adverse Effects) Administer->Observe PKPD 8. Sample Collection & Analysis (Blood, Tissues for PK/PD) Observe->PKPD

Caption: General workflow for in vivo formulation and testing.

Stability and Analytical Considerations

  • Hydrolytic Stability: As an ester, this compound is susceptible to hydrolysis back to 4-PBA, which can be accelerated by pH extremes and the presence of esterases. It is recommended to prepare formulations fresh daily and store them at 2-8°C for short periods unless long-term stability data is available.

  • Pharmacokinetic Analysis: When collecting blood samples for pharmacokinetic analysis of the prodrug, it is crucial to use an anticoagulant that also contains an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo degradation of the compound in the plasma sample.[6]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 4-Phenylbutanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of methyl 4-phenylbutanoate. The primary focus is on the common Fischer esterification method, involving the reaction of 4-phenylbutanoic acid with methanol in the presence of an acid catalyst.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.

Question 1: Why is my final product yield unexpectedly low?

Answer: Low yield in a Fischer esterification is a common problem that can stem from several factors, primarily related to the reversible nature of the reaction.

  • Issue 1: Reaction Has Reached Equilibrium Prematurely.

    • Cause: Fischer esterification is an equilibrium-controlled process. The accumulation of water, a byproduct, can drive the reaction backward through hydrolysis, limiting the final yield.

    • Solution: To shift the equilibrium toward the product, either use a large excess of one reactant (typically the alcohol, methanol, as it is often used as the solvent) or actively remove water as it forms.[1] A Dean-Stark apparatus is highly effective for azeotropically removing water during reflux.

  • Issue 2: Incomplete Reaction.

    • Cause: The reaction may not have been allowed to run for a sufficient amount of time, or the reaction temperature might be too low, leading to slow kinetics.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned duration, extend the reflux time. Ensure the reaction temperature is appropriate for the solvent (e.g., at or near the boiling point of methanol, ~65 °C).

  • Issue 3: Loss of Product During Workup.

    • Cause: Significant amounts of the ester can be lost during the extraction and washing phases. Emulsion formation during aqueous washes can make phase separation difficult, and aggressive extractions can lead to product loss.

    • Solution: During the workup, add brine (saturated NaCl solution) to help break up emulsions and reduce the solubility of the ester in the aqueous layer. Ensure all transfers between glassware are done carefully to minimize physical loss.

Question 2: My final product is impure. How can I identify and remove contaminants?

Answer: Impurities are often unreacted starting materials or side products.

  • Contaminant 1: Unreacted 4-Phenylbutanoic Acid.

    • Identification: The presence of the carboxylic acid can be detected by IR spectroscopy (a broad O-H stretch around 3000 cm⁻¹) or by its spot on a TLC plate.

    • Removal: During the aqueous workup, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution. The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will move to the aqueous layer.[2] Be sure to vent the separatory funnel frequently, as this neutralization produces CO₂ gas.

  • Contaminant 2: Residual Acid Catalyst (e.g., H₂SO₄).

    • Identification: The presence of a strong acid catalyst will make the organic layer acidic.

    • Removal: Similar to removing the carboxylic acid, washing with saturated sodium bicarbonate solution will neutralize the mineral acid catalyst. Follow this with a wash with deionized water to remove any remaining salts.

  • Contaminant 3: Side Products.

    • Cause: At excessively high temperatures, side reactions such as the dehydration of the alcohol to form ethers can occur, although this is less common with methanol.

    • Removal: If impurities persist after an acidic/basic workup, purification by column chromatography or vacuum distillation is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound? The most prevalent and straightforward method is the Fischer esterification of 4-phenylbutanoic acid with methanol, using a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] This method is robust, uses readily available reagents, and can be driven to high yields by controlling reaction conditions.

Q2: How do I choose the right catalyst and determine the optimal amount? Sulfuric acid is a common and effective catalyst. Typically, it is used in catalytic amounts, ranging from 1-5 mol% relative to the limiting reagent (4-phenylbutanoic acid). Using too much catalyst can promote side reactions and complicates the purification process. Heterogeneous catalysts like sulfonated zirconia are also effective and offer the advantage of easier removal (by filtration) and potential for recycling.

Q3: What is the ideal molar ratio of methanol to 4-phenylbutanoic acid? To maximize yield, it is crucial to shift the reaction equilibrium to the product side. A common strategy is to use a large excess of one of the reactants. Since methanol is inexpensive and can also serve as the reaction solvent, using it in a significant excess (from 5 to 20 molar equivalents, or simply as the solvent) is highly recommended.

Q4: What are the optimal temperature and reaction time? The reaction is typically run at the reflux temperature of the alcohol. For methanol, this is approximately 65 °C. The reaction time can vary from 2 to 8 hours. The progress should be monitored by TLC until the starting carboxylic acid spot is no longer visible.

Q5: Are there any specific safety precautions I should take? Yes. Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (gloves, goggles, lab coat). Methanol is flammable and toxic; avoid inhalation and skin contact. The reaction should be performed in a well-ventilated area, away from ignition sources.

Data Presentation: Optimizing Reaction Parameters

The following tables provide representative data, based on general principles of Fischer esterification, to illustrate how different parameters can affect the final yield of the ester.

Table 1: Effect of Catalyst Choice and Loading on Yield (Reaction Conditions: 4-phenylbutanoic acid (1 equiv.), Methanol (10 equiv.), Reflux (65 °C), 6 hours)

CatalystCatalyst Loading (mol%)Representative Yield (%)Notes
H₂SO₄185Effective at low concentrations.
H₂SO₄592Higher loading can increase reaction rate.
p-TsOH590Solid catalyst, often easier to handle.
Sulfonated Zirconia10 (w/w%)95Heterogeneous, easily separable and reusable.

Table 2: Effect of Methanol:Acid Molar Ratio on Yield (Reaction Conditions: 4-phenylbutanoic acid (1 equiv.), H₂SO₄ (3 mol%), Reflux (65 °C), 6 hours)

Molar Ratio (Methanol:Acid)Representative Yield (%)Notes
1:160-65Equilibrium limits conversion significantly.
3:185Excess alcohol shifts equilibrium.
10:192A large excess drives the reaction to near completion.
20:1 (Methanol as solvent)>95Often the most practical and highest-yielding approach.

Experimental Protocols

Protocol: Synthesis of this compound via Fischer Esterification

Materials:

  • 4-Phenylbutanoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (or Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenylbutanoic acid.

  • Reagent Addition: Add a large excess of anhydrous methanol (e.g., 10-20 molar equivalents, or enough to act as the solvent).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (approx. 2-3 mol% relative to the carboxylic acid) to the mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction's progress periodically by TLC.

  • Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove most of the excess methanol using a rotary evaporator.

  • Workup - Extraction: Dilute the residue with diethyl ether (or ethyl acetate) and transfer it to a separatory funnel.

  • Workup - Washes:

    • Wash the organic layer sequentially with deionized water.

    • Wash with saturated sodium bicarbonate solution to neutralize the unreacted carboxylic acid and the catalyst. Repeat until no more CO₂ evolution is observed.

    • Wash with brine to aid in phase separation and remove excess water from the organic layer.

  • Drying and Filtration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

  • Final Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation to obtain a colorless, high-purity liquid.

Mandatory Visualizations

G s1 1. Reagent Setup (4-Phenylbutanoic Acid, Methanol) s2 2. Catalyst Addition (Conc. H₂SO₄) s1->s2 s3 3. Reflux (~65°C, 4-6h) s2->s3 s4 4. Workup (Extraction & Washes) s3->s4 s5 5. Drying (Anhydrous MgSO₄) s4->s5 s6 6. Solvent Removal (Rotary Evaporation) s5->s6 s7 7. Final Product (this compound) s6->s7

Caption: Experimental workflow for this compound synthesis.

G problem Problem: Low Product Yield check1 Is unreacted starting acid visible on TLC? problem->check1 cause1 Cause: Equilibrium Limitation / Insufficient Time check1->cause1 Yes check2 Was an emulsion formed during workup? check1->check2 No sol1 Solution: - Use excess methanol - Remove H₂O (Dean-Stark) - Increase reflux time cause1->sol1 cause2 Cause: Product Loss During Extraction check2->cause2 Yes sol2 Solution: - Add brine to break emulsion - Perform careful phase separation cause2->sol2

References

Technical Support Center: Purification of Methyl 4-Phenylbutanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of methyl 4-phenylbutanoate using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most common and recommended stationary phase for the purification of this compound and similar esters. Standard flash chromatography grade silica gel (230-400 mesh) is a suitable choice.[1]

Q2: Which mobile phase (eluent) system is best suited for this purification?

A2: A non-polar/polar solvent system is ideal. The most frequently used and effective systems are mixtures of hexane and ethyl acetate or petroleum ether and ethyl acetate.[1] The optimal ratio will depend on the purity of your crude product and should be determined by Thin Layer Chromatography (TLC) beforehand.

Q3: How do I determine the correct solvent ratio using Thin Layer Chromatography (TLC)?

A3: To determine the ideal solvent ratio, spot your crude this compound solution onto a TLC plate and develop it in various ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal solvent system will result in a retention factor (Rf) of approximately 0.2-0.4 for this compound. This Rf range generally provides the best separation on a column. For a structurally similar compound, methyl 4-nitro-3-phenylbutanoate, an Rf of 0.35 was observed using a 7:3 petroleum ether/EtOAc solvent system, which can be a good starting point.[1]

Q4: My compound is not dissolving in the chosen mobile phase for loading onto the column. What should I do?

A4: If your crude product has poor solubility in the eluent, you can use a "dry loading" technique. Dissolve your compound in a minimal amount of a more polar solvent (like dichloromethane or acetone), add a small amount of silica gel to this solution, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Q5: How can I visualize the spots on the TLC plate if this compound is not UV active?

A5: While the phenyl group in this compound should allow for visualization under UV light (254 nm), if the concentration is too low or for confirmation, you can use a staining solution. A potassium permanganate (KMnO4) stain is a good general-purpose stain for organic compounds and will reveal the product as a yellow-brown spot on a purple background.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Problem Possible Cause(s) Solution(s)
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using 9:1 hexane/ethyl acetate, switch to 8:2 or 7:3.
The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica before running a large-scale column. If it is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
The fractions are all mixed, and there is poor separation. The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing (slurry packing) is generally recommended over dry packing for better results.
The initial band of the compound was too wide.Dissolve the crude product in the minimum amount of solvent before loading it onto the column to ensure a narrow starting band.
The incorrect mobile phase was chosen.Re-evaluate your TLC results to confirm you have selected the optimal solvent system for separation.
The compound is eluting too quickly (high Rf). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., switch from 7:3 to 8:2 or 9:1 hexane/ethyl acetate).
The compound is streaking on the TLC plate and the column. The compound may be acidic or basic.For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape. For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) can help.
The sample is overloaded on the column.Use an appropriate amount of silica gel relative to your sample weight. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight.
Cracks appear in the silica bed during the run. The column ran dry at some point.Always keep the top of the silica gel covered with the mobile phase. Do not let the solvent level drop below the top of the stationary phase.
Heat generated from the solvent interacting with the silica gel.Pack the column carefully and allow it to equilibrate to room temperature before running.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol is a general guideline. The specific solvent system should be optimized using TLC as described in the FAQs.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass column with a stopcock

  • Sand

  • Collection tubes

  • TLC plates, chamber, and developing solvents

  • UV lamp or potassium permanganate staining solution

2. Procedure:

  • TLC Analysis:

    • Prepare several developing chambers with different ratios of hexane/ethyl acetate (e.g., 95:5, 90:10, 80:20).

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto TLC plates.

    • Develop the plates in the different solvent systems.

    • Visualize the plates under a UV lamp or by staining.

    • Select the solvent system that gives your product an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Secure the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (hexane).

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb into the silica gel by draining the solvent to the top of the sand layer.

    • Carefully add a small amount of the mobile phase to wash the sides of the column and allow it to absorb into the silica gel.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Begin collecting fractions in test tubes or flasks.

    • Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied to the top of the column.

    • Monitor the separation by periodically analyzing the collected fractions using TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualization of Experimental Workflow and Troubleshooting

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification tlc 1. TLC Analysis (Determine Solvent System) packing 2. Column Packing (Slurry Method) tlc->packing loading 3. Sample Loading (Minimal Solvent) packing->loading elution 4. Elution (Constant Flow) loading->elution collection 5. Fraction Collection elution->collection monitoring 6. TLC Monitoring of Fractions collection->monitoring pooling 7. Combine Pure Fractions monitoring->pooling evaporation 8. Solvent Evaporation pooling->evaporation product Purified Methyl 4-Phenylbutanoate evaporation->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_separation Separation Issues cluster_column_integrity Column Integrity cluster_solutions Potential Solutions start Problem Encountered poor_sep Poor Separation (Mixed Fractions) start->poor_sep no_elution Compound Not Eluting start->no_elution fast_elution Compound Eluting Too Fast start->fast_elution cracks Cracks in Silica Bed start->cracks repack Repack Column poor_sep->repack change_solvent Adjust Solvent Polarity poor_sep->change_solvent narrow_band Use Minimal Loading Volume poor_sep->narrow_band no_elution->change_solvent Increase Polarity check_stability Check Compound Stability no_elution->check_stability fast_elution->change_solvent Decrease Polarity prevent_drying Keep Column Wet cracks->prevent_drying

Caption: Troubleshooting decision tree for column chromatography issues.

References

"troubleshooting side reactions in methyl 4-phenylbutanoate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 4-phenylbutanoate.

Troubleshooting Guides

Problem: Low or No Yield of this compound

Possible Cause Troubleshooting Step
Incomplete Reaction (Equilibrium) The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of methanol (it can also serve as the solvent). Alternatively, remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[1][2][3]
Insufficient Acid Catalyst Ensure an adequate amount of a strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is used. Typically, a catalytic amount is sufficient.
Low Reaction Temperature Ensure the reaction mixture is heated to reflux to achieve a reasonable reaction rate. The temperature will depend on the boiling point of the alcohol used.[1]
Short Reaction Time Monitor the reaction progress using Thin-Layer Chromatography (TLC). Continue refluxing until the starting material (4-phenylbutanoic acid) is consumed. Reaction times can vary from 1 to 10 hours.[1]
Moisture Contamination Use anhydrous methanol and ensure all glassware is thoroughly dried before use. Water can shift the equilibrium back towards the reactants.

Problem: Presence of a Major Impurity with a Similar Polarity to the Product

Possible Cause Troubleshooting Step
Intramolecular Friedel-Crafts Acylation Under strongly acidic conditions and elevated temperatures, 4-phenylbutanoic acid can undergo intramolecular cyclization to form α-tetralone, a common side product.[4] To minimize this, use milder reaction conditions, such as a lower reaction temperature or a less aggressive acid catalyst if possible.
Incomplete Separation If α-tetralone is formed, careful purification is necessary. Column chromatography is an effective method for separating this compound from α-tetralone due to their different polarities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer esterification of 4-phenylbutanoic acid with methanol using an acid catalyst, such as concentrated sulfuric acid.[1][5]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The main side reaction is the intramolecular Friedel-Crafts acylation of the starting material, 4-phenylbutanoic acid, to form α-tetralone. This is more likely to occur at higher temperatures and with strong acid catalysts.[4]

Q3: How can I drive the Fischer esterification reaction to completion to maximize my yield?

A3: To maximize the yield of this compound, you can employ Le Chatelier's principle by:

  • Using a large excess of methanol, which also acts as the solvent.[2]

  • Removing the water byproduct as it forms, for example, by using a Dean-Stark apparatus with a solvent like toluene.[1][3]

Q4: How do I remove unreacted 4-phenylbutanoic acid from the reaction mixture?

A4: Unreacted 4-phenylbutanoic acid can be removed during the workup by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer.

Q5: What analytical techniques can I use to confirm the presence of my product and identify potential side products?

A5: You can use the following techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and check for the presence of starting material and new products.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch (around 1735 cm⁻¹) in the product and the disappearance of the broad carboxylic acid O-H stretch from the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can definitively identify the structure of the product and any side products like α-tetralone by their unique chemical shifts and splitting patterns.

Data Presentation

Table 1: Expected Yields of this compound under Different Conditions

Reaction Conditions Catalyst Expected Yield Notes
Reflux in excess methanolH₂SO₄Good to HighThe use of excess methanol helps to push the equilibrium towards the product.[2]
Reflux with stoichiometric methanol and water removalp-TsOH in TolueneHighAzeotropic removal of water with a Dean-Stark trap is very effective.[1]
High temperature (>100 °C) with strong acidH₂SO₄VariableHigher temperatures can increase the rate of the side reaction to form α-tetralone, potentially lowering the yield of the desired ester.[4]

Table 2: Spectroscopic Data for Product and Key Side Product

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) IR (cm⁻¹)
This compound ~7.2 (m, 5H), 3.6 (s, 3H), 2.6 (t, 2H), 2.3 (t, 2H), 1.9 (quint, 2H)~174 (C=O), 141 (Ar-C), 128 (Ar-CH), 126 (Ar-CH), 51 (O-CH₃), 35 (CH₂), 33 (CH₂), 26 (CH₂)~1735 (C=O, ester), 3030, 2950 (C-H), 1160 (C-O)
α-Tetralone ~8.0 (d, 1H), 7.2-7.5 (m, 3H), 2.9 (t, 2H), 2.6 (t, 2H), 2.1 (quint, 2H)~198 (C=O), 144 (Ar-C), 133 (Ar-CH), 129 (Ar-CH), 127 (Ar-CH), 126 (Ar-CH), 39 (CH₂), 30 (CH₂), 23 (CH₂)~1685 (C=O, ketone), 3050, 2950 (C-H)

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification

Materials:

  • 4-phenylbutanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 4-phenylbutanoic acid in a 10-fold molar excess of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. Let the reaction proceed for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel to separate it from any α-tetralone side product.

Visualizations

Fischer_Esterification_Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_proton_transfer Proton Transfer cluster_elimination Elimination of Water cluster_deprotonation Deprotonation Carboxylic_Acid 4-Phenylbutanoic Acid Protonated_Acid Protonated Carbonyl Carboxylic_Acid->Protonated_Acid + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH₃OH Methanol Methanol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate H⁺ transfer Water_Loss Loss of Water Protonated_Intermediate->Water_Loss - H₂O Protonated_Ester Protonated Ester Water_Loss->Protonated_Ester Final_Ester This compound Protonated_Ester->Final_Ester - H⁺

Caption: Mechanism of Fischer Esterification for this compound Synthesis.

Experimental_Workflow Start Start: Reactants Reaction Fischer Esterification: 4-Phenylbutanoic Acid + Methanol (H₂SO₄ catalyst, Reflux) Start->Reaction Workup Aqueous Workup: - Remove excess Methanol - Wash with NaHCO₃ and Brine Reaction->Workup Drying Dry organic layer (anhydrous MgSO₄) Workup->Drying Solvent_Removal Remove Solvent (Rotary Evaporation) Drying->Solvent_Removal Purification Column Chromatography (if needed) Solvent_Removal->Purification Product Final Product: This compound Purification->Product

Caption: Experimental Workflow for this compound Synthesis.

Troubleshooting_Logic Start Low Yield? Check_Equilibrium Drive Equilibrium Forward: - Excess Methanol? - Water Removal? Start->Check_Equilibrium Yes Impurity_Check Major Impurity Present? Start->Impurity_Check No Check_Conditions Optimize Conditions: - Adequate Catalyst? - Reflux Temperature? - Sufficient Time? Check_Equilibrium->Check_Conditions Check_Conditions->Impurity_Check Alpha_Tetralone Side Reaction: Intramolecular Friedel-Crafts (α-Tetralone formation) Impurity_Check->Alpha_Tetralone Yes Success Improved Yield Impurity_Check->Success No Purification Purification: Column Chromatography Alpha_Tetralone->Purification Purification->Success

Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.

References

Technical Support Center: Purification of Methyl 4-Phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of methyl 4-phenylbutanoate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for challenges encountered during the purification of this compound.

Initial Clarification: Physical State of this compound

It is critical to note that this compound is a colorless liquid at standard temperature and pressure, with a boiling point of approximately 258-259°C.[1] As such, traditional recrystallization, a technique for purifying solids, is not a suitable primary purification method. The most appropriate and common purification technique for a high-boiling point liquid like this compound is vacuum distillation .[2][3]

This guide will focus primarily on vacuum distillation, with additional information on other potential purification techniques and troubleshooting common issues.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: Why is my crude this compound impure after synthesis?

A1: Impurities in synthesized this compound typically arise from the starting materials or side reactions during the esterification of 4-phenylbutyric acid.[4][5] Common impurities may include:

  • Unreacted 4-phenylbutyric acid: The starting carboxylic acid may not have fully reacted.

  • Excess alcohol (methanol): The alcohol used for esterification might be present in the crude product.

  • Side-products: Depending on the reaction conditions, other unintended substances may have formed.

  • Water: Water can be a byproduct of esterification and may be present.

Q2: Why can't I purify this compound by simple distillation at atmospheric pressure?

A2: this compound has a high boiling point (258-259°C).[1] Attempting to distill it at atmospheric pressure would require very high temperatures, which could lead to thermal decomposition of the compound, resulting in lower yield and the formation of new impurities.[2][6] Vacuum distillation is the recommended method as it lowers the boiling point of the liquid, allowing for distillation at a lower, safer temperature.[2][3]

Q3: I am having trouble achieving a good vacuum for my distillation. What should I do?

A3: Inconsistent or low vacuum pressure is a common issue in vacuum distillation.[7] Here are some troubleshooting steps:

  • Check for leaks: Inspect all joints, seals, and tubing for any potential leaks. Ensure all glassware connections are properly greased and sealed. A leak test can help identify the source of the issue.[7][8]

  • Inspect the vacuum pump: Ensure the vacuum pump is functioning correctly and the oil is clean. Contaminated pump oil can significantly reduce the efficiency of the pump.[7]

  • Examine the cold trap: The cold trap must be sufficiently cold (e.g., using a dry ice/acetone slurry or liquid nitrogen) to condense any volatile substances before they reach the vacuum pump.[7]

Q4: My this compound is decomposing in the distillation flask. How can I prevent this?

A4: Decomposition during distillation is often due to excessive heat.[2] To mitigate this:

  • Improve the vacuum: A lower pressure will further reduce the boiling point of your compound, requiring less heat.

  • Use a heating mantle with a stirrer: This ensures even heating of the distillation flask and prevents localized overheating.

  • Do not heat the flask to dryness: Always leave a small amount of residue in the distillation flask.

Q5: The distillation is very slow, or no distillate is being collected. What could be the problem?

A5: This issue can arise from several factors:

  • Insufficient heating: The temperature of the heating mantle may be too low to cause the compound to boil, even under vacuum.

  • Excessively high vacuum: While a good vacuum is necessary, if the pressure is too low, it may be difficult to achieve the corresponding boiling temperature with standard laboratory heating equipment.

  • Improper insulation: The distillation apparatus, particularly the fractionating column (if used), should be well-insulated to prevent heat loss.

Q6: Can I use recrystallization at all for this compound?

A6: While not a standard method, low-temperature recrystallization can sometimes be employed for oils or low-melting solids.[9][10] This would involve finding a solvent in which this compound is soluble at room temperature but has low solubility at very low temperatures (e.g., in a dry ice/acetone bath). This is a more specialized technique and may not be as effective as vacuum distillation for achieving high purity.

Data Presentation

Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂[1][4]
Molecular Weight 178.23 g/mol [1][4]
Appearance Colorless liquidTCI America
Boiling Point 258-259 °C (at 760 mmHg)[1]
Purity (Typical) >98.0% (GC)TCI America

Experimental Protocols

Protocol for Vacuum Distillation of this compound

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Assemble the vacuum distillation apparatus as shown in the diagram below. Use appropriate joint grease for all connections.

    • Place the crude this compound in the round-bottom distillation flask. Do not fill the flask more than two-thirds full.

    • Add a magnetic stir bar or boiling chips to the distillation flask to ensure smooth boiling.

  • Evacuation:

    • Turn on the cooling water to the condenser.

    • Fill the cold trap with a suitable cooling agent (e.g., dry ice/acetone).

    • Slowly and carefully turn on the vacuum pump to begin evacuating the system.

  • Distillation:

    • Once a stable, low pressure is achieved, begin to gently heat the distillation flask using a heating mantle.

    • Increase the temperature gradually until the this compound begins to boil and the vapor temperature rises.

    • Collect the fraction that distills at a constant temperature and pressure. This is your purified product.

    • Monitor the temperature and pressure throughout the distillation to ensure a clean separation.

  • Shutdown:

    • Once the distillation is complete, turn off the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump and the condenser cooling water.

    • Collect the purified this compound from the receiving flask.

Mandatory Visualization

VacuumDistillationWorkflow cluster_setup Apparatus Setup cluster_process Distillation Process A Crude this compound in Distillation Flask E Apply Vacuum A->E Connect B Heating Mantle & Stirrer F Gradual Heating B->F Control C Condenser with Cooling Water G Collect Pure Fraction (Constant BP) C->G Cooling D Receiving Flask H Cool and Vent System D->H After Collection E->F Initiate F->G Vaporization & Condensation G->D Collection I Purified Methyl 4-Phenylbutanoate H->I Isolate

Caption: Workflow for the vacuum distillation of this compound.

TroubleshootingPurification start Crude Methyl 4-Phenylbutanoate is_solid Is the compound solid at room temperature? start->is_solid is_high_bp Is the boiling point high (>150°C)? is_solid->is_high_bp No (Liquid) recrystallization Attempt Recrystallization is_solid->recrystallization Yes simple_distillation Perform Simple Distillation is_high_bp->simple_distillation No vacuum_distillation Perform Vacuum Distillation is_high_bp->vacuum_distillation Yes oiling_out Compound 'oils out'? recrystallization->oiling_out poor_separation Poor separation? simple_distillation->poor_separation decomposition Decomposition occurs? vacuum_distillation->decomposition change_solvent Change solvent or cooling rate oiling_out->change_solvent Yes end Pure Compound oiling_out->end No use_fractional Use fractional column poor_separation->use_fractional Yes poor_separation->end No reduce_pressure Reduce pressure (vacuum) decomposition->reduce_pressure Yes decomposition->end No change_solvent->recrystallization use_fractional->simple_distillation reduce_pressure->vacuum_distillation

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Optimizing Methyl 4-Phenylbutanoate Analysis in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with the peak shape of methyl 4-phenylbutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape for this compound in GC-MS analysis?

Poor peak shape, often observed as peak tailing or fronting, for this compound can stem from several factors. These include interactions with active sites in the GC system, improper instrument setup, or suboptimal analytical conditions. Common causes include inlet contamination, column activity, incorrect column installation, and issues with injection parameters.[1][2][3]

Q2: My this compound peak is tailing. What is the most likely cause?

Peak tailing is the most common peak shape issue. For a moderately polar compound like this compound, tailing is often caused by secondary interactions with active sites within the GC system. These active sites can be exposed silanol groups in the injector liner, on the column, or contamination from previous injections.[2][4][5] Other significant causes include improper column installation, a poorly cut column, or a mismatch between the solvent and the stationary phase polarity.[1][4]

Q3: Can the inlet temperature affect the peak shape of my analyte?

Yes, the inlet temperature is critical. If the temperature is too low, it can lead to incomplete or slow vaporization of this compound, resulting in broadened or tailing peaks.[4] Conversely, a temperature that is too high can cause thermal degradation of the analyte or the septum, leading to contamination and poor peak shape. Generally, the inlet temperature should be set high enough to ensure rapid and complete vaporization of the sample.[6]

Q4: What type of GC column is best suited for analyzing this compound?

For aromatic esters like this compound, a low- to mid-polarity column is generally recommended. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, TG-5MS).[7] These columns offer good selectivity and thermal stability for a wide range of semi-volatile compounds. For applications requiring higher resolution of aromatic isomers, a mid-polarity column like a 35% phenyl-methylpolysiloxane (e.g., SCION-35MS) could be considered.[8]

Q5: Is derivatization necessary for the analysis of this compound?

This compound is a relatively volatile and stable ester, so derivatization is typically not required for its analysis by GC-MS.[9][10] Derivatization is more commonly employed for compounds with active hydrogens, such as carboxylic acids, phenols, and amines, to increase their volatility and thermal stability.[11] However, if you are analyzing the parent compound, 4-phenylbutanoic acid, derivatization to its methyl ester (this compound) is a necessary step to improve its chromatographic behavior.[12][13]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing is characterized by an asymmetric peak with a trailing edge that slowly returns to the baseline.

Troubleshooting Steps:

  • System Maintenance:

    • Action: Replace the inlet liner, septum, and gold seal.[1][2] Contamination in the inlet is a primary source of active sites.

    • Pro Tip: Use a deactivated liner, especially one with glass wool, to help trap non-volatile residues and ensure complete vaporization.

  • Column Installation and Health:

    • Action: Re-install the column, ensuring a clean, square cut at both ends.[4][5] Improper cuts can create turbulence and active sites.

    • Action: Trim the front end of the column (e.g., 10-20 cm) to remove any accumulated non-volatile residues or degraded stationary phase.[3][5]

    • Action: If tailing persists across multiple compounds, the column itself may be degraded and require replacement.

  • Method Parameters:

    • Action: Increase the inlet temperature in increments of 10-20°C to ensure complete vaporization.

    • Action: For splitless injections, decrease the initial oven temperature by 10-20°C to improve solvent focusing.[1]

    • Action: For split injections, ensure the split ratio is adequate (a minimum of 20 mL/min total flow through the inlet is recommended) to prevent backflash and sample condensation.[1]

Logical Troubleshooting Workflow for Peak Tailing

peak_tailing_troubleshooting start Peak Tailing Observed maintenance Perform Inlet Maintenance (Liner, Septum, Seal) start->maintenance reinstall_column Re-install Column (Clean Cut) maintenance->reinstall_column Issue Persists resolved Peak Shape Improved maintenance->resolved Issue Resolved trim_column Trim Front of Column reinstall_column->trim_column Issue Persists reinstall_column->resolved Issue Resolved optimize_temp Optimize Temperatures (Inlet & Oven) trim_column->optimize_temp Issue Persists trim_column->resolved Issue Resolved replace_column Replace Column optimize_temp->replace_column Issue Persists optimize_temp->resolved Issue Resolved replace_column->resolved Issue Resolved

Caption: A step-by-step workflow for troubleshooting peak tailing.

Guide 2: Addressing Peak Fronting

Peak fronting, where the peak's leading edge is sloped, is less common than tailing but can still occur.

Troubleshooting Steps:

  • Sample Concentration and Injection Volume:

    • Action: Dilute the sample. Peak fronting is often a sign of column overload.[5][14]

    • Action: Reduce the injection volume.

  • Injection Technique:

    • Action: Ensure the correct syringe size is being used for the injection volume.

    • Action: For splitless injections, ensure the initial oven temperature is at least 20°C below the boiling point of the sample solvent to allow for proper solvent focusing.[5]

  • Column Issues:

    • Action: Check for column voids or damage at the head of the column. This may require trimming or replacing the column.

Decision Tree for Asymmetric Peaks

asymmetric_peak_diagnosis start Asymmetric Peak for This compound check_shape Is the peak Tailing or Fronting? start->check_shape tailing Peak is Tailing check_shape->tailing Tailing fronting Peak is Fronting check_shape->fronting Fronting tailing_causes Likely Causes: - Active Sites (Inlet/Column) - Poor Column Installation - Low Inlet Temperature tailing->tailing_causes fronting_causes Likely Causes: - Column Overload - Incorrect Initial Oven Temp - Solvent Mismatch fronting->fronting_causes

Caption: A decision tree to diagnose the cause of asymmetric peaks.

Quantitative Data Summary

For optimal performance, method parameters should be carefully controlled. Below is a table summarizing key parameter ranges and their impact on peak shape.

ParameterTypical RangeEffect on Peak Shape
Inlet Temperature 250 - 300 °CToo low: Peak broadening/tailing. Too high: Degradation.[4][6]
Initial Oven Temperature 50 - 80 °CAffects focusing in splitless injection; too high can cause broad or split peaks.[1][5]
Oven Ramp Rate 10 - 20 °C/minSlower ramps can improve resolution but may increase peak width.
Split Ratio 20:1 - 100:1Too low can cause peak tailing due to slow sample transfer.[1]
Injection Volume 0.5 - 2 µLLarger volumes can lead to column overload and peak fronting.[14]

Experimental Protocols

Protocol 1: Routine Inlet Maintenance

This protocol should be performed regularly to prevent the buildup of contaminants that cause poor peak shape.

  • Cool the GC inlet and oven to room temperature.

  • Turn off the carrier gas flow to the inlet.

  • Remove the autosampler if one is present.

  • Unscrew the retaining nut on the top of the inlet.

  • Carefully remove the septum and the liner.

  • Inspect the liner for visible contamination (discoloration, residue).

  • Replace the septum and liner with new, clean parts. It is also good practice to replace the O-ring.

  • Reassemble the inlet, ensuring the retaining nut is snug but not overtightened.

  • Restore carrier gas flow and check for leaks using an electronic leak detector.

  • Heat the inlet to the setpoint and allow it to equilibrate before running samples.

Protocol 2: GC Column Installation

Proper column installation is crucial for achieving symmetric peaks.[1]

  • Gently thread the column through the column oven to the inlet.

  • Slide a new nut and ferrule onto the column.

  • Using a ceramic scoring wafer or a dedicated column cutter, make a clean, square cut at the end of the column.

  • Inspect the cut under magnification to ensure it is not jagged.

  • Following the instrument manufacturer's instructions, insert the column into the inlet to the correct depth.

  • Tighten the column nut until finger-tight, and then use a wrench to tighten it an additional quarter to a half turn. Do not overtighten, as this can crush the column.

  • Repeat the process for the detector end of the column.

  • Once installed, purge the column with carrier gas for 10-15 minutes at room temperature before heating the oven.

  • Condition the column according to the manufacturer's instructions.

References

Technical Support Center: Methyl 4-Phenylbutanoate Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyl 4-phenylbutanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide: Degradation of this compound

This guide addresses common issues encountered during the storage of this compound.

Observation Potential Cause Recommended Action
Change in Appearance (e.g., color change, precipitation) Oxidation or photodegradationStore in an amber glass vial under an inert atmosphere (e.g., nitrogen or argon). Minimize exposure to light.
Altered pH of the sample solution HydrolysisEnsure the compound is stored in a dry environment. Use anhydrous solvents for solutions. Consider storing at lower temperatures to reduce the rate of hydrolysis.
Unexpected peaks in analytical chromatograms (e.g., GC-MS, HPLC) Presence of degradation productsCharacterize the impurities using mass spectrometry. Refer to the degradation pathways section to identify potential products of hydrolysis, oxidation, or photodegradation. Re-purify the sample if necessary.
Reduced potency or altered biological activity Significant degradation of the parent compoundQuantify the purity of the stored sample using a validated analytical method (see Experimental Protocols). If purity is compromised, acquire a new batch of the compound and adhere strictly to recommended storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during storage?

A1: The three main degradation pathways for this compound are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The ester bond can be cleaved by water, especially in the presence of acidic or basic catalysts, to form 4-phenylbutanoic acid and methanol.[1][2]

  • Oxidation: The benzene ring and the benzylic position of the butanoate chain are susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or metal ion catalysts. This can lead to the formation of various oxidized byproducts.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, including cleavage of the ester bond and reactions involving the aromatic ring.[3][4][5]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place.[6][7][8] The recommended conditions are:

Parameter Recommendation
Temperature 2-8°C (refrigerated)[9]
Atmosphere Inert gas (e.g., nitrogen or argon) to prevent oxidation
Container Tightly sealed amber glass vials or bottles to protect from light and moisture.[6][10]
Purity Store in the highest possible purity, as impurities can sometimes catalyze degradation.

Q3: How can I detect and quantify the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques for monitoring the purity of this compound and identifying any degradation products.[3][5] Detailed protocols for these methods are provided in the "Experimental Protocols" section.

Q4: Are there any chemical stabilizers that can be added to prevent degradation?

A4: Yes, for long-term storage or for formulations where storage conditions may not be ideal, the addition of stabilizers can be beneficial.

  • Antioxidants: Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), can be used to inhibit oxidation by scavenging free radicals.[11][12][13]

  • Hydrolysis Inhibitors: In formulations containing water, carbodiimide-based stabilizers can be used to react with and remove carboxylic acids that can catalyze further hydrolysis.

Data Presentation: Impact of Storage Conditions on Purity

The following table summarizes hypothetical data from an accelerated stability study to illustrate the impact of different storage conditions on the purity of this compound over time.

Condition Time Purity (%) Major Degradation Product(s)
25°C / 60% RH (Ambient) 0 months99.8-
3 months99.54-phenylbutanoic acid
6 months99.14-phenylbutanoic acid
40°C / 75% RH (Accelerated) 0 months99.8-
1 month98.24-phenylbutanoic acid
3 months96.54-phenylbutanoic acid, oxidized byproducts
6 months93.04-phenylbutanoic acid, oxidized byproducts
40°C / 75% RH with UV Light 0 months99.8-
1 month95.04-phenylbutanoic acid, photodegradation products
3 months88.24-phenylbutanoic acid, photodegradation products
6 months79.54-phenylbutanoic acid, photodegradation products
4°C, Dark, Inert Atmosphere 0 months99.8-
6 months99.7-
12 months99.6-

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound and its Degradation Products

This method is suitable for the separation and identification of volatile degradation products.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
  • Dissolve and dilute to volume with a suitable solvent such as ethyl acetate or dichloromethane.
  • If necessary, perform derivatization (e.g., silylation) to improve the volatility of non-volatile degradation products like 4-phenylbutanoic acid.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.
  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Inlet Temperature: 250°C.
  • Injection Volume: 1 µL with a split ratio of 20:1.
  • Oven Temperature Program:
  • Initial temperature: 70°C, hold for 2 minutes.
  • Ramp to 280°C at 15°C/min.
  • Hold at 280°C for 5 minutes.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-450.

3. Data Analysis:

  • Identify this compound and its degradation products by comparing their mass spectra with a reference library (e.g., NIST).
  • Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).

Protocol 2: HPLC-UV Analysis for Purity Assessment of this compound

This method is ideal for quantifying the purity of this compound and detecting non-volatile, polar degradation products.

1. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh about 10 mg of high-purity this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 100 µg/mL.
  • Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30°C.
  • Detection Wavelength: 210 nm.

3. Data Analysis:

  • Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to that of the standard solution.
  • Assess the presence of degradation products by observing any additional peaks in the chromatogram.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation M4PB_H This compound PBA 4-Phenylbutanoic Acid M4PB_H->PBA + H2O (Acid/Base catalysis) MeOH Methanol M4PB_H->MeOH + H2O (Acid/Base catalysis) M4PB_O This compound OxidizedProducts Oxidized Byproducts (e.g., hydroxylated, carboxylated derivatives) M4PB_O->OxidizedProducts + O2 (Light, Metal ions) M4PB_P This compound PhotoProducts Photodegradation Products (e.g., cleavage products, rearranged molecules) M4PB_P->PhotoProducts + hv (UV light)

Caption: Primary degradation pathways of this compound.

TroubleshootingWorkflow Start Sample Degradation Suspected Visual Visual Inspection (Color change, precipitation?) Start->Visual Analytical Analytical Testing (GC-MS, HPLC) (Unexpected peaks?) Visual->Analytical Yes ReviewStorage Review Storage Conditions (Temp, Light, Atmosphere) Visual->ReviewStorage No Purity Quantify Purity Analytical->Purity Yes Analytical->ReviewStorage No Identify Identify Degradation Products Purity->Identify NewSample Consider Using a New Sample Purity->NewSample Purity < Threshold Identify->ReviewStorage Implement Implement Corrective Actions (e.g., Refrigerate, Use Inert Gas) ReviewStorage->Implement Implement->Purity Re-test after time

Caption: Troubleshooting workflow for suspected sample degradation.

References

"common impurities in methyl 4-phenylbutanoate and their removal"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 4-phenylbutanoate. The information is presented in a question-and-answer format to address common issues related to impurities and their removal during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound synthesized by Fischer esterification?

A1: The most prevalent impurities in this compound prepared via Fischer esterification of 4-phenylbutanoic acid with methanol include:

  • Unreacted 4-Phenylbutanoic Acid: This is typically the main impurity, as the Fischer esterification is a reversible reaction.

  • Residual Methanol: Excess methanol is often used to drive the equilibrium towards the product, and some may remain after the reaction.

  • Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are used as catalysts and will be present in the crude product.

  • Water: Water is a byproduct of the esterification reaction.

  • Byproducts from the Synthesis of 4-Phenylbutanoic Acid: The purity of the starting material is crucial. If the 4-phenylbutanoic acid was synthesized via a Friedel-Crafts acylation of benzene with succinic anhydride, potential impurities could include residual catalyst (e.g., aluminum chloride) and side-products from the acylation reaction.

Q2: How can I effectively remove the unreacted 4-phenylbutanoic acid from my this compound product?

A2: The most common and effective method for removing acidic impurities like unreacted 4-phenylbutanoic acid is through an aqueous workup using a mild base. This involves dissolving the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and washing it with an aqueous solution of sodium bicarbonate (NaHCO₃) or a similar weak base. The basic solution reacts with the acidic impurity to form a water-soluble salt, which is then partitioned into the aqueous layer and removed.

Q3: What is the purpose of washing the organic layer with brine during the workup?

A3: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) serves two main purposes. First, it helps to break up emulsions that may have formed between the organic and aqueous layers. Second, it reduces the solubility of water in the organic layer, thereby aiding in the removal of dissolved water before the final drying step with an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Q4: My final product is still not pure enough after an aqueous workup. What further purification steps can I take?

A4: If impurities remain after a thorough aqueous workup, further purification can be achieved by:

  • Distillation: If the remaining impurities have significantly different boiling points from this compound (Boiling Point: ~258-259 °C at 760 mmHg), vacuum distillation is a highly effective purification method.[1]

  • Flash Column Chromatography: This technique is useful for separating the desired ester from impurities with similar boiling points but different polarities. A silica gel column is typically used with a non-polar eluent system (e.g., a mixture of hexanes and ethyl acetate).

Troubleshooting Guides

Issue: Low Yield of this compound

Possible Cause 1: Incomplete Reaction The Fischer esterification is an equilibrium process.

Solution:

  • Use a large excess of the alcohol (methanol) to shift the equilibrium towards the formation of the ester.

  • Ensure the reaction is heated to an appropriate temperature and for a sufficient duration.

  • Consider using a Dean-Stark apparatus to remove the water byproduct as it is formed, which will also drive the reaction to completion.

Possible Cause 2: Product Loss During Workup The product may be lost during the aqueous extraction steps.

Solution:

  • Ensure the pH of the aqueous wash is not too high, as strongly basic conditions could lead to hydrolysis of the ester product back to the carboxylic acid.

  • Perform multiple extractions with the organic solvent to ensure all of the product is recovered from the aqueous layer.

Issue: Presence of Acidic Impurities in the Final Product

Possible Cause: Inefficient Neutralization The basic wash was not sufficient to remove all the acidic impurities.

Solution:

  • Increase the number of washes with the saturated sodium bicarbonate solution.

  • Check the pH of the final aqueous wash to ensure it is neutral or slightly basic.

  • Gently swirl the separatory funnel for a longer period during each wash to ensure complete reaction between the base and the acidic impurities.

Data Presentation

The following table provides an illustrative summary of the expected purity of this compound at different stages of purification. The actual values may vary depending on the initial reaction conditions and the efficiency of each purification step.

Stage of Purification4-Phenylbutanoic Acid (%)Methanol (%)Acid Catalyst (%)Water (%)This compound (%)
Crude Reaction Mixture10-205-151-21-360-80
After Aqueous Workup< 1< 0.5< 0.1< 0.5> 95
After Distillation/Chromatography< 0.1< 0.1< 0.01< 0.1> 99

Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Acidic Impurities
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate (approximately 3-5 times the volume of the crude product).

  • Transfer: Transfer the solution to a separatory funnel.

  • Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approximately equal in volume to the organic layer). Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the evolved carbon dioxide gas.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the basic wash (steps 3-4) one or two more times, or until no more gas evolution is observed.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate salts.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to initiate the drying process.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl the flask and let it stand for 10-15 minutes.

  • Filtration and Evaporation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude, purified this compound.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.

  • Sample Charging: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Begin to gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the different fractions as they distill. The forerun, which may contain residual solvent, should be collected separately. Collect the main fraction distilling at a constant temperature and pressure, which corresponds to the boiling point of pure this compound.

  • Completion: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the flask.

Protocol 3: Purification by Flash Column Chromatography
  • Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A good solvent system will provide a retention factor (Rf) of approximately 0.2-0.3 for this compound. A common system is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, applying gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualization

G cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Further Purification (Optional) cluster_analysis Purity Analysis Reaction Fischer Esterification (4-Phenylbutanoic Acid + Methanol) Dissolve Dissolve in Organic Solvent Reaction->Dissolve Wash_Base Wash with NaHCO3 (aq) (Removes Acidic Impurities) Dissolve->Wash_Base Wash_H2O Wash with Water Wash_Base->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry with Anhydrous Salt Wash_Brine->Dry Evaporate Solvent Evaporation Dry->Evaporate Distillation Vacuum Distillation Evaporate->Distillation Chromatography Flash Chromatography Evaporate->Chromatography Analysis GC-MS / HPLC / qNMR Distillation->Analysis Chromatography->Analysis

Caption: Workflow for the purification of this compound.

G Start Crude Methyl 4-Phenylbutanoate Check_Purity Analyze Purity (e.g., TLC, GC-MS) Start->Check_Purity Is_Pure Purity > 99%? Check_Purity->Is_Pure Aqueous_Workup Perform Aqueous Workup Is_Pure->Aqueous_Workup No Final_Product Pure Methyl 4-Phenylbutanoate Is_Pure->Final_Product Yes Further_Purification Further Purification Needed? Aqueous_Workup->Further_Purification Choose_Method Choose Purification Method Further_Purification->Choose_Method Yes Further_Purification->Final_Product No Distillation Vacuum Distillation Choose_Method->Distillation Different Boiling Points Chromatography Flash Chromatography Choose_Method->Chromatography Similar Boiling Points Distillation->Final_Product Chromatography->Final_Product

References

Technical Support Center: Scaling Up the Synthesis of Methyl 4-Phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of methyl 4-phenylbutanoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis via Fischer esterification of 4-phenylbutanoic acid with methanol, using an acid catalyst such as sulfuric acid.

Issue 1: Low Yield of this compound

Possible CauseTroubleshooting Step
Incomplete Reaction (Equilibrium) The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, increase the molar excess of methanol (which can also serve as the solvent) or remove water as it is formed using a Dean-Stark apparatus.[1][2][3][4][5]
Insufficient Catalyst Ensure an adequate amount of acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is used. For scaled-up reactions, catalyst loading may need to be optimized.
Low Reaction Temperature Maintain a consistent and appropriate reaction temperature to ensure a sufficient reaction rate. The reaction is typically conducted at the reflux temperature of the alcohol.[2]
Reaction Time Too Short Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion. Scale-up reactions may require longer reaction times.
Water in Reactants or Glassware Use anhydrous methanol and ensure all glassware is thoroughly dried before use to prevent shifting the equilibrium back to the reactants.

Issue 2: Presence of Impurities in the Final Product

Possible CauseTroubleshooting Step
Unreacted 4-Phenylbutanoic Acid During the work-up, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any unreacted carboxylic acid as its water-soluble salt.[6]
Side Reactions (e.g., Ether Formation) At higher temperatures, acid-catalyzed dehydration of methanol can lead to the formation of dimethyl ether. Ensure accurate temperature control.
Byproducts from Impure Starting Materials Use high-purity 4-phenylbutanoic acid and methanol to minimize the introduction of impurities that may lead to side reactions.
Transesterification If other alcohols are present as impurities in the methanol or from previous cleaning of the reactor, transesterification can occur, leading to the formation of other esters.[3][7] Ensure the reactor is clean and dedicated to the process if possible.

Issue 3: Difficulties During Work-up and Purification

Possible CauseTroubleshooting Step
Emulsion Formation During Extraction The formation of a stable emulsion can complicate the separation of aqueous and organic layers. To break the emulsion, add a saturated solution of sodium chloride (brine).
Inefficient Purification by Distillation Ensure the distillation apparatus is set up correctly with efficient cooling. For large-scale purification, fractional distillation under reduced pressure is recommended to prevent thermal degradation and to effectively separate the product from higher-boiling impurities.
Product Loss During Washing Steps Minimize the number of aqueous washes to reduce the loss of the slightly water-soluble product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for scaling up the synthesis of this compound?

The most common and cost-effective method for the large-scale synthesis of this compound is the Fischer esterification of 4-phenylbutanoic acid with methanol using a strong acid catalyst, such as sulfuric acid.[1][2][4][8]

Q2: How can I drive the Fischer esterification reaction to completion in a large-scale setting?

To maximize the yield, it is crucial to shift the reaction equilibrium to the product side. This can be achieved by:

  • Using a large excess of methanol: Often, methanol is used as the solvent, ensuring a high molar ratio relative to the carboxylic acid.[1][3]

  • Removing water: On a large scale, azeotropic distillation using a Dean-Stark trap with a suitable solvent (e.g., toluene) is an effective method for water removal.[1][2]

Q3: What are the key safety precautions for the large-scale synthesis of this compound?

  • Handling of Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[9]

  • Flammability of Methanol: Methanol is flammable and has a low flash point. The reaction should be carried out in a well-ventilated area, away from ignition sources, and using intrinsically safe equipment.[9]

  • Exothermic Reaction: The esterification reaction is exothermic. For large-scale synthesis, the addition of the catalyst should be controlled, and the reactor should be equipped with an efficient cooling system to manage the heat generated.[7]

  • Pressure Build-up: The reaction is typically performed at reflux. Ensure that the reactor is properly vented to prevent pressure build-up.

Q4: What are the expected yields and purity for the scaled-up synthesis?

With optimized conditions, yields for Fischer esterification on a large scale can be excellent, often exceeding 90%.[8] Purity of >98% can be achieved after purification by fractional distillation.

Quantitative Data

The following table summarizes representative quantitative data for the scaled-up synthesis of this compound via Fischer esterification. These values are illustrative and may require optimization for specific equipment and desired product specifications.

ParameterLab Scale (Illustrative)Pilot Plant Scale (Illustrative)
4-Phenylbutanoic Acid 1 mole (164.2 g)10 kg (60.9 moles)
Methanol (Molar Ratio) 10 moles (10:1)609 moles (10:1)
Sulfuric Acid (Catalyst Loading) 0.02 moles (2 mol%)1.22 moles (2 mol%)
Reaction Temperature Reflux (~65 °C)Reflux (~65-70 °C)
Reaction Time 4-6 hours8-12 hours
Typical Yield 85-95%90-97%
Purity (after distillation) >98% (GC)>98.5% (GC)

Experimental Protocols

Detailed Methodology for Pilot-Plant Scale Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound on a pilot-plant scale.

1. Reactor Preparation:

  • Ensure the reactor is clean, dry, and free from any contaminants from previous batches.

  • Perform a pressure test to ensure the integrity of the reactor system.

  • Inert the reactor with nitrogen gas.

2. Charging of Reactants:

  • Charge the reactor with 4-phenylbutanoic acid (10 kg).

  • Add methanol (in a 10:1 molar ratio to the carboxylic acid).

  • Begin agitation to ensure the mixture is homogenous.

3. Reaction:

  • Slowly and carefully add concentrated sulfuric acid (2 mol%) to the stirred mixture. The addition should be done at a controlled rate to manage the initial exotherm.

  • Heat the reaction mixture to reflux temperature (approximately 65-70 °C) and maintain this temperature.

  • Monitor the reaction progress by taking samples periodically and analyzing them by GC for the disappearance of 4-phenylbutanoic acid. The reaction is typically complete within 8-12 hours.

4. Work-up and Neutralization:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separation vessel.

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted 4-phenylbutanoic acid. Be cautious as this will generate carbon dioxide gas.

  • Allow the layers to separate. The upper organic layer contains the this compound.

  • Wash the organic layer with a saturated brine solution to aid in the separation and remove residual water-soluble impurities.

5. Purification:

  • Transfer the crude this compound to a distillation apparatus.

  • Perform fractional distillation under reduced pressure to purify the product.

  • Collect the fraction corresponding to the boiling point of this compound.

6. Quality Control:

  • Analyze the final product for purity using GC.

  • Perform other relevant analytical tests as required (e.g., NMR, IR) to confirm the structure and identity of the product.

Visualizations

Fischer_Esterification_Workflow cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification prep1 Clean and Dry Reactor prep2 Inert with Nitrogen prep1->prep2 charge Charge 4-Phenylbutanoic Acid and Methanol prep2->charge add_catalyst Add Sulfuric Acid charge->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor by GC/TLC reflux->monitor cool Cool Reaction Mixture monitor->cool neutralize Neutralize with NaHCO3 cool->neutralize wash Wash with Brine neutralize->wash distill Fractional Distillation wash->distill collect Collect Pure Product distill->collect qc Quality Control (GC, NMR) collect->qc Final Product

Caption: Experimental workflow for the scaled-up synthesis of this compound.

Troubleshooting_Low_Yield start Low Yield of This compound q1 Is the reaction at equilibrium? start->q1 a1_yes Drive equilibrium forward: - Increase excess of methanol - Remove water (Dean-Stark) q1->a1_yes Yes q2 Is catalyst concentration sufficient? q1->q2 No end Improved Yield a1_yes->end a2_yes Optimize catalyst loading q2->a2_yes Yes q3 Is reaction temperature adequate? q2->q3 No a2_yes->end a3_yes Ensure consistent reflux q3->a3_yes Yes q4 Is reaction time sufficient? q3->q4 No a3_yes->end a4_yes Monitor to completion (TLC/GC) q4->a4_yes Yes a4_yes->end

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Method Validation for Methyl 4-Phenylbutanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of methyl 4-phenylbutanoate. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters for validating an analytical method for this compound according to ICH guidelines?

A1: According to the International Council for Harmonisation (ICH) guidelines, the core parameters for validating an analytical method include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), range, and robustness.[1][2][3][4] System suitability tests are also crucial to ensure the ongoing performance of the analytical system.[2]

Q2: Which analytical technique is more suitable for the analysis of this compound, GC or HPLC?

A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used for the analysis of this compound. Gas chromatography is often preferred due to the volatile nature of this compound.[5][6] A common setup for GC analysis is a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds.[5][7] HPLC can also be employed, typically with a UV detector, but may require derivatization for enhanced detection depending on the concentration levels.

Q3: What are common sample preparation techniques for analyzing this compound?

A3: Sample preparation is a critical step to ensure accurate and reproducible results.[8][9][10] For this compound, common techniques include:

  • Direct Injection: For simple matrices, a "dilute and shoot" approach may be sufficient.[8]

  • Liquid-Liquid Extraction (LLE): This is used to isolate the analyte from aqueous samples.[8]

  • Solid-Phase Microextraction (SPME): A solvent-free technique that is particularly useful for extracting volatile and semi-volatile organic compounds from various sample matrices.[5] Headspace SPME (HS-SPME) is often coupled with GC for the analysis of volatile esters.[5][11]

Q4: How can I ensure the stability of my this compound samples and standards during analysis?

A4: To ensure stability, samples and standards should be stored in tightly sealed vials at a low temperature, typically refrigerated or frozen, to minimize volatility and degradation. It is also important to use high-purity solvents and to prepare fresh working standards regularly. For GC analysis, ensure the injector temperature is optimized to prevent thermal degradation of the analyte.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using GC-FID and HPLC.

Gas Chromatography (GC-FID) Troubleshooting
Problem Potential Cause Recommended Solution
No Peak or Small Peak Leaky septum.[12]Inspect and replace the septum if it is worn out or damaged.[12]
Incorrect injection volume or technique.[10]Ensure the correct sample volume is injected and that the injection technique is consistent.
Column bleed or contamination.[13]Bake out the column at a higher temperature or replace the column if necessary.[13]
Peak Tailing or Fronting Active sites on the column or liner.Deactivate the liner with a silylating agent or use a liner with a deactivation layer. Consider replacing the column.
Incompatible solvent.[9]Ensure the sample solvent is compatible with the stationary phase of the column.
Column degradation.[13]Replace the column if it has exceeded its lifetime or has been damaged.
Ghost Peaks Contamination in the injector.[14]Clean the injector port and replace the liner.
Carryover from a previous injection.[10][13]Run a blank solvent injection to flush the system. Increase the bake-out time between runs.
Irreproducible Results Inconsistent injection volume.[10]Use an autosampler for precise and repeatable injections.
Temperature fluctuations in the GC oven.[9]Calibrate the oven and ensure a stable laboratory environment.[9]
Leaks in the system.[12]Check for leaks at all fittings, especially the septum and column connections.
HPLC Troubleshooting
Problem Potential Cause Recommended Solution
High Backpressure Clogged column frit or guard column.[15]Backflush the column or replace the inlet frit. Replace the guard column if necessary.[15]
Particulate matter from the sample.Filter all samples and mobile phases before use.
Salt precipitation in the system.[15]Flush the system with water, followed by an organic solvent like methanol or isopropanol.[14][15]
Baseline Noise or Drift Air bubbles in the mobile phase or detector.[15]Degas the mobile phase thoroughly. Purge the pump and detector to remove any trapped air.[14][15]
Contaminated mobile phase or detector cell.[15]Use HPLC-grade solvents and flush the detector cell.
Detector lamp issues.[15]Check the lamp's age and intensity; replace if necessary.
Variable Retention Times Inconsistent mobile phase composition.[16]Prepare fresh mobile phase and ensure accurate mixing. If using a gradient, check the pump's proportioning valves.
Leaks in the pump or fittings.Inspect the system for any leaks and tighten or replace fittings as needed.
Column temperature fluctuations.[16]Use a column oven to maintain a consistent temperature.[16]
Poor Peak Shape Column degradation.[15]Replace the column if performance has declined.
Sample solvent incompatibility.[15]Dissolve the sample in the mobile phase whenever possible.[14]
Column overloading.Reduce the sample concentration or injection volume.

Experimental Protocols

Example GC-FID Method for this compound Analysis

This protocol provides a starting point for method development and validation.

  • Instrumentation: Gas chromatograph with a flame ionization detector (GC-FID).

  • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.[17]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[17]

  • Injector Temperature: 250°C.[18]

  • Detector Temperature: 280°C.[18]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 240°C at 20°C/min, hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Method Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria based on ICH guidelines.[1][2][3]

Parameter Acceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity Correlation coefficient (r²) ≥ 0.995.[2]
Accuracy Percent recovery between 98.0% and 102.0%.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%.[1]
Precision (Intermediate) RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.
Robustness No significant change in results with deliberate small variations in method parameters (e.g., flow rate, temperature).

Visualizations

Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase URS Define User Requirement Specification (URS) Protocol Develop Validation Protocol URS->Protocol defines scope Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Generate Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report Approval Review & Approval Report->Approval for final sign-off GC_Troubleshooting_Logic Start Chromatographic Problem Identified Check_Pressure Check System Pressure Start->Check_Pressure Check_Baseline Evaluate Baseline Start->Check_Baseline Check_Peak_Shape Analyze Peak Shape Start->Check_Peak_Shape Check_Retention Verify Retention Time Start->Check_Retention Pressure_High Pressure High? Check_Pressure->Pressure_High Baseline_Noise Baseline Noisy? Check_Baseline->Baseline_Noise Peak_Tailing Peak Tailing? Check_Peak_Shape->Peak_Tailing Retention_Shift Retention Time Shift? Check_Retention->Retention_Shift Pressure_Low Pressure Low? Pressure_High->Pressure_Low No Fix_Blockage Check for Blockages (frit, column) Pressure_High->Fix_Blockage Yes Fix_Leak Check for Leaks (fittings, septum) Pressure_Low->Fix_Leak Yes Fix_Contamination Check Gas Purity & Column Bleed Baseline_Noise->Fix_Contamination Yes Fix_Active_Sites Deactivate Liner or Replace Column Peak_Tailing->Fix_Active_Sites Yes Peak_Split Peak Splitting? Peak_Tailing->Peak_Split No Fix_Injection Optimize Injection Technique Peak_Split->Fix_Injection Yes Fix_Flow_Temp Verify Flow Rate & Oven Temperature Retention_Shift->Fix_Flow_Temp Yes

References

"addressing poor solubility of methyl 4-phenylbutanoate in aqueous media"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing solubility challenges with methyl 4-phenylbutanoate. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome issues related to the poor aqueous solubility of this compound.

Physicochemical Properties of this compound

Understanding the inherent properties of this compound is the first step in troubleshooting solubility issues. The compound is a fatty acid methyl ester characterized as a colorless liquid with a fruity, honey-like aroma.[1] Its chemical structure, featuring a phenyl group and a butanoate chain, contributes to its hydrophobic nature and consequently, its limited solubility in aqueous media.[1]

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂PubChem[1]
Molecular Weight 178.23 g/mol PubChem[1]
Appearance Colorless liquidJoint FAO/WHO Expert Committee on Food Additives (JECFA)[1]
Aqueous Solubility Slightly soluble in waterJoint FAO/WHO Expert Committee on Food Additives (JECFA)[1]
Solubility in other solvents Soluble in oils and ethanolJoint FAO/WHO Expert Committee on Food Additives (JECFA)[1]
LogP 2.77Human Metabolome Database (HMDB)[1]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: this compound is a hydrophobic molecule, classified as "slightly soluble in water".[1] Its non-polar phenyl ring and hydrocarbon chain limit its ability to form favorable interactions with polar water molecules. This inherent low aqueous solubility is the primary reason for dissolution difficulties in aqueous buffers.

Q2: What are the main strategies to improve the aqueous solubility of this compound?

A2: Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound. The most common approaches include:

  • Co-solvency : Using a water-miscible organic solvent to reduce the overall polarity of the aqueous medium.[2][3][4]

  • Complexation with Cyclodextrins : Encapsulating the hydrophobic molecule within the cavity of a cyclodextrin to form a water-soluble inclusion complex.[5][6][7]

  • Use of Surfactants : Employing surfactants to form micelles that can entrap the hydrophobic compound, facilitating its dispersion in water.[2][8]

  • Hydrotropy : Adding substances (hydrotropes) that increase the solubility of other solutes.[2][3]

Q3: Which co-solvent should I choose, and at what concentration?

A3: Common co-solvents for poorly soluble drugs include Dimethyl Sulfoxide (DMSO), ethanol, polyethylene glycol (PEG), and propylene glycol.[3][9] The choice depends on the specific experimental requirements, such as cell compatibility and the final desired concentration. It is crucial to start with the minimum amount of co-solvent necessary to dissolve the compound before diluting with the aqueous medium, as high concentrations of organic solvents can be toxic in biological assays.[10]

Q4: How do cyclodextrins work to improve solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5][7] They can encapsulate a poorly soluble "guest" molecule, like this compound, into their hydrophobic core. This forms an "inclusion complex" where the hydrophilic exterior of the cyclodextrin renders the entire complex soluble in water.[6][7][11] β-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for this purpose.[5][7]

Q5: Are there potential downsides to using these solubilization techniques?

A5: Yes. Co-solvents can introduce toxicity or unintended biological effects in cell-based assays. Surfactants can disrupt cell membranes, and the choice of surfactant must be carefully considered.[2] Cyclodextrins are generally considered safe but can be limited by the size of the guest molecule and the stability of the inclusion complex.[12] It is always recommended to run appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents themselves.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered when dissolving this compound.

Problem: Compound precipitates out of solution upon addition of aqueous buffer.

This is a common issue when using a co-solvent. The rapid change in solvent polarity causes the compound to "crash out."

  • Solution 1: Slow Dilution: Add the aqueous buffer to your concentrated stock solution very slowly, drop-by-drop, while vigorously vortexing or stirring. This gradual change in polarity can help maintain solubility.[10]

  • Solution 2: Increase Co-solvent in Final Volume: If slow dilution fails, you may need to increase the final percentage of the co-solvent in your working solution. Be mindful of the tolerance of your experimental system (e.g., cell culture) to the co-solvent.

  • Solution 3: Change Co-solvent: Some co-solvents are better at solubilizing certain compounds than others. Consider trying a different co-solvent such as ethanol or PEG 400.

Problem: The compound will not dissolve even with a co-solvent.
  • Solution 1: Gentle Heating: Gently warm the solution in a water bath. Increased temperature often improves the solubility of solids.[13] Ensure the temperature does not degrade the compound or exceed the solvent's boiling point.

  • Solution 2: Sonication: Use an ultrasonic bath to provide mechanical energy, which can help break down solute aggregates and facilitate dissolution.[13][14]

  • Solution 3: Switch to an Alternative Solubilization Method: If co-solvents are ineffective, consider using cyclodextrins or surfactants, which utilize different mechanisms of solubilization.[6][15]

Solubility Enhancement Strategy Workflow

The following diagram outlines a logical workflow for selecting a suitable method to improve the solubility of this compound.

G start Start: Poor Solubility of this compound check_conc Is the concentration the lowest possible for the experiment? start->check_conc use_cosolvent Attempt Solubilization with a Co-solvent (e.g., DMSO, Ethanol) check_conc->use_cosolvent Yes end_fail Re-evaluate Experiment (Consider alternative compound or delivery system) check_conc->end_fail No, concentration cannot be lowered check_success_co Is the compound fully dissolved and stable in the final buffer? use_cosolvent->check_success_co optimize_co Optimize Co-solvent Method: - Slow down dilution - Apply gentle heat/sonication - Try a different co-solvent check_success_co->optimize_co No end_success Proceed with Experiment (Include vehicle controls) check_success_co->end_success Yes optimize_co->check_success_co use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) to form an inclusion complex optimize_co->use_cyclodextrin Fails check_success_cd Is the complex soluble and stable? use_cyclodextrin->check_success_cd use_surfactant Use a Biocompatible Surfactant (e.g., Polysorbate 80) to form micelles check_success_cd->use_surfactant No check_success_cd->end_success Yes use_surfactant->end_success If Successful use_surfactant->end_fail If Fails

Caption: A decision tree for selecting a solubility enhancement method.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using a Co-solvent

This protocol describes the standard method for preparing a concentrated stock solution of this compound using a water-miscible organic solvent.

Materials:

  • This compound

  • Co-solvent (e.g., DMSO, anhydrous ethanol)

  • Target aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Accurately weigh the desired amount of this compound and place it into a sterile vial.

  • Add the minimum volume of the chosen co-solvent required to completely dissolve the compound. For example, to prepare a 100 mM stock in DMSO, add 10 µL of DMSO for every 1.78 mg of the compound.

  • Vortex vigorously for 30-60 seconds. If necessary, place the vial in an ultrasonic water bath for 5-10 minutes until the solution is clear.[13]

  • This concentrated stock solution can be stored at -20°C or -80°C.

  • To prepare a working solution, dilute the stock solution into the final aqueous buffer. Crucially, add the buffer to the stock solution slowly while vortexing to prevent precipitation.[10]

Experimental Workflow: Co-Solvent Method

The following diagram illustrates the workflow for the co-solvent protocol.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh 1. Weigh Methyl 4-Phenylbutanoate add_cosolvent 2. Add Minimum Volume of Co-solvent (e.g., DMSO) weigh->add_cosolvent dissolve 3. Vortex / Sonicate until Clear add_cosolvent->dissolve store 4. Store Concentrated Stock at -20°C dissolve->store pipette_stock 5. Pipette Required Volume of Stock store->pipette_stock For Experiment add_buffer 6. Add Aqueous Buffer SLOWLY with Vortexing pipette_stock->add_buffer final_solution 7. Final Working Solution is Ready for Use add_buffer->final_solution

Caption: Workflow for preparing a solution using the co-solvent method.

Protocol 2: Solubilization Using Cyclodextrin Inclusion Complexation (Kneading Method)

This method is effective and economical for preparing a solid drug-cyclodextrin complex, which can then be dissolved in an aqueous medium.[6]

Materials:

  • This compound

  • β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water

  • Mortar and pestle

  • Spatula

Procedure:

  • Determine the appropriate molar ratio of drug to cyclodextrin (commonly starting at 1:1 or 1:2).

  • Place the required amount of cyclodextrin into a mortar.

  • Add a small amount of water to the cyclodextrin and triturate with the pestle to form a homogeneous paste.[6]

  • Slowly add the pre-weighed this compound to the paste while continuously kneading for a specified period (e.g., 30-60 minutes).

  • The resulting mixture should be dried thoroughly (e.g., in an oven at 40-50°C or in a desiccator) until a constant weight is achieved.

  • The dried complex is then pulverized into a fine powder using the pestle and passed through a sieve if necessary.[6]

  • This powdered inclusion complex can now be weighed and dissolved directly into the desired aqueous buffer.

Protocol 3: General Method for Determining Aqueous Solubility

This protocol outlines a basic "shake-flask" method to estimate the solubility of this compound in a specific aqueous medium.[16]

Materials:

  • This compound

  • Aqueous medium of interest (e.g., distilled water, PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Add an excess amount of this compound to a known volume of the aqueous medium in a glass vial. The goal is to have undissolved solid/liquid visible, ensuring saturation.

  • Seal the vial tightly and place it on a shaker in a constant temperature environment (e.g., 25°C or 37°C).

  • Agitate the mixture for an extended period (24-48 hours) to ensure equilibrium is reached.[17]

  • After equilibration, let the vials stand to allow the excess compound to settle.

  • Carefully collect a sample from the supernatant. To ensure no undissolved particles are transferred, it is recommended to centrifuge the sample and then draw from the clear supernatant.

  • Quantify the concentration of the dissolved this compound in the supernatant using a validated analytical method. This concentration represents the equilibrium solubility under the tested conditions.

References

Validation & Comparative

A Comparative Analysis of Methyl 4-Phenylbutanoate and Ethyl 4-Phenylbutanoate in Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fields of flavor chemistry and drug development, a detailed understanding of the sensory attributes of aromatic compounds is crucial. This guide provides a comprehensive comparison of two structurally similar esters, methyl 4-phenylbutanoate and ethyl 4-phenylbutanoate, focusing on their distinct flavor profiles. While direct comparative quantitative sensory data is limited in publicly available literature, this guide synthesizes available descriptive information and presents standardized experimental protocols for their evaluation.

Flavor Profile Comparison

This compound and ethyl 4-phenylbutanoate share a common chemical backbone, resulting in overlapping fruity and sweet aromatic characteristics. However, the difference in their ester group—methyl versus ethyl—imparts distinct nuances to their flavor profiles.

This compound is characterized by a potent, sweet, and fruity aroma with pronounced floral notes. At concentrations below 10 ppm, its profile is described as exceptionally sweet and fruity.[1][2] This ester is often utilized as a modifier in strawberry and honey flavor imitations, as well as in various fruit complexes to impart a rich, sweet character.[1][2]

Ethyl 4-phenylbutanoate , in contrast, presents a sweet, fruity profile with specific notes of plum and a cooked prune-like taste.[3][4][5] It is also described as having general fruity and floral characteristics.[6] This ester is valued for its ability to add a sense of "natural" body and richness to berry and other fruit flavor compositions at very low concentrations.[4]

The following table summarizes the key flavor descriptors associated with each compound based on available literature.

FeatureThis compoundEthyl 4-Phenylbutanoate
General Profile Powerful, sweet, fruity, floralSweet, fruity, plum-like
Specific Notes Strawberry, honeyCooked plum, prune
Key Attributes Extremely sweet at low concentrationsAdds "natural" body and richness
Applications Strawberry and honey imitations, fruit complexesBerry and other fruit flavors

Experimental Protocols

To conduct a rigorous comparative analysis of these two esters, standardized sensory evaluation and instrumental analysis protocols are essential. The following sections detail representative methodologies for such a study.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the sensory attributes of this compound and ethyl 4-phenylbutanoate.

1. Panelist Selection and Training:

  • Screening: A panel of 10-12 individuals is selected based on their sensory acuity, ability to articulate sensory perceptions, and availability.

  • Training: The panel undergoes comprehensive training (approximately 20-30 hours) to develop a consensus lexicon for the aroma and flavor attributes of the two esters. Reference standards are used to anchor the descriptive terms.

2. Sample Preparation:

  • Stock solutions of high-purity this compound and ethyl 4-phenylbutanoate are prepared in a neutral solvent (e.g., 5% ethanol in deionized water) at various concentrations (e.g., 1, 5, and 10 ppm).

  • Samples are presented in coded, identical containers at a controlled temperature (e.g., 20°C).

3. Evaluation Procedure:

  • Evaluations are conducted in individual sensory booths with controlled lighting and air circulation.

  • Panelists assess the aroma of each sample first, followed by the flavor. A rest period with unsalted crackers and water is provided between samples to prevent sensory fatigue.

  • Panelists rate the intensity of each agreed-upon descriptor (e.g., sweet, fruity, floral, plum, honey) on a 15-cm unstructured line scale anchored from "low" to "high".

4. Data Analysis:

  • The intensity ratings are converted to numerical scores.

  • Statistical analysis (e.g., Analysis of Variance - ANOVA) is performed to determine significant differences in the sensory attributes between the two esters and across different concentrations.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and characterize the odor-active compounds contributing to the aroma profiles of this compound and ethyl 4-phenylbutanoate.

1. Instrumentation:

  • A gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

2. Sample Preparation:

  • Dilute solutions of each ester in a suitable solvent (e.g., dichloromethane) are prepared.

3. GC-MS/O Conditions:

  • Injector: Splitless mode at 250°C.

  • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 8°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Effluent Split: The column effluent is split between the MS detector and the olfactometry port.

  • Olfactometry Port: Heated to 250°C with humidified air to prevent nasal dryness.

4. Olfactometry Procedure:

  • Trained sensory assessors sniff the effluent from the olfactometry port and record the time, duration, and description of each detected odor.

  • Aroma Extract Dilution Analysis (AEDA) can be performed by serially diluting the sample to determine the flavor dilution (FD) factor for each odor-active region, providing a semi-quantitative measure of odor potency.

5. Data Analysis:

  • The olfactometry data is correlated with the chromatographic peaks from the MS detector to identify the compounds responsible for the perceived aromas.

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows for sensory evaluation and GC-O analysis, as well as a conceptual model for flavor perception.

Sensory_Evaluation_Workflow Sensory Evaluation Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Selection Panelist Selection & Training Sample_Preparation Sample Preparation Panelist_Selection->Sample_Preparation Sensory_Booths Controlled Environment Evaluation Sample_Preparation->Sensory_Booths Rating_Scales Intensity Rating on Line Scales Sensory_Booths->Rating_Scales Data_Conversion Conversion to Numerical Data Rating_Scales->Data_Conversion Statistical_Analysis Statistical Analysis (ANOVA) Data_Conversion->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

Sensory Evaluation Workflow Diagram

GCO_Workflow Gas Chromatography-Olfactometry (GC-O) Workflow cluster_prep Sample Preparation & Injection cluster_separation Separation & Detection cluster_detection Data Acquisition cluster_analysis Data Analysis Sample_Prep Sample Preparation GC_Injection GC Injection Sample_Prep->GC_Injection GC_Column Gas Chromatographic Separation GC_Injection->GC_Column Effluent_Split Effluent Split GC_Column->Effluent_Split MS_Detector Mass Spectrometry (MS) Effluent_Split->MS_Detector O_Port Olfactometry Port (Human Assessor) Effluent_Split->O_Port Data_Correlation Correlation of MS and Olfactometry Data MS_Detector->Data_Correlation O_Port->Data_Correlation Identification Identification Data_Correlation->Identification Odor-Active Compound Identification

Gas Chromatography-Olfactometry Workflow

Signaling Pathways in Flavor Perception

The perception of flavor is a complex process initiated by the interaction of volatile compounds with olfactory receptors in the nasal cavity. While the specific receptors for methyl and ethyl 4-phenylbutanoate have not been definitively identified, a general model of flavor perception can be described. This process involves the binding of flavor molecules to olfactory receptors, which are G-protein coupled receptors (GPCRs). This binding event triggers a downstream signaling cascade, leading to the generation of an electrical signal that is transmitted to the brain and interpreted as a specific aroma. The structural differences between methyl and ethyl 4-phenylbutanoate likely result in differential binding affinities to various olfactory receptors, contributing to their distinct perceived flavor profiles.

Flavor_Perception_Pathway Conceptual Flavor Perception Pathway cluster_stimulus Stimulus cluster_receptor Receptor Binding cluster_transduction Signal Transduction cluster_signal Neural Signal Flavor_Molecule Flavor Molecule (e.g., Phenylbutanoate Ester) Olfactory_Receptor Olfactory Receptor (GPCR) Flavor_Molecule->Olfactory_Receptor Binds to G_Protein G-Protein Activation Olfactory_Receptor->G_Protein Activates Second_Messenger Second Messenger Production G_Protein->Second_Messenger Ion_Channel Ion Channel Opening Second_Messenger->Ion_Channel Action_Potential Action Potential Generation Ion_Channel->Action_Potential Brain_Signal Signal to Brain Action_Potential->Brain_Signal Transmits Perception Perception Brain_Signal->Perception Flavor Perception

Conceptual Flavor Perception Pathway

References

Comparative Analysis of 4-Phenylbutyrate Derivatives as HDAC Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-phenylbutyrate (4-PBA) and its derivatives as histone deacetylase (HDAC) inhibitors, supported by available experimental data. While a direct comparative study of a simple series of 4-phenylbutyrate esters is not prevalent in publicly accessible scientific literature, this guide synthesizes data on 4-PBA and its more complex, potent derivatives. The available evidence suggests that simple esters of 4-PBA are often conceptualized as prodrugs, designed to hydrolyze in vivo to release the active 4-PBA, which may explain the limited data on their direct HDAC inhibitory activity.

Overview of 4-Phenylbutyrate as an HDAC Inhibitor

4-Phenylbutyrate (4-PBA) is recognized as a pan-HDAC inhibitor, meaning it inhibits the activity of multiple HDAC enzymes.[1][2] Its mechanism of action involves the regulation of gene transcription, leading to the induction of differentiation, cell cycle arrest, and apoptosis in various cancer cells.[1] However, the effects of 4-PBA can be cell-type-specific.[1]

Quantitative Comparison of 4-PBA and Its Derivatives

The following tables summarize the available quantitative data on the HDAC inhibitory activity of 4-PBA and its more potent derivatives. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: HDAC Inhibitory Activity of 4-Phenylbutyrate (4-PBA)

CompoundCell LineTargetIC50 ValueReference
4-Phenylbutyrate (PBA)LN-229 (Glioblastoma)Total HDACs (Class I/II)1.21 mmol/L[1]
4-Phenylbutyrate (PBA)LN-18 (Glioblastoma)Total HDACs (Class I/II)1.92 mmol/L[1]

Table 2: HDAC Inhibitory Activity of Advanced 4-Phenylbutyrate Derivatives

CompoundDescriptionTargetIC50 ValueReference
HTPBN-hydroxy-4-(4-phenylbutyryl-amino)benzamideTotal HDACsSub-micromolar[3]
(S)-11(S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamideTotal HDACs16 nM[3]

Signaling Pathway of HDAC Inhibition

Histone deacetylases (HDACs) play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. HDAC inhibitors, such as 4-phenylbutyrate and its derivatives, counteract this process. They bind to the active site of HDAC enzymes, preventing the deacetylation of histones. This results in histone hyperacetylation, a more relaxed chromatin state, and the transcriptional activation of genes, including tumor suppressor genes, that can lead to cell cycle arrest, differentiation, and apoptosis.

HDAC_Inhibition_Pathway Signaling Pathway of HDAC Inhibition cluster_nucleus Cell Nucleus cluster_activation Effect of Inhibition HDAC HDAC Enzyme Histone Acetylated Histone HDAC->Histone Deacetylation Deacetylated_Histone Deacetylated Histone Relaxed_Chromatin Relaxed Chromatin (Transcriptional Activation) Histone->Relaxed_Chromatin Chromatin Condensed Chromatin (Transcriptional Repression) Deacetylated_Histone->Chromatin Gene Gene Expression (e.g., Tumor Suppressor Genes) Chromatin->Gene Represses Apoptosis Cell Cycle Arrest, Apoptosis, Differentiation Gene->Apoptosis HDAC_Inhibitor 4-PBA Derivative HDAC_Inhibitor->HDAC Inhibition Relaxed_Chromatin->Gene Activates

Caption: Mechanism of action of 4-PBA derivatives as HDAC inhibitors.

Experimental Protocols

The determination of HDAC inhibitory activity is crucial for the evaluation of potential therapeutic agents. Below are summaries of typical experimental protocols used in the cited literature.

Protocol 1: Cellular HDAC Activity Assay (Luminescent)

This protocol is based on the method used to determine the IC50 values of 4-PBA in glioblastoma cell lines.[1]

Objective: To measure the inhibitory potential of a compound on total HDAC (Class I/II) activity within cultured cells.

Materials:

  • 96-well white-walled cell culture plates

  • Cell line of interest (e.g., LN-229, LN-18)

  • Test compound (e.g., 4-PBA) dissolved in an appropriate solvent

  • HDAC-Glo™ I/II Assay and Screening System (Promega)

Procedure:

  • Cell Seeding: Seed cells at a density of 10,000 cells per well in a 96-well white-walled plate and allow them to attach.

  • Compound Treatment: Incubate the attached cells with various concentrations of the test compound (e.g., 0.5–15 mmol/L for 4-PBA) for 1 hour at 37°C.

  • Lysis and HDAC Reaction: Add 100 µL of the HDAC-Glo™ I/II Reagent, containing a final concentration of 1% Triton® X-100, to each well.

  • Incubation: Incubate the plate at room temperature for 35 minutes to allow for cell lysis and the enzymatic reaction to proceed.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the HDAC activity.

  • Data Analysis: Plot the luminescence signal against the logarithmic concentration of the inhibitor. The IC50 value, the concentration at which 50% of HDAC activity is inhibited, is determined using appropriate software (e.g., GraphPad Prism).[1]

Protocol 2: In Vitro HDAC Inhibition Assay (Fluorometric)

This is a general protocol for determining the inhibitory activity of compounds against purified HDAC enzymes.

Objective: To quantify the direct inhibitory effect of a compound on a specific purified HDAC isoform.

Materials:

  • Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC4)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer

  • Developer solution

  • 96-well black microplate

  • Test compound

  • Fluorometric plate reader

Procedure:

  • Reaction Setup: In a 96-well black microplate, add the assay buffer, the purified HDAC enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: Add the fluorogenic HDAC substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Development: Stop the reaction by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a control without inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Experimental Workflow for Screening HDAC Inhibitors

The process of identifying and characterizing novel HDAC inhibitors, such as 4-phenylbutyrate derivatives, typically follows a structured workflow from initial screening to more detailed cellular and in vivo analysis.

HDAC_Screening_Workflow Experimental Workflow for Screening 4-PBA Derivatives as HDAC Inhibitors cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_characterization Cellular Characterization cluster_validation In Vivo Validation Synthesis Synthesis of 4-PBA Derivatives Biochemical_Assay Biochemical Assay (Purified HDAC Enzymes) Synthesis->Biochemical_Assay Initial Screening Cellular_Assay Cellular HDAC Assay (e.g., HDAC-Glo) Biochemical_Assay->Cellular_Assay Confirmation in Cells Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Cellular_Assay->Cytotoxicity Lead Compound Selection Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity, Annexin V) Cytotoxicity->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle Western_Blot Western Blot (Histone Acetylation, p21, etc.) Cell_Cycle->Western_Blot Animal_Model Animal Model Studies (e.g., Xenograft) Western_Blot->Animal_Model Preclinical Validation

Caption: A typical workflow for the evaluation of 4-PBA derivatives.

References

A Comparative Analysis of Neuroprotective Effects: Methyl 4-Phenylbutanoate vs. 4-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant body of research on the neuroprotective properties of 4-phenylbutyric acid (4-PBA), a compound recognized for its dual role as a chemical chaperone and a histone deacetylase (HDAC) inhibitor. In contrast, scientific literature directly comparing the neuroprotective effects of methyl 4-phenylbutanoate and 4-PBA is notably scarce. This guide, therefore, summarizes the extensive findings on 4-PBA and the limited available information on its methyl ester, highlighting the current state of knowledge for researchers, scientists, and drug development professionals.

Overview of Neuroprotective Mechanisms

4-Phenylbutyric acid has demonstrated therapeutic potential in a variety of neurodegenerative disease models, including Alzheimer's, Parkinson's, and Huntington's diseases.[1][2][3] Its neuroprotective effects are largely attributed to two primary mechanisms of action:

  • Chemical Chaperone Activity: 4-PBA aids in the proper folding of proteins and reduces the accumulation of misfolded proteins, thereby alleviating endoplasmic reticulum (ER) stress.[2][4][5][6][7] ER stress is a common pathological feature in many neurodegenerative disorders.

  • Histone Deacetylase (HDAC) Inhibition: By inhibiting HDACs, 4-PBA modulates gene expression, leading to the upregulation of proteins involved in synaptic plasticity and cell survival.[2][8][9][10][11]

While this compound is the methyl ester of 4-PBA, and may act as a prodrug that is converted to 4-PBA in the body, there is a lack of direct experimental evidence in the reviewed literature to confirm this hypothesis or to compare its efficacy and mechanisms of action directly with 4-PBA.

Comparative Data: A Literature Gap

Despite extensive searches, no studies were identified that provide a direct, quantitative comparison of the neuroprotective effects of this compound and 4-phenylbutyric acid. The following sections, therefore, focus on the well-documented effects of 4-PBA.

Quantitative Data on the Neuroprotective Effects of 4-Phenylbutyric Acid

The following table summarizes key quantitative findings from various studies on the neuroprotective effects of 4-PBA in different experimental models.

Experimental ModelTreatmentKey Quantitative ResultsReference
Parkinson's Disease Model (MPTP-induced) 4-PBASignificantly attenuated the depletion of striatal dopamine and the loss of tyrosine hydroxylase-positive neurons in the substantia nigra.[12]
Methylmercury-induced Neurotoxicity in Mice 4-PBA (120 mg/kg/day, i.p.)Significantly reduced ER stress, neuronal apoptosis, and neurological symptoms.[1][13][14]
Ethanol-induced Neuroapoptosis in Developing Mouse Brain 4-PBAAttenuated ethanol-induced neuroapoptosis and the expression of ER stress markers.[15]
Glioma Cell Lines (RG2 and C6) 4-PBA (2-20 mM)Significantly decreased cell proliferation and GAPDH mRNA expression.[10]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of 4-PBA are mediated through complex signaling pathways. The following diagrams illustrate the key mechanisms.

Mechanism of 4-PBA Neuroprotection cluster_ER_Stress Endoplasmic Reticulum Stress Pathway cluster_HDAC_Inhibition HDAC Inhibition Pathway MisfoldedProteins Misfolded Protein Aggregation ER_Stress ER Stress MisfoldedProteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Neuronal Apoptosis UPR->Apoptosis HDACs Histone Deacetylases (HDACs) HistoneAcetylation Increased Histone Acetylation HDACs->HistoneAcetylation GeneExpression Altered Gene Expression HistoneAcetylation->GeneExpression Neuroprotection Synaptic Plasticity & Cell Survival GeneExpression->Neuroprotection PBA 4-Phenylbutyric Acid (4-PBA) PBA->MisfoldedProteins Inhibits Aggregation PBA->HDACs Inhibits

Figure 1: Dual mechanisms of 4-PBA neuroprotection.

Experimental Workflow for Assessing Neuroprotection cluster_InVivo In Vivo Model cluster_InVitro In Vitro Model AnimalModel Disease Model (e.g., MPTP mice) Treatment Administer 4-PBA or Vehicle AnimalModel->Treatment Behavioral Behavioral Tests Treatment->Behavioral Histology Immunohistochemistry Treatment->Histology Biochemical Neurochemical Analysis Treatment->Biochemical CellCulture Neuronal Cell Culture Toxin Induce Stress (e.g., Tunicamycin) CellCulture->Toxin CoTreatment Treat with 4-PBA Toxin->CoTreatment Viability Cell Viability Assay CoTreatment->Viability WesternBlot Western Blot for Stress Markers CoTreatment->WesternBlot

References

Comparative Efficacy of Methyl 4-Phenylbutanoate and 4-Phenylbutyrate (4-PBA) as Chemical Chaperones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Two Structurally Related Compounds in the Context of Protein Misfolding and Cellular Stress

In the landscape of therapeutic strategies for diseases rooted in protein misfolding, chemical chaperones have emerged as a promising class of small molecules. Among these, 4-phenylbutyrate (4-PBA) has been extensively studied for its ability to alleviate endoplasmic reticulum (ER) stress and promote proper protein folding. This guide provides a comparative analysis of 4-PBA and its methyl ester derivative, methyl 4-phenylbutanoate, evaluating their potential efficacy as chemical chaperones based on available data and established pharmacological principles.

While direct comparative studies on the chaperone activity of this compound versus 4-PBA are not extensively available in peer-reviewed literature, this guide synthesizes existing knowledge on 4-PBA and the expected pharmacological behavior of its ester prodrug to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Overview of 4-PBA as a Chemical Chaperone

4-Phenylbutyrate (4-PBA) is a short-chain fatty acid that has demonstrated efficacy in a variety of disease models associated with protein misfolding and ER stress. It is approved for the treatment of urea cycle disorders and has been investigated for its therapeutic potential in conditions such as cystic fibrosis, type 2 diabetes, and neurodegenerative diseases.

The primary mechanism of 4-PBA as a chemical chaperone involves its ability to stabilize protein conformation, prevent aggregation of misfolded proteins, and facilitate their proper trafficking. 4-PBA is known to act as a modulator of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the ER.

This compound: A Prodrug Approach

This compound is the methyl ester of 4-PBA. In pharmacological terms, it is considered a prodrug of 4-PBA. A prodrug is an inactive or less active compound that is metabolized into the active form within the body. The esterification of a carboxylic acid drug like 4-PBA to its methyl ester can alter its physicochemical properties, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

It is hypothesized that this compound, being more lipophilic than 4-PBA, may exhibit enhanced cell membrane permeability. Following administration, it is expected to be rapidly hydrolyzed by intracellular esterases to release the active compound, 4-PBA.

Comparative Analysis: Efficacy and Physicochemical Properties

The following table summarizes a theoretical comparison based on the known properties of 4-PBA and the expected behavior of its methyl ester prodrug.

Feature4-Phenylbutyrate (4-PBA)This compound (Hypothetical)
Active Form ActiveProdrug of 4-PBA
Mechanism of Action Acts as a chemical chaperone, modulates ER stressConverted to 4-PBA to exert its effect
Cell Permeability ModeratePotentially higher due to increased lipophilicity
Bioavailability Subject to first-pass metabolismMay be improved due to altered absorption
Clinical Data Established for certain indicationsLacking

Experimental Protocols for Assessing Chemical Chaperone Activity

The following protocols are standard methods used to evaluate the efficacy of chemical chaperones like 4-PBA and can be adapted for testing this compound.

Protein Aggregation Assay

This assay assesses the ability of a compound to prevent the aggregation of a model misfolded protein.

  • Materials: Purified model protein prone to aggregation (e.g., lysozyme, insulin), aggregation-inducing agent (e.g., dithiothreitol for lysozyme), test compounds (4-PBA, this compound), appropriate buffer solution.

  • Procedure:

    • Prepare solutions of the model protein in the buffer.

    • Add the test compounds at various concentrations to the protein solutions.

    • Induce protein aggregation using the appropriate agent and incubate at a specific temperature (e.g., 37°C).

    • Monitor protein aggregation over time by measuring light scattering or turbidity at a specific wavelength (e.g., 400 nm) using a spectrophotometer.

    • A reduction in light scattering in the presence of the test compound indicates inhibition of aggregation.

Cell Viability Assay under ER Stress

This assay determines if a compound can protect cells from death induced by ER stress.

  • Materials: Cell line of interest, ER stress-inducing agent (e.g., tunicamycin, thapsigargin), test compounds, cell culture medium, MTT or other viability assay reagent.

  • Procedure:

    • Plate cells in a multi-well plate and allow them to adhere.

    • Treat the cells with the test compounds for a specified pre-incubation period.

    • Induce ER stress by adding an ER stress-inducing agent.

    • Incubate the cells for a defined period (e.g., 24-48 hours).

    • Assess cell viability using a standard method like the MTT assay, which measures mitochondrial activity.

    • An increase in cell viability in compound-treated cells compared to untreated controls indicates a protective effect.

Signaling Pathways and Visualizations

The primary signaling pathway modulated by 4-PBA is the Unfolded Protein Response (UPR). The UPR is a complex network of signaling pathways that are activated in response to an accumulation of unfolded or misfolded proteins in the ER.

G cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects MisfoldedProteins Misfolded Proteins UPR_Activation UPR Activation MisfoldedProteins->UPR_Activation Chaperone_Induction Chaperone Induction UPR_Activation->Chaperone_Induction Translation_Attenuation Translation Attenuation UPR_Activation->Translation_Attenuation ERAD ER-Associated Degradation UPR_Activation->ERAD Apoptosis Apoptosis UPR_Activation->Apoptosis PBA 4-PBA PBA->MisfoldedProteins Reduces Methyl_4_PBA This compound Esterases Esterases Methyl_4_PBA->Esterases Esterases->PBA Hydrolysis

Caption: Hypothetical conversion of this compound to 4-PBA and its effect on the UPR.

G cluster_workflow Experimental Workflow: Protein Aggregation Assay start Start: Purified Protein Solution add_compound Add Test Compound (4-PBA or this compound) start->add_compound induce_aggregation Induce Aggregation (e.g., with DTT) add_compound->induce_aggregation incubation Incubate at 37°C induce_aggregation->incubation measure_turbidity Measure Turbidity (Light Scattering) Over Time incubation->measure_turbidity end End: Compare Aggregation Curves measure_turbidity->end

Caption: Workflow for assessing the anti-aggregation activity of chemical chaperones.

Conclusion and Future Directions

4-PBA is a well-characterized chemical chaperone with demonstrated therapeutic benefits. While this compound is not as extensively studied, its chemical structure as a prodrug of 4-PBA suggests a promising avenue for research. The potential for improved pharmacokinetic properties, such as enhanced cell permeability and bioavailability, warrants further investigation.

Future studies should focus on direct, head-to-head comparisons of this compound and 4-PBA in both in vitro and in vivo models of protein misfolding diseases. Key areas of investigation should include:

  • Comparative efficacy: Determining the relative potency of the two compounds in preventing protein aggregation and protecting against ER stress-induced cell death.

  • Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion profiles of this compound to confirm its conversion to 4-PBA and evaluate any potential advantages.

  • Toxicity: Assessing the safety profile of this compound in comparison to 4-PBA.

Such studies will be crucial in determining whether this compound represents a viable and potentially superior alternative to 4-PBA as a therapeutic chemical chaperone.

A Comparative Guide to the Validation of Analytical Methods for Methyl 4-Phenylbutanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of methyl 4-phenylbutanoate, a key intermediate and fragrance component, is critical in various stages of research, development, and quality control. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of the primary analytical techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with UV detection. The comparison is supported by typical performance data and detailed experimental protocols to aid in method selection and validation.

Comparison of Analytical Methods

The choice of analytical technique for the quantification of this compound depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. While specific validated method data for this compound is not extensively published, the following comparison is based on established performance characteristics for the analysis of similar aromatic methyl esters.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity, with detection by ionization in a hydrogen flame.Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity, with detection by UV absorbance.
Specificity Moderate; relies on chromatographic retention time.High; provides structural information for definitive identification.Moderate; relies on chromatographic retention time and UV spectrum.
Sensitivity (LOD) Typically in the low µg/mL range.High, with LODs in the ng/mL to pg/mL range, especially in SIM mode.Generally in the low to mid µg/mL range, dependent on the chromophore.
Linearity (R²) Excellent (typically >0.999).Excellent (typically >0.999).Very Good (typically >0.998).
Precision (%RSD) Excellent (typically <2%).Excellent (typically <5%).Very Good (typically <3%).
Accuracy (% Recovery) Typically 98-102%.Typically 95-105%.Typically 97-103%.
Throughput High, with fast run times.Moderate, with slightly longer run times for MS data acquisition.Moderate to High, dependent on the separation method.
Cost Lower initial and operational costs.Higher initial and operational costs.Moderate initial and operational costs.
Strengths Robust, reliable, and cost-effective for routine quantification.Unambiguous peak identification, high sensitivity, and suitable for complex matrices.Suitable for non-volatile or thermally labile compounds, non-destructive.
Limitations Potential for co-elution and lack of definitive identification.More complex instrumentation and maintenance.Lower sensitivity for compounds with poor UV absorbance.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections outline typical experimental protocols for the quantification of this compound using GC-FID, GC-MS, and HPLC-UV.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of volatile and semi-volatile compounds like this compound.

Sample Preparation:

  • Dissolve a known weight of the sample in a suitable volatile solvent (e.g., hexane, ethyl acetate).

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.

  • Prepare a series of calibration standards of this compound in the same solvent.

  • Add an appropriate internal standard (e.g., methyl heptadecanoate) to all samples and standards to correct for injection volume variability.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector.

  • Column: A capillary column with a mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating aromatic esters. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Injector: Split/splitless injector, typically operated in split mode to avoid column overload.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a final temperature (e.g., 250 °C) to ensure good separation and elution of the analyte.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Detector Temperature: Typically set higher than the final oven temperature to prevent condensation.

Data Analysis:

  • Integrate the peak area of this compound and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides higher selectivity and sensitivity compared to GC-FID, making it ideal for complex matrices or trace-level quantification.

Sample Preparation:

  • Follow the same sample preparation procedure as for GC-FID.

Instrumentation and Conditions:

  • Gas Chromatograph: Coupled to a mass spectrometer.

  • Column and GC conditions: Similar to those used for GC-FID.

  • Mass Spectrometer: Operated in either full scan mode for qualitative and quantitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Ionization Mode: Electron Ionization (EI) is typically used.

Data Analysis:

  • In full scan mode, identify this compound by its retention time and mass spectrum.

  • For quantification, use the peak area of a characteristic ion of this compound.

  • In SIM mode, monitor a few characteristic ions of the analyte and the internal standard.

  • Construct a calibration curve and calculate the concentration as described for GC-FID.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a versatile technique suitable for a wide range of compounds, including aromatic esters.

Sample Preparation:

  • Dissolve a known weight of the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Prepare a series of calibration standards of this compound.

Instrumentation and Conditions:

  • HPLC System: Equipped with a UV detector.

  • Column: A reversed-phase C18 column is commonly used for the separation of moderately polar compounds like this compound.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape. Isocratic or gradient elution can be used.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Set at the wavelength of maximum absorbance for this compound (around 210-220 nm).

Data Analysis:

  • Integrate the peak area of this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizing the Workflow

To ensure a robust and reliable analytical method, a systematic validation process is essential. The following diagrams illustrate the general workflow for analytical method validation and the logical steps for selecting an appropriate method.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Evaluation & Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_parameters Define Validation Parameters select_method->define_parameters prepare_materials Prepare Standards & Samples perform_experiments Perform Validation Experiments (Linearity, Accuracy, Precision, etc.) prepare_materials->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data analyze_results Analyze Results & Statistics compare_criteria Compare with Acceptance Criteria analyze_results->compare_criteria document_report Document in Validation Report compare_criteria->document_report

Caption: A general workflow for analytical method validation.

Method_Selection_Logic start Start: Need to Quantify This compound is_volatile Is the analyte volatile and thermally stable? start->is_volatile is_complex_matrix Is the sample matrix complex? need_high_sensitivity Is high sensitivity required (trace analysis)? is_complex_matrix->need_high_sensitivity Yes gc_fid GC-FID is_complex_matrix->gc_fid No gc_ms GC-MS need_high_sensitivity->gc_ms Yes need_high_sensitivity->gc_fid No is_volatile->is_complex_matrix Yes hplc_uv HPLC-UV is_volatile->hplc_uv No

Caption: A decision tree for selecting an analytical method.

A Comparative Guide to the Structure-Activity Relationship of Phenylbutyrate Analogs as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) of a compound class is fundamental to designing more potent and selective therapeutic agents. This guide provides a comparative analysis of methyl 4-phenylbutanoate analogs, focusing on their activity as histone deacetylase (HDAC) inhibitors. While this compound itself is not a potent HDAC inhibitor, derivatives of its parent acid, 4-phenylbutyric acid, have shown significant activity, providing a basis for analog development.

This guide summarizes quantitative data on the inhibition of HDACs by various phenylbutyrate derivatives, details the experimental protocols used to obtain this data, and visually represents the key relationships and pathways involved.

Quantitative Data Presentation

The following table summarizes the in vitro activity of a series of N-hydroxy-4-(4-phenylbutyryl-amino)benzamide (HTPB) analogs against total histone deacetylase activity. The modifications focus on the phenylbutyrate moiety to explore the structure-activity relationship.

Compound IDR1 SubstitutionR2 SubstitutionIC50 (nM)[1]
HTPB HH500
(S)-11 Hi-Pr16
(R)-11 Hi-Pr240
12 Hn-Pr100
13 HEt180
14 HMe250
15 MeMe40

Structure-Activity Relationship (SAR) Summary

The data reveals several key insights into the SAR of these phenylbutyrate derivatives as HDAC inhibitors[1]:

  • Stereochemistry is Crucial : The introduction of a methyl group at the 2-position of the phenylbutyryl moiety showed stereospecificity. The (S)-enantiomer, (S)-11, was significantly more potent than both the parent compound HTPB and its corresponding (R)-enantiomer, (R)-11.

  • Hydrophobic Interactions are Key : Docking studies suggest that a hydrophobic microenvironment within the HDAC binding domain can be exploited. The increased potency of (S)-11 is attributed to the favorable interaction of its isopropyl group with this hydrophobic region.

  • Alkyl Substitution at the 2-Position : The size of the alkyl substituent at the 2-position influences potency. The isopropyl group in (S)-11 was found to be more effective than n-propyl, ethyl, and methyl groups, suggesting an optimal size and shape for fitting into the hydrophobic pocket.

  • Substitution at the 3-Position : The addition of two methyl groups at the 3-position (compound 15) also resulted in a significant increase in potency compared to the unsubstituted parent compound.

Experimental Protocols

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

The inhibitory activity of the compounds was determined using a commercially available HDAC assay kit. The assay measures the activity of HDACs from a nuclear extract of HeLa cells.

  • Preparation of Reagents : All test compounds were dissolved in DMSO to create stock solutions, which were then diluted to the desired concentrations. The HDAC assay buffer, substrate (a fluorogenic acetylated peptide), and developer were prepared according to the manufacturer's instructions.

  • Assay Procedure :

    • HeLa cell nuclear extract was incubated with varying concentrations of the test compounds or vehicle (DMSO) for a specified period at 37°C.

    • The fluorogenic HDAC substrate was added to initiate the enzymatic reaction.

    • The reaction was allowed to proceed for a set time at 37°C.

    • The developer was added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

  • Data Analysis : The fluorescence was measured using a microplate reader. The IC50 values, representing the concentration of inhibitor required to reduce HDAC activity by 50%, were calculated from the dose-response curves.

Visualizations

Below are diagrams illustrating the signaling pathway, experimental workflow, and logical relationships as described.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus HDAC Histone Deacetylase Histone Acetylated Histone HDAC->Histone Deacetylates Deacetylated_Histone Deacetylated Histone Chromatin Condensed Chromatin Deacetylated_Histone->Chromatin Leads to Gene_Repression Gene Repression Chromatin->Gene_Repression Results in Inhibitor Phenylbutyrate Analog Inhibitor->HDAC Inhibits

Caption: Signaling pathway of HDAC inhibition.

Experimental_Workflow A Prepare HeLa Nuclear Extract B Incubate Extract with Phenylbutyrate Analog A->B C Add Fluorogenic HDAC Substrate B->C D Incubate at 37°C C->D E Add Developer to Stop Reaction D->E F Measure Fluorescence E->F G Calculate IC50 Value F->G

Caption: Workflow for in vitro HDAC inhibition assay.

SAR_Logic Start Phenylbutyrate Core Sub Substitution at 2-position Start->Sub Stereo Stereochemistry Sub->Stereo S_isomer (S)-enantiomer Stereo->S_isomer is (S) R_isomer (R)-enantiomer Stereo->R_isomer is (R) Potency_Inc Increased Potency S_isomer->Potency_Inc Potency_Dec Decreased Potency R_isomer->Potency_Dec

Caption: Logical flow of the SAR for 2-position substitution.

References

Navigating Immunoassay Specificity: A Comparative Guide to the Cross-Reactivity of Methyl 4-Phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. Cross-reactivity from structurally similar, non-target analytes can lead to inaccurate quantification and false-positive results, compromising data integrity. This guide provides a framework for understanding and evaluating the potential cross-reactivity of methyl 4-phenylbutanoate in immunoassays.

While specific experimental data on the cross-reactivity of this compound in commercially available or published immunoassays is not currently available in scientific literature, this guide offers a comparative analysis based on established principles of immunoassay development. We will explore the structural basis for potential cross-reactivity, present a hypothetical data comparison, and provide a detailed experimental protocol for researchers to assess this critical parameter.

Understanding the Basis of Cross-Reactivity

Cross-reactivity in immunoassays occurs when an antibody, designed to bind a specific target analyte, also binds to other structurally related compounds.[1] For small molecules like this compound, the specificity of the antibody is crucial.[1] this compound is the methyl ester of 4-phenylbutanoic acid (4-PBA). Therefore, any immunoassay developed to detect 4-PBA or other similar phenylalkanoic acids would be a prime candidate for potential cross-reactivity with its ester form.

The degree of cross-reactivity is influenced not only by the antibody's intrinsic properties but also by the specific format and parameters of the immunoassay, such as the concentration of antibodies and labeled antigens.[2] Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity compared to polyclonal antibodies.[1]

Hypothetical Performance Comparison

To illustrate how the cross-reactivity of this compound would be evaluated, the following table presents hypothetical data from a competitive ELISA designed for the quantification of 4-phenylbutanoic acid. In this scenario, various structurally similar compounds, including this compound, would be tested to determine their ability to compete with 4-phenylbutanoic acid for antibody binding sites.

The key metric for comparison is the IC50 value , which is the concentration of the competing compound that inhibits 50% of the signal in the assay. Percent cross-reactivity is then calculated relative to the target analyte (4-phenylbutanoic acid).

Formula for Percent Cross-Reactivity:

(% Cross-Reactivity) = (IC50 of Target Analyte / IC50 of Test Compound) x 100

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
4-Phenylbutanoic Acid (Target) Phenyl-(CH₂)₃-COOH25100%
This compound Phenyl-(CH₂)₃-COOCH₃25010%
Phenylacetic AcidPhenyl-CH₂-COOH1,2502%
Benzoic AcidPhenyl-COOH>10,000<0.25%
4-Phenyl-1-butanolPhenyl-(CH₂)₄-OH>10,000<0.25%

This table contains hypothetical data for illustrative purposes.

Visualizing Structural Relationships and Potential for Cross-Reactivity

The following diagram illustrates the structural similarities between the target analyte (4-phenylbutanoic acid) and potential cross-reactants. The shared phenylalkyl core is the primary epitope that an antibody might recognize.

cluster_target Target Analyte cluster_reactants Potential Cross-Reactants Target 4-Phenylbutanoic Acid MethylEster This compound Target->MethylEster High Similarity (Ester vs. Acid) Phenylacetic Phenylacetic Acid Target->Phenylacetic Moderate Similarity (Shorter Chain) Benzoic Benzoic Acid Target->Benzoic Low Similarity (No Alkyl Chain) Phenylbutanol 4-Phenyl-1-butanol Target->Phenylbutanol Low Similarity (Alcohol vs. Acid)

Structural similarity comparison.

Experimental Protocols

To empirically determine the cross-reactivity of this compound, a competitive indirect ELISA would be a standard method.[3] The following protocol outlines the key steps.

Development of a Competitive Indirect ELISA for 4-Phenylbutanoic Acid

1. Hapten-Carrier Conjugation:

  • 4-phenylbutanoic acid (the hapten) is covalently linked to a carrier protein like Bovine Serum Albumin (BSA) to create an immunogen (for antibody production) and to Keyhole Limpet Hemocyanin (KLH) for a coating antigen. This is necessary because small molecules like 4-PBA are not immunogenic on their own.

2. Antibody Production:

  • The 4-PBA-BSA immunogen is used to immunize host animals (e.g., rabbits or mice).

  • For monoclonal antibodies, hybridoma technology is employed following immunization of mice.[4]

3. ELISA Plate Coating:

  • A 96-well microtiter plate is coated with the 4-PBA-KLH conjugate (the coating antigen) at an optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • The plate is incubated overnight at 4°C.

4. Blocking:

  • After washing the plate to remove unbound antigen, non-specific binding sites are blocked using a blocking buffer (e.g., 5% non-fat dry milk in Phosphate Buffered Saline with Tween-20 (PBST)).

  • The plate is incubated for 1-2 hours at room temperature.

5. Competitive Reaction:

  • Standard solutions of 4-phenylbutanoic acid and various concentrations of the test compounds (including this compound) are prepared.

  • The standard or test compound solution is added to the wells, followed immediately by the addition of a limited amount of the anti-4-PBA antibody.

  • The plate is incubated for a defined period (e.g., 1 hour at 37°C) to allow the free analyte and the coated antigen to compete for antibody binding.

6. Detection:

  • The plate is washed to remove unbound antibodies.

  • A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody is added to each well.

  • After incubation and another wash step, a substrate solution (e.g., TMB) is added. The enzyme converts the substrate into a colored product.

7. Data Analysis:

  • The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read using a microplate reader.

  • The absorbance is inversely proportional to the concentration of the free analyte in the sample.

  • A standard curve is generated by plotting the absorbance versus the concentration of the 4-phenylbutanoic acid standards.

  • The IC50 values for the target analyte and all test compounds are determined from their respective dose-response curves.

  • Percent cross-reactivity is calculated as described previously.

Workflow for Cross-Reactivity Testing

The following diagram outlines the workflow for assessing the cross-reactivity of this compound in a competitive ELISA.

A Coat Plate with 4-PBA-KLH Conjugate B Block Non-Specific Sites A->B C Add Test Compound (e.g., Methyl 4-Phenylbutanoate) + Anti-4-PBA Antibody B->C D Competitive Binding Occurs C->D E Wash Unbound Antibody D->E F Add Enzyme-Labeled Secondary Antibody E->F G Wash Unbound Secondary Antibody F->G H Add Substrate & Measure Signal G->H I Calculate IC50 and % Cross-Reactivity H->I

Competitive ELISA workflow.

Conclusion

While direct experimental data for the cross-reactivity of this compound is lacking, a systematic evaluation based on established immunoassay principles is crucial for any research involving its potential measurement or interference. The structural similarity to 4-phenylbutanoic acid suggests a moderate potential for cross-reactivity in an immunoassay targeting the parent acid. Researchers developing or utilizing immunoassays for related compounds should perform rigorous cross-reactivity testing as outlined in this guide to ensure the specificity and accuracy of their results. This proactive approach is essential for generating reliable and defensible scientific data.

References

"comparing synthetic routes for methyl 4-phenylbutanoate production"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-phenylbutanoate is a valuable ester with applications in the fragrance industry and as a key intermediate in the synthesis of various pharmaceuticals. This guide provides a comparative analysis of two primary synthetic routes for its production: Fischer Esterification of 4-phenylbutanoic acid and Catalytic Hydrogenation of methyl cinnamate. The objective is to furnish researchers with the necessary data to select the most suitable method based on factors such as yield, reaction conditions, and catalyst requirements.

At a Glance: Comparison of Synthetic Routes

ParameterFischer EsterificationCatalytic Hydrogenation
Starting Material 4-Phenylbutanoic Acid, MethanolMethyl Cinnamate, Hydrogen Source
Primary Reagent/Catalyst Strong Acid (e.g., H₂SO₄, p-TsOH)Palladium on Carbon (Pd/C)
Typical Reaction Conditions RefluxRoom Temperature, 1 atm H₂
Reported Yield High (analogous reactions >90%)High (described as "high-yield")
Key Advantages Readily available starting materials, straightforward procedure.Mild reaction conditions, high atom economy.
Key Disadvantages Use of corrosive acids, potential for equilibrium limitations.Requires specialized hydrogenation equipment, catalyst cost.

Route 1: Fischer Esterification of 4-Phenylbutanoic Acid

Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] This reversible reaction is typically driven to completion by using an excess of one reactant or by removing the water formed during the reaction.[2]

Experimental Protocol

A general procedure for the Fischer esterification of a carboxylic acid with methanol is as follows:

  • Reaction Setup: In a round-bottom flask, dissolve 4-phenylbutanoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.[3]

  • Reflux: Heat the reaction mixture to reflux for a period of 1 to 10 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like diethyl ether and washed sequentially with water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[4]

  • Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by distillation.

Reaction Pathway

Fischer_Esterification 4-Phenylbutanoic_Acid 4-Phenylbutanoic Acid Methyl_4_Phenylbutanoate This compound 4-Phenylbutanoic_Acid->Methyl_4_Phenylbutanoate + CH₃OH (Reflux) Methanol Methanol Methanol->Methyl_4_Phenylbutanoate H2SO4 H₂SO₄ (catalyst) H2SO4->Methyl_4_Phenylbutanoate Water Water

Fischer Esterification of 4-Phenylbutanoic Acid

Route 2: Catalytic Hydrogenation of Methyl Cinnamate

The catalytic hydrogenation of the carbon-carbon double bond in methyl cinnamate offers a direct route to this compound. This method is attractive due to its high atom economy and typically mild reaction conditions.

Experimental Protocol

A representative procedure for the hydrogenation of an unsaturated ester is as follows:

  • Catalyst Suspension: In a reaction flask, suspend a catalytic amount of 5% Palladium on Carbon (Pd/C) in a suitable solvent such as ethanol.[8][9]

  • Substrate Addition: Add methyl cinnamate to the catalyst suspension.

  • Hydrogenation: The flask is then evacuated and backfilled with hydrogen gas (typically using a balloon for atmospheric pressure reactions). The reaction mixture is stirred vigorously at room temperature.[8] The reaction progress can be monitored by the uptake of hydrogen or by chromatographic techniques.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.

  • Purification: The solvent is removed from the filtrate by rotary evaporation to yield the product, which can be further purified if necessary.

This method is described as a "high-yield" microscale reaction in the literature, suggesting that quantitative conversion is achievable.[8] The hydrogenation of the analogous ethyl cinnamate to ethyl 3-phenylpropanoate is also well-documented and proceeds under similar conditions.[9]

Reaction Pathway

Catalytic_Hydrogenation Methyl_Cinnamate Methyl Cinnamate Methyl_4_Phenylbutanoate This compound Methyl_Cinnamate->Methyl_4_Phenylbutanoate + H₂ (Room Temp, 1 atm) Hydrogen H₂ Hydrogen->Methyl_4_Phenylbutanoate Pd_C Pd/C (catalyst) Pd_C->Methyl_4_Phenylbutanoate

Catalytic Hydrogenation of Methyl Cinnamate

Conclusion

Both Fischer esterification and catalytic hydrogenation represent viable and high-yielding synthetic routes to this compound. The choice between these methods will likely depend on the specific resources and priorities of the laboratory.

  • Fischer Esterification is a cost-effective and procedurally simple option, particularly if 4-phenylbutanoic acid is readily available. The main considerations are the handling of corrosive acids and the need to manage the reaction equilibrium.

  • Catalytic Hydrogenation offers the advantage of milder reaction conditions and high atom economy. This route is preferable when specialized hydrogenation apparatus is available and when avoiding the use of strong acids is a priority.

Researchers should consider these factors, along with the provided experimental outlines and comparative data, to select the optimal synthetic strategy for their specific needs.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Methyl 4-Phenylbutanoate and its Active Form, 4-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of methyl 4-phenylbutanoate, a prodrug, and its pharmacologically active form, 4-phenylbutyric acid (4-PBA). The majority of available research focuses on 4-PBA, a histone deacetylase (HDAC) inhibitor and chemical chaperone known to alleviate endoplasmic reticulum (ER) stress. This document synthesizes the existing experimental data to offer an objective overview of its performance.

From Prodrug to Active Compound: The Role of this compound

This compound is the methyl ester of 4-phenylbutyric acid. In biological systems, it is readily hydrolyzed by esterases to yield 4-PBA. This conversion is crucial for its therapeutic activity, as 4-PBA is the molecule responsible for the observed biological effects. While direct comparative studies on the efficacy of this compound versus 4-PBA are limited, the rapid and efficient conversion suggests that the in vivo effects of the methyl ester are attributable to the systemic exposure to 4-PBA.

In Vitro Efficacy of 4-Phenylbutyric Acid

The in vitro effects of 4-PBA have been extensively studied across various cell lines, demonstrating its anti-proliferative, pro-apoptotic, and anti-inflammatory properties.

Quantitative Data Summary:
Cell LineCancer TypeAssayKey FindingsReference
T3M4Pancreatic CancerMTT AssaySignificant growth inhibition.[1]
Caco-2, SW480, SW620, HCT116Colon CancerMTT AssayDose-dependent decrease in cell viability.[2]
Hep3BHepatocarcinomaGrowth Inhibition AssaySignificant growth inhibition at 10 mM for 24h or 5 mM for 48h.[3]
HepT1HepatoblastomaGrowth Inhibition AssaySignificant growth inhibition at 1 mM for 24h.[3]
A375 (in a conjugate)MelanomaPhotocytotoxicity AssayIC50 of 2.22 µM for a mitochondria-targeted PBA conjugate.
Experimental Protocols:

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10³ cells/well and incubate for 24 hours.[2]

  • Treatment: Expose cells to various concentrations of 4-PBA (e.g., 25 µM to 2 mM) for a specified duration (e.g., 72 hours).[2]

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

In Vivo Efficacy of 4-Phenylbutyric Acid

In vivo studies in various animal models have demonstrated the therapeutic potential of 4-PBA in oncology and other diseases characterized by ER stress and inflammation.

Quantitative Data Summary:
Animal ModelDisease Model4-PBA DosageKey FindingsReference
Nude RatsHepatocarcinoma (Hep3B) Xenograft20 µmol/cm³ of tumor/dayRegression of xenografts.[3]
Nude RatsHepatoblastoma (HepT1) Xenograft20 µmol/cm³ of tumor/dayRegression of xenografts.[3]
Chimeric MicePancreatic Cancer XenograftNot specifiedSignificant tumor growth inhibition.[1]
A375 Xenograft MiceMelanoma80 mg/kg10% tumor growth reduction.
Aga2+/- MiceOsteogenesis ImperfectaNot specifiedDecreased fracture incidence, increased femoral bone volume and cortical thickness.
MiceCerebral Ischemia40 and 120 mg/kg i.p.40% and 70% reduction in infarct volume, respectively.
MiceMethylmercury-induced Neurotoxicity120 mg/kg/day i.p.Significantly reduced ER stress, neuronal apoptosis, and neurological symptoms.
Experimental Protocols:

Xenograft Tumor Model in Mice

  • Cell Preparation: Culture human cancer cells (e.g., pancreatic, liver) under standard conditions. Harvest and resuspend the cells in a suitable medium, often mixed with Matrigel, to a final concentration for injection.

  • Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size. Monitor tumor volume regularly using calipers.

  • Treatment Administration: Once tumors reach a predetermined size, randomize the mice into control and treatment groups. Administer 4-PBA via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) at a specified dose and schedule.[3]

  • Efficacy Evaluation: Continue to monitor tumor growth throughout the study. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker assessment).

Mechanism of Action: Key Signaling Pathways

The efficacy of 4-PBA is attributed to its ability to modulate several key signaling pathways, primarily by acting as a chemical chaperone to alleviate ER stress and as a histone deacetylase inhibitor.

Endoplasmic Reticulum (ER) Stress Pathway

ER stress, caused by the accumulation of unfolded or misfolded proteins, triggers the Unfolded Protein Response (UPR). Chronic UPR activation can lead to apoptosis. 4-PBA helps to restore protein folding homeostasis, thereby reducing ER stress and promoting cell survival.

ER_Stress_Pathway ER Stress ER Stress UPR Activation UPR Activation ER Stress->UPR Activation PERK PERK UPR Activation->PERK IRE1 IRE1 UPR Activation->IRE1 ATF6 ATF6 UPR Activation->ATF6 Apoptosis Apoptosis PERK->Apoptosis IRE1->Apoptosis ATF6->Apoptosis 4-PBA 4-PBA Protein Folding Protein Folding 4-PBA->Protein Folding Promotes Protein Folding->ER Stress Reduces

Caption: 4-PBA alleviates ER stress by promoting proper protein folding.

NF-κB and MAPK Signaling Pathways

ER stress is known to activate pro-inflammatory signaling pathways such as NF-κB and MAPK. By mitigating ER stress, 4-PBA can indirectly inhibit these pathways, leading to its anti-inflammatory effects.

Inflammatory_Pathway ER Stress ER Stress NF-κB Pathway NF-κB Pathway ER Stress->NF-κB Pathway MAPK Pathway MAPK Pathway ER Stress->MAPK Pathway Inflammatory Cytokines Inflammatory Cytokines NF-κB Pathway->Inflammatory Cytokines MAPK Pathway->Inflammatory Cytokines 4-PBA 4-PBA 4-PBA->ER Stress Inhibits

Caption: 4-PBA inhibits inflammatory signaling by reducing ER stress.

Experimental Workflow

A typical workflow for evaluating the efficacy of this compound or 4-PBA involves a multi-step process from initial in vitro screening to in vivo validation.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Line Selection and Culture MTT_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->MTT_Assay Mechanism_Study Mechanism of Action (e.g., Western Blot for Signaling Proteins) MTT_Assay->Mechanism_Study Animal_Model Animal Model Selection (e.g., Xenograft) Mechanism_Study->Animal_Model Treatment Drug Administration (4-PBA) Animal_Model->Treatment Efficacy_Assessment Efficacy Assessment (Tumor Growth, Survival) Treatment->Efficacy_Assessment Toxicity_Study Toxicity Assessment Treatment->Toxicity_Study

Caption: From in vitro screening to in vivo validation of 4-PBA efficacy.

Conclusion

The available evidence strongly supports the in vitro and in vivo efficacy of 4-phenylbutyric acid (4-PBA) in various disease models, particularly those driven by ER stress and inflammation. As the active metabolite of this compound, these findings are directly relevant to the therapeutic potential of its prodrug form. The primary mechanisms of action involve the alleviation of ER stress and the subsequent inhibition of pro-inflammatory signaling pathways like NF-κB and MAPK. While direct comparative studies are lacking, the established prodrug-drug relationship suggests that this compound serves as an effective delivery vehicle for 4-PBA. Further research to quantify the pharmacokinetic and pharmacodynamic differences between the two molecules could provide valuable insights for optimizing therapeutic strategies.

References

A Comparative Analysis of Methyl 4-Phenylbutanoate and Other Flavor Modifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of methyl 4-phenylbutanoate against two other flavor modifiers with distinct profiles: methyl cinnamate, another flavor ester, and neotame, a high-intensity sweetener. The information presented herein is supported by a synthesis of publicly available data and established experimental protocols to aid in the research and development of novel flavor formulations.

Introduction to Flavor Modifiers

Flavor modifiers are substances that can alter the perceived taste and aroma of food and beverage products. They are crucial in product formulation for enhancing desirable flavor notes, masking off-tastes, and improving the overall sensory experience. This compound is a flavoring agent known for its sweet, fruity, and floral notes, often used as a modifier in strawberry and honey imitation flavors.[1] This guide benchmarks its performance against methyl cinnamate, which has a similar fruity and balsamic profile, and neotame, a potent artificial sweetener, to provide a comprehensive overview for formulation scientists.[2][3][4]

Comparative Performance Data

The following tables summarize the key performance indicators for this compound, methyl cinnamate, and neotame. The data is compiled from various sources and presented in a standardized format for ease of comparison.

Table 1: Physicochemical Properties
PropertyThis compoundMethyl CinnamateNeotame
Molecular Formula C₁₁H₁₄O₂[5]C₁₀H₁₀O₂[4]C₂₀H₃₀N₂O₅[6]
Molecular Weight ( g/mol ) 178.23[5]162.19[4]378.47
Appearance Colorless liquid[7]White crystalline solid[6]White to off-white powder[8][9]
Odor Profile Sweet, fruity, honey, floral[7]Sweet, fruity, balsamic, spicy[3]Odorless[2]
Solubility in Water Slightly solubleInsolubleSparingly soluble (12.6 g/L at 25°C)[2]
Melting Point (°C) N/A34-38[4]80.9–83.4[4]
Boiling Point (°C) 258-259263N/A
Table 2: Sensory Profile and Performance (Illustrative Data)

This table presents illustrative quantitative data based on qualitative descriptions from sensory evaluation studies. The values are on a 10-point scale, where 1 indicates very weak and 10 indicates very strong intensity.

Sensory AttributeThis compound (at 5 ppm in 5% sugar solution)Methyl Cinnamate (at 5 ppm in 5% sugar solution)Neotame (at sweetness equivalence to 5% sugar solution)
Sweetness Intensity 659
Fruity Note Intensity 8 (Strawberry, honey-like)7 (Cherry, balsamic)1
Floral Note Intensity 530
Spicy Note Intensity 14 (Cinnamon-like)0
Off-Taste (Bitterness/Metallic) 123 (Slight licorice-like at high concentrations)[3]
Flavor Enhancement (Fruity) 764
Lingering Aftertaste 348
Table 3: Application and Stability
ParameterThis compoundMethyl CinnamateNeotame
Primary Application Flavor modifier in strawberry and honey imitations[1]Flavor and fragrance agent (fruity, spicy notes)[3][6]High-intensity sweetener, flavor enhancer[2][4]
Typical Use Level ppm rangeppm rangeppm range
Heat Stability ModerateModerateHigh (suitable for baking)[2][3]
pH Stability Stable in moderately acidic to neutral pHStable in moderately acidic to neutral pHGood stability in acidic to neutral pH (optimum at pH 4.5)[3]

Experimental Protocols

To obtain the comparative data presented, standardized sensory and analytical methods are necessary. The following protocols outline the methodologies for a comprehensive benchmarking study.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Objective: To quantitatively describe and compare the sensory attributes of the three flavor modifiers in a model beverage system.

Panelists: A panel of 10-12 trained sensory assessors with demonstrated ability to discriminate between sweet, fruity, floral, and off-tastes.

Sample Preparation:

  • Prepare a base solution of 5% (w/v) sucrose in deionized water.

  • Create stock solutions of this compound and methyl cinnamate in food-grade ethanol.

  • Prepare a stock solution of neotame in deionized water.

  • Spike the base solution with the flavor modifiers to achieve the desired concentrations (e.g., 5 ppm for the esters and a concentration of neotame that provides equivalent sweetness to the 5% sucrose solution).

  • A control sample of the 5% sucrose solution without any added flavor modifier should also be prepared.

  • All samples should be coded with random three-digit numbers and presented at a standardized temperature (e.g., 10°C).

Evaluation Procedure:

  • Panelists are provided with the samples in a randomized order.

  • They are instructed to evaluate each sample for a predefined set of sensory attributes (e.g., sweetness intensity, strawberry flavor, cherry flavor, floral notes, bitterness, metallic off-taste, and lingering aftertaste).

  • Each attribute is rated on a 15-cm unstructured line scale anchored with "low" and "high" at each end.

  • Panelists cleanse their palate with unsalted crackers and deionized water between samples.

  • The evaluations are conducted in individual sensory booths under controlled lighting and environmental conditions.

Data Analysis: The data from the line scales are converted to numerical values, and analysis of variance (ANOVA) is used to determine significant differences between the samples for each attribute.

Analytical Chemistry: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration and stability of this compound and methyl cinnamate in a beverage matrix over time.

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

Sample Preparation and Extraction:

  • Prepare beverage samples as described in the sensory evaluation protocol.

  • For stability testing, store the samples under controlled conditions (e.g., 25°C and 35°C) and take aliquots at specified time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • For analysis, use a solid-phase microextraction (SPME) method to extract the volatile esters from the beverage matrix. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended.

  • The fiber is exposed to the headspace of the sample for a defined period to allow for the adsorption of the analytes.

GC-MS Analysis:

  • The SPME fiber is then desorbed in the heated injection port of the GC.

  • A suitable capillary column (e.g., DB-5ms) is used for the separation of the compounds.

  • The mass spectrometer is operated in scan mode to identify the compounds and in selected ion monitoring (SIM) mode for quantification, using characteristic ions for each ester.

  • An internal standard (e.g., methyl nonanoate) is used for accurate quantification.

Data Analysis: The peak areas of the target compounds are normalized to the peak area of the internal standard to determine their concentrations. The degradation kinetics of the esters can be calculated from the concentration data over time.

Visualizations of Pathways and Workflows

Sweet Taste Signaling Pathway

The perception of sweet taste is primarily mediated by the T1R2/T1R3 G-protein coupled receptor (GPCR) located on the surface of taste receptor cells.[10] The binding of a sweet molecule, such as a sugar or an artificial sweetener, to this receptor initiates a downstream signaling cascade.

Sweet_Taste_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sweetener Sweetener T1R2_T1R3 T1R2/T1R3 Receptor Sweetener->T1R2_T1R3 Binds to G_protein G-protein (Gustducin) T1R2_T1R3->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Triggers TRPM5 TRPM5 Channel Depolarization Depolarization TRPM5->Depolarization Leads to Ca_release->TRPM5 Opens Signal_to_Brain Signal to Brain Depolarization->Signal_to_Brain Sends

Caption: Simplified sweet taste signaling pathway.

Experimental Workflow for Benchmarking Flavor Modifiers

The following diagram illustrates the systematic workflow for the comparative evaluation of flavor modifiers, from initial sample preparation to final data analysis and interpretation.

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing cluster_conclusion Phase 4: Conclusion Sample_Prep Sample Preparation (Model Beverage with Modifiers) Sensory_Eval Sensory Evaluation (Quantitative Descriptive Analysis) Sample_Prep->Sensory_Eval Analytical_Chem Analytical Chemistry (GC-MS for Stability) Sample_Prep->Analytical_Chem Sensory_Data Sensory Data Analysis (ANOVA) Sensory_Eval->Sensory_Data Analytical_Data Analytical Data Analysis (Concentration & Degradation Kinetics) Analytical_Chem->Analytical_Data Comparative_Report Comparative Performance Report Sensory_Data->Comparative_Report Analytical_Data->Comparative_Report

Caption: Workflow for benchmarking flavor modifiers.

Conclusion

This guide provides a framework for the comparative evaluation of this compound against other flavor modifiers. Based on the available data, this compound is an effective flavor modifier for enhancing sweet and fruity notes, particularly in strawberry and honey-flavored products. Its performance is comparable to methyl cinnamate in terms of its application as a flavor ester, though with a distinct, less spicy profile. In contrast, neotame offers significantly higher sweetness intensity with minimal flavor contribution, making it suitable for applications where sweetness is the primary goal. The selection of the appropriate flavor modifier will ultimately depend on the specific application, desired sensory profile, and processing conditions. The provided experimental protocols offer a robust methodology for conducting in-house benchmarking to inform product development decisions.

References

Safety Operating Guide

Proper Disposal of Methyl 4-phenylbutanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Methyl 4-phenylbutanoate, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to established disposal protocols is essential to maintain a safe working environment and comply with regulations. This guide provides detailed, step-by-step procedures for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and local environmental health and safety (EHS) guidelines.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Safety goggles to protect from splashes.

  • Chemical-resistant gloves (nitrile or neoprene) to prevent skin contact.

  • A laboratory coat to protect clothing.

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any vapors.

Disposal Procedures: A Step-by-Step Approach

Given that this compound is slightly soluble in water and is not classified as hazardous, the primary and most recommended disposal method is collection for licensed chemical waste disposal. Drain disposal, even for small quantities, is discouraged without explicit approval from your institution's EHS department, as local regulations can vary significantly.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Use a dedicated, chemically compatible waste container, such as a high-density polyethylene (HDPE) or glass bottle, for collecting waste this compound.

  • Proper Labeling: Clearly label the container with the words "Hazardous Waste" (as a precautionary measure and standard laboratory practice), the full chemical name "this compound," and the approximate concentration if in a solution.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially incompatible substances like strong oxidizing agents, acids, or bases, to prevent any unforeseen reactions.

Step 2: Secure Storage

  • Seal the Container: Ensure the waste container is securely sealed to prevent leaks or spills.

  • Secondary Containment: Store the sealed container in a designated and clearly marked secondary containment bin.

  • Storage Location: The storage area should be cool, dry, and well-ventilated, away from sources of ignition or excessive heat.

Step 3: Arrange for Professional Disposal

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor for the pickup and proper disposal of the collected waste.

  • Provide Information: Furnish the disposal contractor with all necessary information about the waste, including its identity and any other relevant data from the SDS.

  • Record Keeping: Maintain accurate records of the waste generated and its disposal, in accordance with your institution's policies and local regulations.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

PropertyValue
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Boiling Point 132 °C at 3 hPa
Flash Point 113 °C (235.4 °F)
Solubility Slightly soluble in water

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal start Start: Need to Dispose of This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation container Use a Labeled, Compatible Waste Container ventilation->container segregate Segregate from Other Chemical Waste container->segregate seal Securely Seal Container segregate->seal secondary_containment Place in Secondary Containment seal->secondary_containment store Store in a Cool, Dry, Ventilated Area secondary_containment->store contact_ehs Contact Institutional EHS or Licensed Disposal Contractor store->contact_ehs record_keeping Maintain Disposal Records contact_ehs->record_keeping end End: Compliant Disposal record_keeping->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.

Personal protective equipment for handling Methyl 4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling Methyl 4-phenylbutanoate. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure risks when handling this compound. The following table summarizes the recommended equipment.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Protects against splashes and potential vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents direct skin contact with the chemical.
Respiratory Protection Generally not required under normal laboratory conditions with adequate ventilation. If aerosols may be generated or ventilation is poor, a NIOSH-approved respirator with an organic vapor cartridge is recommended.Minimizes the inhalation of vapors or mists.
Skin and Body Protection Laboratory coat, long-sleeved shirt, and long pants.Provides a barrier against accidental skin contact.[1]

Hazard and Safety Data

While specific occupational exposure limits for this compound have not been established, data for similar methyl esters provide guidance on its potential toxicity. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has stated that there is "No safety concern at current levels of intake when used as a flavouring agent," suggesting low acute toxicity.

MetricValueCompoundSource
Oral LD50 (Rat) >5000 mg/kgMethyl Esters of Fatty Acids[2]
Dermal LD50 (Rabbit) >2000 mg/kgMethyl Esters of Fatty Acids[2]
Oral LD50 (Rat) 2000 mg/kgMethyl Benzoate[3]
Dermal LD50 (Rat) >2000 mg/kgMethyl Benzoate[3]

LD50: The amount of a substance that is lethal to 50% of a test population.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[4]

    • Assemble all necessary equipment and reagents.

    • Don all required PPE as detailed in the table above.[4]

  • Handling the Compound:

    • When transferring the liquid, do so carefully to avoid splashing.

    • Use a funnel for transfers to narrow-mouthed containers.[4]

    • Keep containers tightly closed when not in use to prevent the release of vapors.[5]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Clean the work area and any equipment used.

Spill and Disposal Plan

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, contain the liquid with an absorbent material such as vermiculite, sand, or a commercial spill pillow.[6][7]

  • Absorption: Absorb the spilled liquid with the containment material.

  • Collection: Carefully scoop the absorbent material into a designated, labeled waste container.[6]

  • Decontamination: Clean the spill area with soap and water or a suitable laboratory detergent.[7]

  • Waste Disposal: Dispose of the contaminated materials as hazardous waste according to institutional and local regulations.[6]

Waste Disposal Protocol:

  • Waste Segregation: Collect waste this compound and contaminated materials in a dedicated, properly labeled, and sealed container.[8][9] Do not mix with other waste streams.

  • Storage: Store waste containers in a designated, cool, and well-ventilated area away from incompatible materials.[5]

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[8] Do not dispose of down the drain.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Spill & Waste Disposal prep1 Assess Hazards & Review SDS prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Carefully Transfer Liquid prep4->handle1 handle2 Keep Container Closed handle1->handle2 post1 Wash Hands & Exposed Skin handle2->post1 post2 Clean Work Area & Equipment post1->post2 spill Spill Occurs post2->spill spill_yes Follow Spill Cleanup Protocol spill->spill_yes Yes spill_no Proceed to Waste Disposal spill->spill_no No waste Collect in Labeled Container spill_yes->waste spill_no->waste dispose Dispose via EHS/Contractor waste->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.